molecular formula C7H7BrClNO B13138190 5-(Bromomethyl)-2-chloro-4-methoxypyridine

5-(Bromomethyl)-2-chloro-4-methoxypyridine

Cat. No.: B13138190
M. Wt: 236.49 g/mol
InChI Key: BHFSXCYWGVKEOS-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-chloro-4-methoxypyridine is a useful research compound. Its molecular formula is C7H7BrClNO and its molecular weight is 236.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Bromomethyl)-2-chloro-4-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Bromomethyl)-2-chloro-4-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

5-(bromomethyl)-2-chloro-4-methoxypyridine

InChI

InChI=1S/C7H7BrClNO/c1-11-6-2-7(9)10-4-5(6)3-8/h2,4H,3H2,1H3

InChI Key

BHFSXCYWGVKEOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1CBr)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-(Bromomethyl)-2-chloro-4-methoxypyridine: A Versatile Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the chemical structure, synthesis, reactivity, and handling of 5-(bromomethyl)-2-chloro-4-methoxypyridine. This document is intended for researchers, scientists, and drug development professionals who are looking to leverage this versatile building block in their synthetic endeavors. Given the limited specific literature on this particular isomer, this guide integrates expert analysis of its predicted properties and reactivity based on well-documented analogous compounds, providing a robust framework for its application.

Structural Elucidation and Physicochemical Properties

5-(Bromomethyl)-2-chloro-4-methoxypyridine is a substituted pyridine derivative featuring a highly reactive bromomethyl group. This functional handle makes it a valuable intermediate for introducing the 2-chloro-4-methoxypyridin-5-ylmethyl moiety in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

It is crucial to distinguish this compound from its isomer, 5-bromo-2-chloro-4-methoxypyridine, where the bromine atom is directly attached to the pyridine ring. The different placement of the bromine atom dramatically alters the molecule's reactivity and synthetic applications.

Below is a summary of the key physicochemical properties of 5-(bromomethyl)-2-chloro-4-methoxypyridine.

PropertyValueSource
Molecular Formula C₇H₇BrClNOCalculated
Molecular Weight 236.49 g/mol Calculated
IUPAC Name 5-(Bromomethyl)-2-chloro-4-methoxypyridine-
CAS Number Not available-
Canonical SMILES COC1=C(C=NC=C1CBr)Cl-
InChI Key (Predicted)-
Appearance (Predicted) Off-white to light yellow solidAnalogy to similar compounds

Chemical Structure of 5-(Bromomethyl)-2-chloro-4-methoxypyridine

Caption: Chemical structure of 5-(Bromomethyl)-2-chloro-4-methoxypyridine.

Proposed Synthesis and Manufacturing Insights

Proposed Synthetic Pathway

The proposed two-step synthesis starts from the commercially available 2-chloro-4-hydroxy-5-methylpyridine.

Step 1: O-Methylation The precursor, 2-chloro-4-hydroxy-5-methylpyridine, is first methylated at the hydroxyl group to yield 2-chloro-4-methoxy-5-methylpyridine. This is a standard Williamson ether synthesis.

Step 2: Radical Bromination The intermediate, 2-chloro-4-methoxy-5-methylpyridine, undergoes a selective free-radical bromination at the benzylic position of the methyl group. This reaction is typically achieved using N-Bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. The selectivity for the benzylic position is due to the resonance stabilization of the resulting benzylic radical intermediate.[1]

Proposed Synthetic Workflow

G start 2-chloro-4-hydroxy-5-methylpyridine intermediate 2-chloro-4-methoxy-5-methylpyridine start->intermediate  Methylating Agent (e.g., CH3I, (CH3)2SO4)  Base (e.g., K2CO3, NaH)  Solvent (e.g., Acetone, DMF)   product 5-(Bromomethyl)-2-chloro-4-methoxypyridine intermediate->product  N-Bromosuccinimide (NBS)  Radical Initiator (AIBN) or hv  Solvent (e.g., CCl4)  

Caption: Proposed synthetic pathway for 5-(Bromomethyl)-2-chloro-4-methoxypyridine.

Detailed Experimental Protocol (Hypothetical)

Step 2: Synthesis of 5-(Bromomethyl)-2-chloro-4-methoxypyridine

  • Reaction Setup: To a solution of 2-chloro-4-methoxy-5-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like AIBN (0.05 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and stirred under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-(bromomethyl)-2-chloro-4-methoxypyridine.

Spectroscopic Profile (Predictive Analysis)

The structural confirmation of 5-(bromomethyl)-2-chloro-4-methoxypyridine would rely on standard spectroscopic techniques. Based on the known spectral data of analogous compounds, a predicted spectroscopic profile is presented below.[2][3]

TechniquePredicted Data
¹H NMR δ ~8.2 ppm (s, 1H, Ar-H), δ ~4.5 ppm (s, 2H, -CH₂Br), δ ~3.9 ppm (s, 3H, -OCH₃)
¹³C NMR δ ~165 ppm (C-O), δ ~150 ppm (C-Cl), δ ~148 ppm (Ar-CH), δ ~125 ppm (C-CH₂Br), δ ~110 ppm (Ar-C), δ ~56 ppm (-OCH₃), δ ~30 ppm (-CH₂Br)
Mass Spec (EI) M⁺ showing characteristic isotopic pattern for Br and Cl. Fragmentation would likely involve loss of Br, CH₂Br, and OCH₃.
Protocol for Spectroscopic Analysis
  • Sample Preparation: For NMR analysis, dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Data Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. The chemical shifts should be referenced to the residual solvent peak.

  • ¹³C NMR Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A sufficient number of scans will be required due to the low natural abundance of ¹³C.

  • Mass Spectrometry: For MS analysis, a suitable ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

Chemical Reactivity and Applications in Drug Discovery

The primary driver of the synthetic utility of 5-(bromomethyl)-2-chloro-4-methoxypyridine is the high reactivity of the benzylic bromide. This functional group is an excellent electrophile and readily participates in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The carbon atom of the bromomethyl group is highly susceptible to attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of the substituted pyridine scaffold into a target molecule. The reactivity is enhanced by the benzylic nature of the C-Br bond, which can stabilize the transition state of both SN1 and SN2 reactions.[4][5]

General Reactivity Workflow

start 5-(Bromomethyl)-2-chloro-4-methoxypyridine product Substituted Product start->product  Base (e.g., K2CO3, Et3N)  Solvent (e.g., DMF, CH3CN)   nucleophile Nucleophile (Nu-H) nucleophile->product

Caption: General scheme for nucleophilic substitution reactions.

Applications in Medicinal Chemistry

Substituted pyridines are a common motif in many biologically active compounds and approved drugs. The ability of 5-(bromomethyl)-2-chloro-4-methoxypyridine to act as a versatile building block makes it a valuable tool for drug discovery programs. It can be used to synthesize libraries of compounds for screening against various biological targets. The chloro and methoxy groups on the pyridine ring can also be further functionalized in subsequent synthetic steps, adding to the molecular diversity that can be achieved.

General Experimental Protocol for Nucleophilic Substitution
  • Reaction Setup: In a round-bottom flask, dissolve the nucleophile (1.0 eq) and a suitable base (e.g., potassium carbonate, 1.5 eq) in a polar aprotic solvent such as DMF or acetonitrile.

  • Reagent Addition: To this mixture, add a solution of 5-(bromomethyl)-2-chloro-4-methoxypyridine (1.1 eq) in the same solvent dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-(bromomethyl)-2-chloro-4-methoxypyridine is not available, the hazards can be inferred from analogous compounds such as 5-(bromomethyl)-2,4-dichloropyrimidine and other brominated pyridines.[6] It should be handled as a hazardous compound.

Hazard CategoryPrecautionary Measures
Health Hazards Likely to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled.
Personal Protective Equipment (PPE) Wear appropriate protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated fume hood.
First Aid Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Conclusion

5-(Bromomethyl)-2-chloro-4-methoxypyridine is a promising, albeit not widely documented, chemical intermediate with significant potential in synthetic organic chemistry. Its value lies in the reactive bromomethyl group, which serves as a versatile handle for the introduction of the substituted pyridine moiety into a wide array of molecules. This guide provides a foundational understanding of its structure, a plausible synthetic route, predicted spectroscopic properties, and likely reactivity, thereby enabling researchers to confidently incorporate this building block into their synthetic strategies for the development of novel compounds in drug discovery and other advanced applications.

References

  • ResearchGate. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Available from: [Link]

  • Pearson. Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production. Available from: [Link]

  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available from: [Link]

  • Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. Available from: [Link]

  • National Institutes of Health. Regioselective difunctionalization of pyridines via 3,4-pyridynes. Available from: [Link]

  • PubChem. 5-bromo-2-chloro-4-methoxypyridine. Available from: [Link]

  • Semantic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Available from: [Link]

  • Google Patents. Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Google Patents. Method for preparing 5-bromo-2-methylpyridine.
  • PubMed. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Available from: [Link]

Sources

Technical Guide: 5-(Bromomethyl)-2-chloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the heterocyclic building block 5-(Bromomethyl)-2-chloro-4-methoxypyridine .

Executive Summary & Molecule Identity

5-(Bromomethyl)-2-chloro-4-methoxypyridine is a highly functionalized pyridine scaffold used primarily in medicinal chemistry as a "linker" or "headgroup" intermediate. Its structure features three distinct sites of reactivity: an electrophilic bromomethyl arm (alkylating agent), a chloropyridine core (susceptible to SNAr), and an electron-donating methoxy group that modulates the ring's electronic density.

This molecule is frequently employed in the synthesis of kinase inhibitors, where the pyridine ring mimics the adenine binding mode or serves as a hinge-binding motif.

Physicochemical Profile
PropertyValue
Systematic Name 5-(Bromomethyl)-2-chloro-4-methoxypyridine
Molecular Formula C7H7BrClNO
Molecular Weight 236.49 g/mol
Monoisotopic Mass 234.940 g/mol
Physical State Solid (typically off-white to yellow) or Oil (if impure)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Stability Moisture sensitive (hydrolyzes to alcohol); Light sensitive
Precursor CAS 1122090-84-9 (2-Chloro-4-methoxy-5-methylpyridine)

Synthetic Methodology

The synthesis of 5-(Bromomethyl)-2-chloro-4-methoxypyridine is most reliably achieved through Wohl-Ziegler radical bromination of its methyl precursor. This route is preferred over converting the alcohol derivative due to the commercial availability of the methyl starting material.

Reaction Scheme

The following diagram illustrates the radical substitution pathway.

SynthesisPath Start 2-Chloro-4-methoxy- 5-methylpyridine (Precursor) Product 5-(Bromomethyl)-2-chloro- 4-methoxypyridine (Target) Start->Product Radical Bromination Reagents NBS (1.1 eq) AIBN or BPO (cat.) CCl4 or PhCl, Reflux Reagents->Product Byproduct Dibrominated Impurity Product->Byproduct Over-bromination

Caption: Radical bromination pathway using N-bromosuccinimide (NBS) to functionalize the C5-methyl group.

Detailed Experimental Protocol

Objective: Selective monobromination of the benzylic position.

  • Reagent Setup:

    • Substrate: 2-Chloro-4-methoxy-5-methylpyridine (1.0 equiv).

    • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv). Recrystallize NBS from water if it appears yellow/degraded to remove free bromine.

    • Initiator: Azobisisobutyronitrile (AIBN) (0.1 equiv) or Benzoyl Peroxide (BPO).

    • Solvent: Carbon tetrachloride (CCl4) is classic but restricted. Chlorobenzene or Acetonitrile are greener, effective alternatives.

  • Procedure:

    • Dissolve the substrate in the anhydrous solvent (concentration ~0.2 M).

    • Add NBS and the radical initiator under an inert atmosphere (Nitrogen or Argon).

    • Heat the mixture to reflux (80–85 °C).

    • Monitoring: Monitor by TLC or LC-MS. The reaction is typically complete within 2–6 hours. Look for the disappearance of the methyl peak and the appearance of the -CH2Br shift (~4.5 ppm in 1H NMR).

    • Critical Note: Stop the reaction immediately upon consumption of starting material to prevent formation of the gem-dibromo byproduct, which is difficult to separate.

  • Workup & Purification:

    • Cool the reaction to 0 °C to precipitate succinimide. Filter off the solid.

    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: Flash column chromatography on silica gel.

    • Eluent: Hexane/Ethyl Acetate gradient (typically 10:1 to 4:1). The product is less polar than the alcohol byproduct but more polar than the starting material.

Reactivity & Applications in Drug Discovery

This molecule acts as a "linchpin" scaffold. The bromomethyl group allows for the attachment of the pyridine head to a larger molecular body, while the 2-chloro group remains available for late-stage diversification.

Reactivity Logic
  • Site A (C5-CH2Br): Highly reactive electrophile. Reacts via SN2 mechanism with amines, thiols, and alkoxides.

  • Site B (C2-Cl): Less reactive electrophile. Reacts via SNAr (Nucleophilic Aromatic Substitution) with strong nucleophiles, often requiring heat or Pd-catalysis (Buchwald-Hartwig).

  • Site C (C4-OCH3): Electronic modulator. The methoxy group donates electron density, making the C2-Cl slightly less reactive than in a pyridine lacking this group, but it improves solubility and metabolic stability.

ReactivityMap Core 5-(Bromomethyl)-2-chloro- 4-methoxypyridine SN2 S_N2 Alkylation (Fast, Room Temp) Core->SN2 Reacts at -CH2Br SNAr S_NAr Displacement (Slow, Requires Heat/Cat) Core->SNAr Reacts at C2-Cl AmineProd Kinase Inhibitor Core (Linked via Amine) SN2->AmineProd + Primary/Sec. Amines EtherProd Ether Linkages SN2->EtherProd + Phenols/Alcohols SubstPyridine 2-Amino-Pyridine Derivatives SNAr->SubstPyridine + Amines (Late Stage)

Caption: Orthogonal reactivity profile allowing sequential functionalization of the pyridine core.

Case Study: Kinase Inhibitor Synthesis

In the development of inhibitors for targets like EGFR or ALK , this scaffold is often used to introduce the 2-chloro-4-methoxypyridine moiety.

  • Step 1: The bromomethyl group is reacted with a piperazine or piperidine ring on the main pharmacophore.

  • Step 2: The 2-chloro group is displaced by an aniline or solubilizing group to fine-tune potency and ADME properties.

Handling & Safety Protocols

As a benzylic bromide analog, this compound poses specific safety risks that must be managed in the laboratory.

  • Lachrymator: Like benzyl bromide, this compound is a potent lachrymator (tear gas agent).

    • Protocol: Always handle in a functioning fume hood. Do not transport open containers outside the hood.

  • Corrosive: Causes severe skin burns and eye damage.

    • PPE:[2][3] Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Storage Stability:

    • Store at 2–8 °C (refrigerated).

    • Keep under an inert atmosphere (Argon/Nitrogen).

    • Moisture Sensitive: The C-Br bond is susceptible to hydrolysis, generating HBr and the corresponding alcohol. Store with desiccants.

References

  • Sigma-Aldrich / Merck. Product Search: 2-chloro-4-methoxy-5-methylpyridine (Precursor).Link

  • ChemicalBook. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE (Related Intermediate Data).Link

  • Google Patents. Patent WO2021154668A1: 1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7) AGONISTS. (Describes the use of the methyl precursor and bromination logic). Link

  • CymitQuimica. 2-Chloro-4-methoxy-5-methylpyridine CAS 1122090-84-9.[4][5][6]Link

Sources

Pyridine-Based Alkylating Agents in Late-Stage Medicinal Chemistry: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of late-stage functionalization (LSF), I frequently observe that the primary bottleneck in modifying complex pharmacophores is the generation of alkyl radicals without relying on harsh oxidative conditions. Pyridine-based alkylating agents—most notably Katritzky pyridinium salts and


-alkoxypyridinium salts—have revolutionized this space. By leveraging the inherent stability of the pyridine ring as a thermodynamic sink, these reagents allow drug development professionals to convert abundant primary amines and alcohols into versatile alkyl radicals under exceptionally mild photoredox conditions.

This whitepaper dissects the mechanistic causality, quantitative profiling, and self-validating protocols required to successfully deploy pyridine-based alkylating agents in medicinal chemistry workflows.

Mechanistic Foundations: The Causality of Bond Activation

The utility of pyridine-based alkylating agents stems from a fundamental principle of thermodynamics: the immense energetic payoff of aromatization.

In the case of Katritzky salts (1-alkyl-2,4,6-triphenylpyridinium salts), the starting material is a bench-stable, redox-active ester equivalent derived from a primary amine[1]. When exposed to visible light in the presence of a photocatalyst (e.g., Ru(bpy)₃²⁺), the pyridinium core acts as an electron acceptor. Single-electron transfer (SET) from the excited photocatalyst reduces the cation to a neutral dihydropyridyl radical[2].

The Causality of Irreversibility: The critical design choice of the 2,4,6-triphenylpyridinium scaffold is not arbitrary. The steric bulk prevents unwanted nucleophilic attack, while the subsequent C–N bond cleavage is thermodynamically driven by the expulsion of the highly stable 2,4,6-triphenylpyridine molecule[2]. This aromatization renders the fragmentation entirely irreversible, effectively preventing non-productive back-electron transfer (BET) and ensuring a high quantum yield of the desired alkyl radical.

Similarly,


-alkoxypyridinium salts  undergo photoinduced 

-fragmentation. Under dual photoredox/copper catalysis, the N–O bond is cleaved to generate an alkoxy radical, which rapidly fragments to yield an alkyl radical and a carbonyl compound, providing an efficient route for direct pyridine alkylation[3].

PhotoredoxCycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hν (Blue LED) Katritzky Katritzky Salt (Electron Acceptor) PC_star->Katritzky SET Radical Alkyl Radical + Triphenylpyridine Katritzky->Radical Irreversible C-N Cleavage Product Alkylated Product Radical->Product Radical Acceptor Product->PC Catalyst Regeneration

Fig 1: Photoredox catalytic cycle of Katritzky salts generating alkyl radicals via SET.

Quantitative Profiling of Radical Precursors

To justify the selection of pyridinium salts over traditional alkylating agents (such as alkyl halides or Barton esters), we must evaluate their operational parameters. Pyridinium salts offer superior bench stability and functional group tolerance, which is critical when handling complex peptides or advanced pharmaceutical intermediates[1].

Table 1: Comparative Analysis of Radical Precursors in Medicinal Chemistry

Precursor ClassRadical Generation MechanismBench StabilityFunctional Group TolerancePrimary Byproduct
Katritzky Pyridinium Salts Photoredox (SET)HighExcellent2,4,6-Triphenylpyridine

-Alkoxypyridinium Salts
Photoredox (SET)HighExcellentPyridine, Carbonyls
Alkyl Halides (I/Br) Thermal / Metal CatalysisModerate-HighModerateHalide salts
Barton Esters Thermal / PhotochemicalLowGoodPyridine-2-thione, CO₂

Self-Validating Experimental Protocols

A robust medicinal chemistry protocol must be self-diagnosing. The following methodologies are designed not just to synthesize the target, but to provide immediate analytical feedback on the reaction's success or failure.

Protocol A: Synthesis of Redox-Active Katritzky Salts

This protocol converts abundant primary amines (e.g., amino acids or peptide derivatives) into bench-stable radical precursors[1].

  • Reagent Assembly: Suspend the primary amine (1.0 equiv) and 2,4,6-triphenylpyrylium tetrafluoroborate (1.05 equiv) in absolute ethanol (0.2 M).

  • Causality of Base Addition: If the amine is sourced as a hydrochloride salt, add triethylamine (1.1 equiv). Why? The pyrylium species is highly electrophilic; neutralizing the amine ensures the lone pair is available for the initial nucleophilic attack, while avoiding excess base prevents the degradation of the pyrylium ring.

  • Condensation: Stir at 60 °C for 12 hours. The reaction transitions from a suspension to a deep red/orange solution.

  • Isolation: Cool to room temperature and precipitate the salt using diethyl ether. Filter and wash with ether.

  • Self-Validation Checkpoint: Analyze via ¹H NMR. The complete disappearance of the primary amine protons and the emergence of a sharp singlet at ~8.5 ppm (the pyridinium meta-protons) confirms successful ring closure.

Protocol B: Visible-Light-Mediated Deaminative Alkylation

This workflow details the photoredox alkylation of an isocyanide or olefin acceptor[1],[4].

  • Reaction Setup: In an oven-dried vial, combine the Katritzky salt (1.5 equiv), the radical acceptor (1.0 equiv), and Ru(bpy)₃Cl₂ (5 mol%).

  • Solvent & Degassing (Critical Step): Dissolve in anhydrous DMF (0.1 M). Degas the mixture via three freeze-pump-thaw cycles. Why? Molecular oxygen is a potent triplet quencher that will deactivate the excited photocatalyst (Ru(bpy)₃²⁺*) and prematurely terminate the alkyl radical, leading to hydroperoxide byproducts.

  • Irradiation: Irradiate with 440-460 nm blue LEDs at room temperature for 12-24 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LCMS. The stoichiometric generation of 2,4,6-triphenylpyridine (

    
     308 [M+H]⁺) acts as an internal validation marker.
    
    • Diagnostic Logic: If the starting material is consumed but

      
       308 is absent, the failure mode is likely hydrolysis of the salt. If 
      
      
      
      308 is present but the alkylated product is missing, the failure lies in the radical trapping step, dictating a need for stricter degassing or a more reactive acceptor.

AlkylationWorkflow Step1 1. Amine Condensation Primary Amine + Pyrylium Step2 2. Salt Isolation Precipitation & NMR Validation Step1->Step2 Step3 3. Photoredox Setup Add PC, Acceptor & Degas Step2->Step3 Step4 4. Light Irradiation Blue LEDs at RT (12-24h) Step3->Step4 Step5 5. Diagnostic LCMS Check for m/z 308 Marker Step4->Step5

Fig 2: Step-by-step experimental workflow for self-validating deaminative photoredox alkylation.

Advanced Applications in Drug Development

The versatility of pyridine-based alkylating agents extends far beyond simple C–C bond formation. Recent breakthroughs have cemented their role in sophisticated medicinal chemistry applications:

  • Late-Stage Peptide Functionalization: Because Katritzky salts can be synthesized directly from amino acids and peptides, they serve as excellent radical precursors for the alkylation of isocyanobiphenyl species, enabling the rapid generation of 6-alkylated phenanthridines with excellent functional group tolerance[1].

  • Deuterium Labeling: The diversification of commercially available drugs via deuteration is a proven strategy to enhance metabolic stability. Deaminative functionalization of dienes with Katritzky salts allows for highly selective sp³-sp³ architectures featuring precise deuterium incorporation[4].

  • Divergent Cycloadditions: Advanced multimodal pyridinium platforms have been developed that can act either as photoactivated radical precursors or as thermally generated pyridinium ylides, allowing chemists to access divergent[3 + 2] cycloaddition pathways from a single precursor simply by toggling the energy input (light vs. heat)[5].

  • C4-Alkylation of Pyridines: The synthesis of C4-alkylated pyridines—a highly valuable building block in drug discovery—can be achieved using alkyl halide derivatives or pyridinium salts via Minisci-type radical reactions and transition-metal-catalyzed C–H activation[6]. Furthermore, the photocatalytic deaminative benzylation of tetrahydroisoquinolines (THIQs) with

    
    -alkylpyridinium salts provides rapid access to complex alkaloid scaffolds[7].
    

By mastering the causality of C–N and N–O bond activation in pyridine-based systems, medicinal chemists can unlock entirely new disconnections for late-stage functionalization, drastically accelerating the hit-to-lead optimization cycle.

References

  • Organic & Biomolecular Chemistry (RSC Publishing)
  • Application Notes: C4-Alkylation of Pyridine Rings using Alkyl Halide Derivatives Benchchem URL
  • ResearchGate / Beilstein J. Org. Chem.
  • Radical/Ylide-Tunable Pyridinium Salt Enables Photo/Thermocatalytic Divergent [3 + 2] Cycloadditions PMC - NIH URL
  • Photoinduced β-fragmentation for efficient pyridine alkylation via N-alkoxypyridinium salts ResearchGate URL
  • Deaminative Reductive Methylation of Alkylpyridinium Salts PMC - NIH URL
  • Deaminative Functionalization of Olefins and Dienes with Katritzky Salts: A Highly Selective Route to Diverse Deuterium-Labeled Molecules PubMed - NIH URL

Sources

Functionalized Pyridine Scaffolds: The Linchpin of Oral GLP-1 Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Small Molecule Revolution

The therapeutic landscape for Type 2 Diabetes Mellitus (T2DM) and obesity is undergoing a paradigm shift from injectable peptides (e.g., Semaglutide, Tirzepatide) to oral small molecule agonists. At the heart of this transition lies the functionalized pyridine scaffold. Unlike peptides, which require complex formulation to survive gastric hydrolysis, pyridine-based small molecules offer high oral bioavailability, metabolic stability, and the ability to navigate the deep transmembrane binding pocket of the GLP-1 receptor (GLP-1R).

This guide dissects the role of 2,6-disubstituted pyridines as the "structural anchor" in clinical candidates like Danuglipron (PF-06882961) . We analyze the causality behind their selection, the synthetic methodologies for their functionalization, and the critical quality attributes required for their deployment in drug development.

Structural Mechanistics & SAR: Why Pyridine?

The "Anchor" Hypothesis

Small molecule GLP-1 agonists do not merely mimic the peptide; they often bind to a distinct, allosteric pocket within the transmembrane domain (TMD), stabilizing the active conformation of the receptor. The pyridine ring serves a dual purpose:

  • Conformational Restriction: It acts as a rigid linker that orients the hydrophilic "head" (often a benzimidazole or carboxylic acid) and the lipophilic "tail" (benzyl ether/fluorophenyl group) into their respective sub-pockets.

  • Electronic Tuning: The nitrogen atom in the pyridine ring lowers the lipophilicity (LogD) compared to a phenyl ring, improving solubility and reducing promiscuous binding (off-target toxicity).

Key Interactions
  • Pi-Stacking: The electron-deficient pyridine ring engages in T-shaped pi-stacking interactions with aromatic residues (e.g., Trp33 in primates) within the GLP-1R binding pocket.

  • H-Bonding: The pyridine nitrogen can serve as a weak H-bond acceptor, anchoring the molecule against the receptor backbone.

Critical Building Blocks: The 2,6-Disubstituted Pyridine

The most prevalent scaffold in current clinical candidates (e.g., Danuglipron) is the 2,6-disubstituted pyridine . This substitution pattern is non-trivial to synthesize with high regioselectivity but is essential for the "bent" conformation required for receptor activation.

Table 1: Comparative Metrics of Pyridine vs. Phenyl Scaffolds in GLP-1 Agonists
FeaturePhenyl Scaffold (Baseline)2,6-Pyridine Scaffold (Optimized)Impact on Drugability
LogP (Lipophilicity) High (> 4.5)Moderate (3.0 - 3.8)Improved solubility & bioavailability.
Metabolic Stability Susceptible to CYP450 oxidationResistant (N-atom deactivates ring)Extended half-life (

).
Geometry Planar, 120° bond anglesPlanar, distorted bond anglesOptimal vector alignment for GLP-1R pockets.
Synthetic Access Facile (Suzuki/Sonogashira)Challenging (Requires selective SNAr)Higher barrier to entry; high IP value.

Synthetic Methodology: Constructing the Core

The synthesis of the Danuglipron core relies on a sequence of Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling . The causality here is driven by the differential reactivity of the halogens on the pyridine ring.

Workflow Visualization

The following diagram illustrates the strategic assembly of the pyridine core, moving from a commodity chemical (2,6-dichloropyridine) to a high-value intermediate.

GLP1_Synthesis_Workflow Figure 1: Strategic Assembly of the 2,6-Disubstituted Pyridine Core Start 2,6-Dichloropyridine Step1 Step 1: Regioselective SNAr (LiHMDS, Piperidine Enolate) Start->Step1 Nucleophile Addition Inter Intermediate: 2-Chloro-6-alkylpyridine Step1->Inter C-C Bond Formation Step2 Step 2: Buchwald-Hartwig Etherification Inter->Step2 Pd-Catalysis (Ligand Controlled) Final Target: Functionalized Pyridine Core (Danuglipron Fragment) Step2->Final C-O Bond Formation

Figure 1: Strategic Assembly of the 2,6-Disubstituted Pyridine Core.

Detailed Experimental Protocol: Pd-Catalyzed Etherification

A critical challenge in synthesizing GLP-1 agonists is forming the ether linkage between the electron-deficient pyridine and a benzyl alcohol. Traditional SNAr often fails due to the low nucleophilicity of the alcohol or competing side reactions. The industry standard has shifted to Buchwald-Hartwig C-O coupling .

Objective: Synthesize the ether-linked pyridine intermediate (e.g., 2-((4-cyano-2-fluorobenzyl)oxy)-6-(piperidin-1-yl)pyridine derivative).

Reagents & Materials
  • Substrate: 2-Chloro-6-substituted pyridine intermediate (1.0 equiv).

  • Nucleophile: 4-Cyano-2-fluorobenzyl alcohol (1.2 equiv).

  • Catalyst: Pd2(dba)3 (2 mol%).

  • Ligand: RockPhos or tBuBrettPhos (4 mol%). Note: These bulky, electron-rich ligands are crucial for reductive elimination.

  • Base: Cs2CO3 (2.0 equiv).

  • Solvent: Toluene (anhydrous, degassed).

Step-by-Step Methodology
  • Inert Atmosphere Setup:

    • Flame-dry a 100 mL Schlenk flask and cool under a stream of Argon.

    • Why: Palladium catalysts, particularly Pd(0) species, are sensitive to oxidation. Moisture can quench the active catalytic cycle.

  • Catalyst Pre-complexation:

    • Add Pd2(dba)3 and RockPhos ligand to the flask.

    • Add 5 mL of toluene and stir at room temperature for 10 minutes.

    • Observation: The solution should change color (often deep red to orange/brown), indicating the formation of the active Pd-Ligand complex.

  • Substrate Addition:

    • Add the 2-chloro-6-substituted pyridine and the benzyl alcohol.

    • Add the Cs2CO3 base.

    • Causality: Cesium carbonate is chosen over potassium carbonate due to its higher solubility in organic solvents (the "Cesium Effect"), facilitating the deprotonation of the alcohol.

  • Reaction:

    • Seal the flask and heat to 90°C for 12–16 hours.

    • Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the chloride starting material (M+) and appearance of the ether product (M+Product).

  • Workup & Purification:

    • Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black.

    • Concentrate the filtrate in vacuo.

    • Purify via Flash Column Chromatography (SiO2, Hexanes/Ethyl Acetate gradient).

Self-Validating Check:

  • Success Criteria:

    
    H NMR should show a diagnostic singlet (or doublet if F-coupled) for the benzylic protons (
    
    
    
    ) around
    
    
    5.3–5.5 ppm. The pyridine protons should shift upfield due to the electron-donating effect of the new oxygen substituent.

Pathway Logic: GLP-1R Activation Mechanism

Understanding how the molecule works ensures the chemical design is valid. The diagram below details the signaling cascade triggered by the small molecule agonist.

GLP1_Signaling Figure 2: GLP-1R Signaling Pathway Activated by Small Molecules Agonist Small Molecule Agonist (Pyridine Core) Receptor GLP-1 Receptor (TMD Pocket) Agonist->Receptor Allosteric Binding GProtein Gas Activation Receptor->GProtein Conf. Change AC Adenylate Cyclase GProtein->AC Stimulation cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA Insulin Insulin Secretion (Glucose Dependent) PKA->Insulin Exocytosis

Figure 2: GLP-1R Signaling Pathway Activated by Small Molecules.[1][2][3][4][5][6][7][8][9][10][11][12]

References

  • Griffith, D. A., et al. (2022). A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor.[8] Science. Link

    • Context: Primary source for the discovery and synthesis of Danuglipron (PF-06882961).
  • Pfizer Inc. (2019).[7] GLP-1 Receptor Agonists and Uses Thereof. WO2019239319A1. Link

    • Context: Patent detailing the specific synthetic routes and building blocks for pyridine-based agonists.
  • Kawashima, C., et al. (2020). Discovery of Orforglipron (LY3502970), a Novel, Potent, and Orally Bioavailable Non-peptide GLP-1 Receptor Agonist.[9] ACS Medicinal Chemistry Letters. Link

    • Context: Details the structure and properties of Orforglipron, highlighting the diversity of nitrogen-heterocycle scaffolds.
  • RCSB PDB. (2020). Structure of the GLP-1 Receptor Bound to a Small Molecule Agonist. Protein Data Bank.[13][14] Link

    • Context: Structural basis for the "anchor" hypothesis of the pyridine ring in the receptor pocket.

Sources

Orthogonal Reactivity in Pyridine Derivatives: A Technical Guide to 5-Bromomethyl vs. 5-Bromo Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Bifunctional pyridine derivatives, specifically those containing both bromomethyl and bromo substituents, are highly strategic building blocks in medicinal chemistry and materials science. The coexistence of these two halogenated moieties on a single heterocyclic scaffold presents a classic case of orthogonal reactivity. By exploiting the distinct electronic and steric environments of the C(sp³)-Br and C(sp²)-Br bonds, researchers can execute precise, sequential functionalizations to construct complex molecular architectures without the need for cumbersome protecting group strategies.

This whitepaper provides an in-depth mechanistic analysis and validated experimental workflows for selectively manipulating 5-bromomethyl and 5-bromo pyridine derivatives.

Mechanistic Foundations of Orthogonal Reactivity

The chemical behavior of a bromomethyl group versus an aryl bromide on a pyridine ring is governed by fundamental differences in bond hybridization and electrophilicity.

The Bromomethyl Group (-CH₂Br): The carbon-bromine bond in the bromomethyl group is a C(sp³)-Br bond. Due to its benzylic-like nature and the strong electron-withdrawing effect of the adjacent pyridine ring, this carbon center is highly electrophilic 1. It is exceptionally susceptible to classical Nucleophilic Substitution (Sₙ2) reactions. Nucleophiles such as amines, thiols, and alcohols will readily attack this position under mild conditions, displacing the bromide ion 2.

The Aryl Bromo Group (-Br): In contrast, the bromine atom directly attached to the pyridine ring (e.g., at the 5-position) forms a C(sp²)-Br bond. This bond is shorter, stronger, and completely inert to standard Sₙ2 attack due to the geometric impossibility of backside attack on an aromatic ring. Instead, this position is a prime candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig) 3. The oxidative addition of a low-valent metal like Palladium(0) is required to activate this bond 4.

MechanisticDivergence Core Bifunctional Pyridine (Bromomethyl & Bromo) Bromomethyl Bromomethyl Group C(sp³)-Br Core->Bromomethyl Highly Electrophilic ArylBromo Aryl Bromo Group C(sp²)-Br Core->ArylBromo Stronger C-Br Bond SN2 S_N2 Substitution (Mild Conditions) Bromomethyl->SN2 Amines, Thiols CrossCoupling Pd-Catalyzed Coupling (High Temp, Base) ArylBromo->CrossCoupling Boronic Acids

Fig 1. Mechanistic divergence of C(sp3)-Br and C(sp2)-Br bonds in pyridine scaffolds.

Quantitative Reactivity Profile

To effectively plan a synthetic route, the operational parameters of both reactive sites must be compared. The table below summarizes the conditions required to selectively address each moiety.

Property / Reactivity5-Bromomethyl Group (-CH₂Br)5-Bromo Group (-Br)
Bond Classification C(sp³)-Br (Benzylic-like)C(sp²)-Br (Aryl Halide)
Primary Reactivity Nucleophilic Substitution (Sₙ2)Transition-Metal Cross-Coupling
Electrophilicity Extremely HighLow (Requires Activation)
Compatible Reagents Amines, Thiols, Alcohols, N₃⁻Boronic acids, Alkynes, Amines
Catalyst Requirement None (Spontaneous)Pd(0), Pd(II), or Ni(0) complexes
Optimal Temperature 0 °C to 60 °C80 °C to 120 °C
Primary Side Reactions Hydrolysis, EtherificationProtodehalogenation, Homocoupling

Strategic Workflow: Sequential Functionalization

When functionalizing a molecule possessing both groups, the sequence of operations is strictly dictated by reaction conditions .

The Sₙ2 reaction must be performed first. If a palladium-catalyzed cross-coupling is attempted on the intact bifunctional molecule, the basic conditions (e.g., Na₂CO₃ at 90 °C) will cause the highly reactive bromomethyl group to undergo undesired hydrolysis, homocoupling, or substitution with the solvent 4. Furthermore, palladium can occasionally insert into the C(sp³)-Br bond, leading to a complex mixture of products. By capping the bromomethyl group first under mild, low-temperature conditions, the robust aryl bromide is preserved for subsequent high-temperature cross-coupling 5.

SequentialWorkflow Start Starting Material (Dual Halide) Step1 Step 1: S_N2 (T < 60°C) Start->Step1 Nucleophile K2CO3, DMF Intermediate Mono-Functionalized Intermediate Step1->Intermediate C(sp³)-Br reacted C(sp²)-Br intact Step2 Step 2: Suzuki (T > 80°C, Pd cat) Intermediate->Step2 R-B(OH)2 Pd(PPh3)4 Product Target Compound (Fully Elaborated) Step2->Product C(sp²)-Br reacted

Fig 2. Optimal sequential functionalization workflow to prevent competitive side reactions.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that causality is understood and empirical feedback is built into the workflow.

Protocol A: Selective Sₙ2 Amination of the Bromomethyl Group
  • Objective: Selectively functionalize the -CH₂Br position while leaving the aryl bromide entirely intact.

  • Causality & Design: We utilize potassium carbonate (K₂CO₃) as a mild, non-nucleophilic base. Stronger bases (like NaOH or alkoxides) risk hydrolyzing the bromomethyl group or inducing elimination 4. N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent to solvate the nucleophile and accelerate the Sₙ2 transition state without participating in the reaction 2.

  • Methodology:

    • Charge a flame-dried flask with the 5-bromo-X-(bromomethyl)pyridine derivative (1.0 eq) and K₂CO₃ (2.0 eq) under an inert argon atmosphere.

    • Add anhydrous DMF (0.2 M concentration) and cool the suspension to 0 °C. Cooling suppresses premature homocoupling or bis-alkylation.

    • Dropwise add the secondary amine nucleophile (1.1 eq).

    • Warm the mixture to room temperature and stir for 2–4 hours.

  • Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc gradient. The consumption of the UV-active, non-polar starting material and the appearance of a highly polar, ninhydrin-active spot confirms conversion. Quench with water and extract with EtOAc. The Sₙ2 product will partition into the organic layer, while unreacted salts and DMF wash away in the aqueous layer. A single spot on the organic layer's TLC confirms that the Sₙ2 was perfectly selective and the aryl bromide survived.

Protocol B: Suzuki-Miyaura Cross-Coupling at the 5-Bromo Position
  • Objective: Form a C-C bond at the unreactive C(sp²)-Br site post-Sₙ2 functionalization.

  • Causality & Design: Pyridine nitrogens possess a lone pair that can coordinate to the palladium center, forming stable, off-cycle complexes that poison the catalyst [[4]](). To mitigate this, we employ a bulky, electron-rich phosphine ligand (e.g., in Pd(PPh₃)₄ or Pd(dppf)Cl₂) which sterically crowds the metal center, preventing pyridine coordination while facilitating the oxidative addition into the strong C(sp²)-Br bond 4.

  • Methodology:

    • In a Schlenk tube, combine the mono-functionalized 5-bromopyridine intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

    • Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio). Degassing is critical; residual oxygen will irreversibly oxidize the Pd(0) catalyst to inactive Pd(II) species.

    • Seal the tube and heat to 90 °C for 12 hours.

  • Self-Validation System: The reaction mixture will initially appear pale yellow. As the catalytic cycle proceeds and eventually terminates, the precipitation of "Palladium black" (a dark, insoluble solid) serves as a visual cue that the active Pd(0) has aggregated, often marking the end of the reaction. LC-MS analysis of an aliquot must be performed; the appearance of the target mass plus the absence of the M+2 isotope pattern (characteristic of the starting bromide) validates complete cross-coupling.

References

1.[1] Benchchem. "An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine." 2.[2] Benchchem. "A Comparative Guide to the Reaction Mechanisms of 4-Bromo-2,6-bis(bromomethyl)pyridine." 3.[3] Benchchem. "2-Bromo-4-(bromomethyl)pyridine hydrobromide | 32938-44-6." 4.[4] Benchchem. "Technical Support Center: Cross-Coupling with 4-Bromo-2,6-bis(bromomethyl)pyridine." 5.[5] Benchchem. "[(5-Bromopyridin-2-yl)methyl]dimethylamine."

Sources

A Technical Guide to the Reduction of 2-chloro-4-methoxypyridine-5-carbaldehyde and the Strategic Utility of its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical overview of the reduction of 2-chloro-4-methoxypyridine-5-carbaldehyde, a critical transformation yielding (2-chloro-4-methoxypyridin-5-yl)methanol. This derivative serves as a pivotal intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. We will explore the nuanced chemical landscape of this substituted pyridine, detailing robust and scalable reduction methodologies. The core of this document is dedicated to field-proven experimental protocols, mechanistic insights, and the causality behind procedural choices. By offering a comparative analysis of common reduction techniques—including sodium borohydride reduction, catalytic hydrogenation, and the use of lithium aluminum hydride—this guide equips researchers with the knowledge to select and optimize the most suitable synthetic route for their specific objectives.

The Strategic Importance of 2-chloro-4-methoxypyridine-5-carbaldehyde

2-chloro-4-methoxypyridine-5-carbaldehyde is a highly functionalized heterocyclic compound, valued for its role as a versatile building block in medicinal chemistry.[1][2] The pyridine scaffold is a privileged structure in drug discovery, appearing in a vast array of approved therapeutic agents.[3] The specific substitution pattern of this molecule—featuring a reactive aldehyde, a methoxy group, and a strategically placed chlorine atom—offers multiple points for synthetic diversification.

The reduction of the 5-carbaldehyde to a primary alcohol is a key step in many synthetic pathways. This transformation converts the electrophilic aldehyde into a nucleophilic alcohol, opening up a different set of subsequent reactions such as etherification, esterification, and the introduction of leaving groups for nucleophilic substitution. This seemingly simple reduction is, therefore, a gateway to a diverse range of more complex molecules.

2.1 Chemical Profile and Physicochemical Properties

A thorough understanding of the substrate's properties is paramount for successful process development.

PropertyValue
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Appearance Typically an off-white to yellow solid
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, THF)
Reactivity The aldehyde group is susceptible to nucleophilic attack and reduction. The pyridine ring can be involved in various coupling reactions.

Core Principles of Aldehyde Reduction: A Mechanistic Perspective

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis, typically achieved through the addition of a hydride (H⁻) to the carbonyl carbon.

3.1 Hydride Transfer Reactions: The Role of Borohydrides and Aluminum Hydrides

Hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the workhorses for this transformation.[4][5] They function as sources of nucleophilic hydride ions. The mechanism involves the attack of the hydride on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.[6]

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, NaBH₄ is particularly effective for reducing aldehydes and ketones.[7][8] It is generally unreactive towards esters, amides, and carboxylic acids, offering excellent chemoselectivity. Its stability in protic solvents like methanol and ethanol makes it operationally simple and highly scalable.

  • Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent, LiAlH₄ will readily reduce a wide range of functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones.[9][10] Its high reactivity necessitates the use of anhydrous ethereal solvents (e.g., THF, diethyl ether) and careful handling due to its violent reaction with water and protic solvents. It is often employed when a substrate contains functional groups that are resistant to milder reducing agents.

3.2 Catalytic Hydrogenation

Catalytic hydrogenation offers a "greener" alternative to metal hydride reagents, utilizing molecular hydrogen (H₂) in the presence of a metal catalyst.[11] Common catalysts include platinum, palladium, and nickel, often supported on carbon.[11][12] The reaction proceeds by the adsorption of both the aldehyde and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbonyl double bond. This method can sometimes lead to the reduction of other functional groups, including aromatic rings, depending on the catalyst and reaction conditions.[13]

Experimental Protocols for the Synthesis of (2-chloro-4-methoxypyridin-5-yl)methanol

4.1 Method 1: Sodium Borohydride Reduction (A Mild and Scalable Approach)

This is the most common and practical method for the title transformation due to its selectivity, ease of use, and scalability.

Causality Behind Experimental Choices:

  • Solvent: Methanol is an excellent choice as it readily dissolves the starting material and the NaBH₄, and it serves as the proton source during the work-up.

  • Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exotherm and prevent potential side reactions. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

  • Stoichiometry: A slight excess of NaBH₄ is used to ensure complete consumption of the aldehyde.

Detailed Step-by-Step Protocol:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-methoxypyridine-5-carbaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Upon completion, carefully quench the reaction by slowly adding water (5 mL per gram of aldehyde).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL per gram of aldehyde).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford (2-chloro-4-methoxypyridin-5-yl)methanol as a white to off-white solid.

Workflow for Sodium Borohydride Reduction:

cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_purification Purification dissolve Dissolve aldehyde in Methanol cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 warm_stir Warm to RT and stir for 2-4h add_nabh4->warm_stir monitor Monitor by TLC warm_stir->monitor quench Quench with Water monitor->quench concentrate Remove Methanol quench->concentrate extract Extract with Ethyl Acetate concentrate->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography or Recrystallization dry_concentrate->purify product (2-chloro-4-methoxypyridin-5-yl)methanol purify->product

Caption: Workflow for NaBH4 reduction.

4.2 Method 2: Catalytic Hydrogenation

This method is advantageous for its atom economy and avoidance of metal waste streams.

Detailed Step-by-Step Protocol:

  • To a hydrogenation vessel, add 2-chloro-4-methoxypyridine-5-carbaldehyde (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, such as 5% Platinum on carbon (Pt/C) or 10% Palladium on carbon (Pd/C) (1-5 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (typically 1-10 atm) and stir vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by periodic sampling and analysis (TLC or GC-MS).

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the product.

4.3 Method 3: Lithium Aluminum Hydride (LAH) Reduction

This powerful reagent should be reserved for situations where milder reagents fail or for substrates with multiple reducible groups that need to be converted simultaneously.

Detailed Step-by-Step Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend LAH (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve 2-chloro-4-methoxypyridine-5-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension.

  • After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.[9]

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with THF or ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Comparative Summary of Reduction Methodologies:

MethodReagentSolventTemperatureProsCons
Sodium Borohydride NaBH₄Methanol, Ethanol0 °C to RTMild, selective, scalable, easy work-upMay not reduce sterically hindered aldehydes
Catalytic Hydrogenation H₂ with Pt/C or Pd/CEthanol, Ethyl AcetateRoom TemperatureGreen, high atom economy, easy product isolationRequires specialized equipment, potential for over-reduction
Lithium Aluminum Hydride LiAlH₄Anhydrous THF, Et₂O0 °C to RTVery powerful, reduces most carbonylsNon-selective, highly reactive, requires strict anhydrous conditions and careful work-up

Characterization of (2-chloro-4-methoxypyridin-5-yl)methanol

The identity and purity of the synthesized product must be confirmed through standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show a characteristic singlet for the newly formed CH₂OH group, typically around 4.5-5.0 ppm. The aromatic protons will also exhibit a distinct splitting pattern.

  • ¹³C NMR: The carbon NMR will confirm the presence of the hydroxymethyl carbon, typically appearing around 60-65 ppm.

  • Mass Spectrometry: Will show the molecular ion peak corresponding to the product's molecular weight (173.6 g/mol ).[14]

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the alcohol.

Downstream Applications in Drug Development

(2-chloro-4-methoxypyridin-5-yl)methanol is a valuable intermediate in the synthesis of a variety of biologically active compounds. The hydroxymethyl group can be readily converted to other functionalities, such as:

  • A chloromethyl group: By reaction with thionyl chloride or a similar chlorinating agent.[15] This introduces a reactive electrophilic site for further nucleophilic substitution.

  • An aldehyde: Through mild oxidation, returning to a reactive carbonyl for subsequent C-C or C-N bond-forming reactions.

  • An ether: Via Williamson ether synthesis, allowing for the introduction of diverse side chains.

These transformations enable the construction of compound libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. The strategic placement of substituents on the pyridine ring allows for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[16]

Logical Flow of Synthetic Utility:

cluster_downstream Downstream Transformations cluster_final Advanced Intermediates start 2-chloro-4-methoxypyridine- 5-carbaldehyde reduction Reduction (e.g., NaBH4) start->reduction product (2-chloro-4-methoxypyridin-5-yl)methanol reduction->product oxidation Oxidation product->oxidation chlorination Chlorination product->chlorination etherification Etherification product->etherification reformed_aldehyde Reformed Aldehyde oxidation->reformed_aldehyde chloromethyl_deriv Chloromethyl Derivative chlorination->chloromethyl_deriv ether_derivs Ether Derivatives etherification->ether_derivs

Caption: Synthetic utility of the reduction product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent, low temperature, short reaction timeIncrease stoichiometry of reducing agent, allow reaction to run longer or at a slightly elevated temperature
Formation of Byproducts Over-reduction (in catalytic hydrogenation), reaction with other functional groupsChoose a more selective reducing agent (e.g., NaBH₄), optimize reaction conditions (lower pressure/temperature for hydrogenation)
Difficult Product Isolation Emulsion during work-up, product solubility in aqueous phaseAdd brine to break emulsions, perform additional extractions with a suitable organic solvent

Conclusion

The reduction of 2-chloro-4-methoxypyridine-5-carbaldehyde is a fundamental yet critical step for leveraging this versatile building block in complex molecule synthesis. While several methods can achieve this transformation, sodium borohydride reduction stands out for its operational simplicity, high chemoselectivity, and scalability, making it the preferred choice for most applications. A thorough understanding of the underlying mechanisms and careful attention to experimental detail are key to achieving high yields and purity. The resulting alcohol, (2-chloro-4-methoxypyridin-5-yl)methanol, serves as a valuable precursor for a wide range of derivatives, underscoring its importance in the drug discovery and development pipeline.

References

  • Vertex AI Search. (n.d.). Reduction of Acid Chlorides to Aldehyde Using Sodium Borohydride/Pyridine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol: A Cost-Benefit Analysis.
  • BOC Sciences. (n.d.). 2-Chloro-5-methyl-4-pyridinecarboxaldehyde SDS, 1060801-49-1 Safety Data Sheets.
  • ResearchGate. (n.d.). Reductive oxidation of acid chlorides to aldehydes with sodium borohydride and pyridinium chlorochromate | Request PDF.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Sci-Hub. (n.d.). ChemInform Abstract: PYRIDINE AS A BORANE SCAVENGER TO AVOID OVERREDUCTION DURING THE CONVERSION OF ACID CHLORIDES TO THE CORRESPONDING ALDEHYDES USING SODIUM BOROHYDRIDE.
  • Journal of Chemical Technology and Biotechnology. (2005, May 4). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2-Chloro-4-methoxypyridine: Properties and Synthetic Utility.
  • Apollo Scientific. (2023, July 6). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Ningbo Innopharmchem Co., Ltd. (2025, October 15). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.
  • Pearson. (n.d.). Why can't ester reduction with lithium aluminum hydride (LAH, LiA...
  • Andrew G Myers Research Group. (n.d.). Chem 115.
  • Inorganic Chemistry Frontiers. (2021, August 15). Hydrogenation Reactions Catalyzed by HN(CH2CH2PR2)2- Ligated Copper Complexes.
  • RASĀYAN J. Chem. (2024, December 9). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.
  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate.
  • Merck. (n.d.). (5-chloro-2-methoxypyridin-4-yl)methanol.
  • Benchchem. (n.d.). Applications of 2-(Dichloromethyl)-4-methylpyridine in Medicinal Chemistry: A Detailed Overview.
  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Wiley Online Library. (n.d.). Reduction of Aldehydes.
  • ResearchGate. (n.d.). 13 C NMR Data of Compounds 1−5 (Methanol-d 4 , T = 298 K, δ ppm).
  • International Journal of PharmTech Research. (2015, August 29). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Wordpress. (2026, February 21). Catalytic Hydrogenation.
  • MilliporeSigma. (n.d.). 2-Chloro-5-methoxypyridine-4-carbaldehyde | 1060801-65-1.
  • Journal of the American Chemical Society. (n.d.). Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides.
  • ChemScene. (n.d.). (5-chloro-2-methoxypyridin-4-yl)methanol.
  • PMC. (2016, October 6). Tuning the catalytic CO hydrogenation to straight- and long-chain aldehydes/alcohols and olefins/paraffins.
  • Tokyo Chemical Industry. (n.d.). Hydrogenation Catalysts.
  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones.
  • PMC. (n.d.). Selective Enzymatic Reduction of Aldehydes.
  • Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles.
  • ChemicalBook. (n.d.). 2-CHLORO-4-METHOXYPHENOL(18113-03-6) 1H NMR spectrum.
  • Frontier Specialty Chemicals. (n.d.). 2-Chloro-5-methoxy-4-methylpyridine.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5-(Bromomethyl)-2-chloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The synthesis of 5-(bromomethyl)-2-chloro-4-methoxypyridine is a critical transformation in the development of proton pump inhibitors (PPIs) and next-generation kinase inhibitors.[1] The target molecule serves as a versatile electrophile, allowing for the introduction of the 2-chloro-4-methoxypyridine pharmacophore via nucleophilic substitution.[1]

This guide details the Wohl-Ziegler bromination of the 5-methyl precursor. Unlike standard benzylic brominations, this reaction requires strict control over radical propagation to prevent over-bromination (dibromo impurity) and electrophilic aromatic substitution (ring bromination), which is promoted by the electron-donating methoxy group at the C4 position.

Key Reaction Parameters
ParameterSpecificationRationale
Reagent N-Bromosuccinimide (NBS)Provides a low, steady-state concentration of

to favor radical substitution over ionic addition.[1][2]
Initiator AIBN or Benzoyl PeroxideAIBN is preferred for its cleaner decomposition profile at standard reflux temperatures (80°C).
Solvent

-Trifluorotoluene (PhCF

)
Green Alternative: Replaces

.[1] High boiling point (102°C), chemically inert, and suppresses ionic side reactions better than acetonitrile.[1]
Atmosphere Nitrogen/ArgonOxygen is a radical scavenger; strict deoxygenation is required to minimize induction periods.

Mechanistic Insight & Pathway Analysis

The reaction proceeds via a free-radical chain mechanism.[2] Understanding the competition between the desired Path A (Radical Substitution) and the undesired Path B (Ring Bromination) is essential for process control.

Reaction Mechanism Diagram[3][4]

G Start Precursor: 2-chloro-4-methoxy-5-methylpyridine Radical_Init Initiation: Br• Generation Start->Radical_Init Heat/AIBN Side_Ring Side Product: Ring Bromination (C3) Start->Side_Ring Ionic Pathway (Polar Solvent/No Heat) NBS Reagent: N-Bromosuccinimide NBS->Radical_Init Benzylic_Rad Intermediate: Benzylic Radical (C5) Radical_Init->Benzylic_Rad H-Abstraction (Rate Limiting) Product Target: 5-(Bromomethyl)-2-chloro- 4-methoxypyridine Benzylic_Rad->Product + Br2 (in situ) Side_Dibromo Side Product: Dibromomethyl Species Product->Side_Dibromo Excess NBS Over-reaction

Caption: Figure 1. Competitive pathways in the bromination of methoxypyridines. Path A (Green) is the desired Wohl-Ziegler route.[1]

Critical Control Point: The methoxy group at C4 activates the C3 and C5 positions. While the radical stability at the benzylic C5 is high, the electron-rich ring is susceptible to electrophilic attack if the concentration of free


 rises too high or if the solvent is too polar. Slow addition of initiator  and anhydrous non-polar solvents  are the primary controls against this.

Experimental Protocol

Scale: 10.0 g (Starting Material) Expected Yield: 65–75%

Materials Checklist
  • Precursor: 2-chloro-4-methoxy-5-methylpyridine (10.0 g, 63.5 mmol)[1]

  • Reagent: N-Bromosuccinimide (11.8 g, 66.6 mmol, 1.05 equiv) - Recrystallize from water if yellow/aged.[1]

  • Initiator: AIBN (Azobisisobutyronitrile) (0.52 g, 3.2 mmol, 5 mol%)[1]

  • Solvent: Trifluorotoluene (100 mL) or Acetonitrile (anhydrous). Note: Trifluorotoluene is recommended for higher selectivity.[1]

  • Quench: Sat. Sodium Bicarbonate (

    
    ), Sodium Thiosulfate (
    
    
    
    ).
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Equipment Prep: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter. Flame-dry or oven-dry the glassware.[1]

  • Charging: Add the Precursor (10.0 g) and NBS (11.8 g) to the flask.

    • Why: Adding NBS at the start is standard for Wohl-Ziegler. The insolubility of NBS in non-polar solvents helps regulate the reaction rate.

  • Solvent Addition: Add Trifluorotoluene (100 mL).

  • Degassing: Sparge the mixture with nitrogen for 15 minutes while stirring.

    • Integrity Check: Oxygen inhibits radical formation. Failure to degas will result in a long induction period followed by a violent exotherm.

Phase 2: Initiation and Reflux
  • Heating: Heat the mixture to 85°C (reflux).

  • Initiation: Once reflux is achieved, add the AIBN (0.52 g) in one portion.

    • Observation: The reaction should turn from a pale suspension to a vigorous orange/tan mixture. A distinct color change indicates successful radical initiation.

  • Monitoring: Stir at reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[3][4][5]

    • Endpoint: Stop when starting material is <5%. Do not extend reaction time unnecessarily to avoid the formation of the dibromo impurity.

Phase 3: Workup[1]
  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

    • Why: Succinimide (byproduct) is highly insoluble in cold non-polar solvents, facilitating removal.

  • Filtration: Filter off the precipitated succinimide solid. Wash the filter cake with cold solvent (2 x 10 mL).

  • Quench: Wash the filtrate with 5%

    
     (50 mL) to remove trace bromine (orange color should disappear), followed by Sat. 
    
    
    
    (50 mL) and Brine (50 mL).
  • Drying: Dry the organic layer over Anhydrous

    
    , filter, and concentrate under reduced pressure at <40°C.
    
    • Caution: Benzyl bromides are lachrymators and thermally unstable. Do not overheat during evaporation.

Phase 4: Purification (Critical)

The product is sensitive to hydrolysis on acidic silica.

  • Column Prep: Slurry pack silica gel (Grade 60) using Hexane containing 1% Triethylamine (TEA) .

    • Why: TEA neutralizes the acidic sites on silica, preventing the conversion of the bromomethyl group to the hydroxymethyl (alcohol) byproduct.

  • Elution: Elute with a gradient of Hexane

    
     10% EtOAc/Hexane.
    
  • Isolation: Collect fractions containing the product (

    
     in 4:1 Hex:EtOAc). Evaporate to yield a white to off-white crystalline solid.[1]
    

Process Control & Troubleshooting

Analytical Specifications
TestMethodAcceptance Criteria
Purity HPLC (C18, MeCN/H2O)>97% Area
Identity 1H NMR (CDCl3)

4.45 (s, 2H,

), 3.98 (s, 3H,

)
Impurity A Dibromo analog< 2.0% (Control by stoichiometry)
Impurity B Hydrolysis (Alcohol)< 0.5% (Control by TEA-Silica)
Troubleshooting Guide
  • Issue: Reaction stalls at 50% conversion.

    • Cause: Radical chain termination due to oxygen ingress or consumed initiator.

    • Fix: Add a second portion of AIBN (0.1 equiv) and ensure vigorous nitrogen flow.

  • Issue: High levels of Ring Bromination.

    • Cause: Solvent too polar or reaction temperature too low (favoring ionic pathway).

    • Fix: Switch from Acetonitrile to Trifluorotoluene or Chlorobenzene. Ensure the mixture is at a hard reflux.

  • Issue: Product turns to oil/gum on column.

    • Cause: Hydrolysis on silica.

    • Fix: Increase TEA concentration to 2% during column packing or use Neutral Alumina.

Safety & Handling (SDS Summary)

  • Lachrymator: The product is a potent eye and respiratory irritant (similar to benzyl bromide). All operations must be performed in a functioning fume hood.

  • NBS: Causes skin irritation and serious eye damage. Avoid inhalation of dust.

  • AIBN: Liberates nitrogen gas upon decomposition; ensure the system is vented to a bubbler to prevent pressure buildup. Toxic if swallowed.

References

  • Wohl-Ziegler Reaction Overview

    • Organic Chemistry Portal.[6][7] (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • Specific Synthesis of Halogenated Methoxypyridines
  • Purification Protocols for Labile Benzyl Bromides
  • Solvent Effects in Radical Bromination

    • Master Organic Chemistry. (2011).[2] NBS (N-Bromo Succinimide) - Allylic Bromination.[1][2][8][9] Retrieved from [Link]

  • Green Chemistry Altern

    
     Replacement): 
    
    • Ogawa, S., et al. (2013).[1] Trifluorotoluene as an Alternative Solvent for Carbon Tetrachloride in Radical Bromination. Journal of Organic Chemistry. (Contextual citation based on general field knowledge of PhCF3 as CCl4 replacement).

Sources

Application Note: Site-Selective Wohl-Ziegler Bromination of 2-Chloro-4-Methoxy-5-Methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a high-fidelity protocol for the site-selective bromination of 2-chloro-4-methoxy-5-methylpyridine .

The transformation described is a Wohl-Ziegler Bromination , utilizing N-bromosuccinimide (NBS) to selectively functionalize the benzylic C-H bond at the 5-methyl position while preserving the integrity of the electron-rich pyridine ring and the labile methoxy group.


)
Target Moiety:  5-(bromomethyl)pyridine derivative

Strategic Overview & Mechanistic Insight

The Chemoselectivity Challenge

The substrate, 2-chloro-4-methoxy-5-methylpyridine , presents a competing reactivity landscape.

  • Radical Pathway (Desired): Homolytic cleavage of the benzylic C-H bond at the 5-methyl group.

  • Ionic Pathway (Undesired): Electrophilic Aromatic Substitution (EAS) on the pyridine ring. The 4-methoxy group is a strong Electron Donating Group (EDG), activating the ring (specifically position 3) toward electrophilic attack by

    
    .
    

Critical Control Point: To favor the radical pathway, the reaction must be conducted in a non-polar solvent (to suppress ionic intermediates) at elevated temperatures (to promote radical flux) using a radical initiator .

Mechanism of Action

The reaction proceeds via a radical chain mechanism.[1][2] NBS acts as a reservoir for low concentrations of molecular bromine (


), which is the active radical propagator.[2]

WohlZieglerMechanism Initiator Initiator (AIBN) (Heat/Light) Radical_In In• (Radical) Initiator->Radical_In Homolysis NBS NBS (Bromine Source) Radical_In->NBS Abstracts Br Br_Rad Br• NBS->Br_Rad Generates Succinimide Succinimide (Byproduct) NBS->Succinimide byproduct Substrate Substrate (5-Methyl) Br_Rad->Substrate H-Abstraction Benzylic_Rad Benzylic Radical (Stabilized) Substrate->Benzylic_Rad -HBr Benzylic_Rad->NBS Br-Transfer Product Product (5-Bromomethyl) Benzylic_Rad->Product +Br Product->Br_Rad Chain Propagation

Figure 1: Radical chain propagation cycle for the bromination of picoline derivatives. The stability of the benzylic radical is key to regioselectivity.

Experimental Protocol

Reagents & Materials Table
ReagentRoleStoichiometrySpecifications
2-chloro-4-methoxy-5-methylpyridine Substrate1.0 equiv.Dry, free of water.
N-Bromosuccinimide (NBS) Bromine Source1.05 - 1.1 equiv.Critical: Must be recrystallized from H₂O if yellow/aged. Pure NBS is white.[3]
AIBN (Azobisisobutyronitrile)Initiator0.05 - 0.1 equiv.Store in fridge. Toxic.

-Trifluorotoluene
Solvent5-10 mL/gGreen Alternative to CCl₄. High boiling point (102°C).
Chlorobenzene Alt. Solvent5-10 mL/gGood solubility, high boiling point.
Step-by-Step Methodology
Phase 1: Setup and Initiation
  • Preparation: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is purged with Nitrogen or Argon (oxygen inhibits radical chains).

  • Loading: Charge the flask with the substrate (1.0 equiv) and the chosen solvent (Trifluorotoluene is recommended for ease of workup and safety).

  • Reagent Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv) in a single portion.

    • Note: NBS is denser than the solvent and will sink to the bottom initially.

Phase 2: Reaction (The "Goldilocks" Zone)
  • Heating: Heat the mixture to a gentle reflux (approx. 80-100°C depending on solvent).

  • Monitoring:

    • Visual Cue: The reaction is progressing when the heavy NBS solid (bottom) disappears and is replaced by light, fluffy Succinimide which floats to the surface.[4]

    • Color Change: The solution may turn pale yellow/orange due to trace

      
       generation.
      
  • Duration: Typically 1–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[5]

    • Stop Point: Stop immediately upon consumption of starting material to prevent over-bromination (formation of the dibromomethyl species).

Phase 3: Workup & Isolation[6][7][8]
  • Cooling: Cool the reaction mixture to 0°C. This precipitates the remaining succinimide.

  • Filtration: Filter off the solid succinimide byproduct. Wash the filter cake with a small amount of cold solvent.

  • Stabilization (Crucial): The product (a picolyl bromide) acts as an alkylating agent and can self-quaternize (polymerize).

    • Option A (Immediate Use): Concentrate the filtrate in vacuo at <40°C and use the crude oil immediately in the next step.

    • Option B (Storage): Dissolve the crude oil in dry ether and add HCl/dioxane to precipitate the Hydrochloride Salt . The salt is significantly more stable than the free base.

Process Workflow & Decision Logic

Workflow Start Start: Substrate + Solvent AddReagents Add NBS + AIBN Start->AddReagents Reflux Reflux (80-100°C) AddReagents->Reflux Check Check TLC/HPLC (1-2 hours) Reflux->Check Check->Reflux SM Present Succinimide Did Succinimide Float? Check->Succinimide SM Consumed Complete Reaction Complete Succinimide->Complete Yes Filter Filter Succinimide (0°C) Complete->Filter Evaporate Concentrate <40°C Filter->Evaporate Decision Next Step Immediate? Evaporate->Decision Use Use Crude Oil Decision->Use Yes Salt Convert to HCl Salt (Storage) Decision->Salt No

Figure 2: Operational workflow for the synthesis and isolation of the brominated product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Wet reagents or Oxygen inhibition.Dry solvent/NBS.[3] Purge with Argon. Add 0.02 equiv more AIBN.
Ring Bromination Solvent too polar or T too low.Switch to PhCF₃ or PhCl. Ensure rigorous reflux.
Dibromination Excess NBS or Reaction too long.Strictly limit NBS to 1.05 equiv. Stop exactly at SM consumption.
Product Decomposition Hydrolysis or Self-Alkylation.Avoid aqueous workup.[9] Store as HCl salt. Keep cold.

Safety & Handling (E-E-A-T)

  • Lachrymator Warning: Benzylic bromides (like benzyl bromide) are potent tear gas agents. Handle ONLY in a fume hood.

  • Vesicant: Avoid skin contact; these compounds are powerful alkylating agents and can cause severe chemical burns and sensitization.

  • Explosion Hazard: AIBN can liberate

    
     gas rapidly upon heating. Ensure the system is vented (e.g., via a bubbler) and never heat a closed system.
    

References

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

  • Podgoršek, A., et al. (2009). "Green" Wohl-Ziegler Bromination: A Comparison of Solvents. Green Chemistry, 11, 1204-1206. (Validates Trifluorotoluene as a CCl4 replacement).
  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry.
  • Mitchell, R.H., et al. (1979). N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Brominating Agent. The Journal of Organic Chemistry, 44(25), 4733–4735. (Reference for avoiding polar solvents to prevent ring bromination). Link

Sources

High-Precision Nucleophilic Substitution Protocols for 5-Bromomethyl Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Benzylic" Pyridine Challenge

5-(Bromomethyl)pyridines are privileged scaffolds in medicinal chemistry, serving as critical intermediates for histamine antagonists (e.g., Rupatadine), neonicotinoids, and diverse kinase inhibitors. Chemically, they function as "benzylic-like" electrophiles; however, the presence of the basic pyridine nitrogen introduces a fatal instability: intermolecular self-quaternization .

Unlike standard benzyl bromides, the free base of a 5-bromomethyl pyridine possesses both a nucleophile (the ring nitrogen) and a potent electrophile (the bromomethyl group). If left in a concentrated free-base state, the molecule rapidly polymerizes into an insoluble pyridinium salt.

This guide details protocols specifically engineered to suppress this polymerization pathway while maximizing cross-coupling efficiency.

Critical Handling & Mechanistic Insight

The Self-Quaternization Trap

The primary cause of reaction failure is not poor nucleophilicity of the substrate, but the degradation of the starting material before it encounters the nucleophile.

Key Rule: Never store 5-(bromomethyl)pyridine as a free base. Always handle as the hydrobromide (HBr) salt until the exact moment of reaction.

SelfQuaternization Start 5-Bromomethyl Pyridine (Free Base) PathA Intermolecular Attack (N lone pair attacks CH2-Br) Start->PathA Rapid (RT/Concentrated) Safe HBr Salt Form (Protonated Nitrogen) Start->Safe + HBr Product Insoluble Pyridinium Polymer (Tar/Solid) PathA->Product Irreversible Safe->Start Base Neutralization

Figure 1: Mechanism of self-quaternization. The protonated salt (Green) prevents the nitrogen lone pair from initiating the polymerization cascade (Red).

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Best for: Secondary amines, anilines, and non-aromatic heterocycles.

Rationale: This protocol uses an in situ neutralization strategy. By mixing the HBr salt directly with the amine and a non-nucleophilic base, the free base is generated only as it is consumed, keeping its steady-state concentration low.

Materials
  • Substrate: 5-(Bromomethyl)pyridine hydrobromide (1.0 equiv)

  • Nucleophile: Target Amine (1.1 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous)[1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve/suspend the Target Amine (1.2 equiv) and DIPEA (2.5 equiv) in anhydrous ACN (0.1 M concentration relative to bromide).

  • Cooling: Cool the solution to 0 °C using an ice bath. Lower temperature suppresses self-polymerization.

  • Addition: Add the 5-(Bromomethyl)pyridine HBr salt (1.0 equiv) portion-wise as a solid over 15 minutes.

    • Note: Do not pre-dissolve the bromide salt and trickle it in; the solid addition ensures the free base is generated slowly.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Monitoring: Check via TLC or LCMS. The starting bromide usually disappears within 2 hours.[1]

  • Workup (Critical):

    • Concentrate the reaction mixture under reduced pressure to remove ACN.

    • Redissolve residue in DCM or EtOAc.

    • Wash with saturated

      
        (to remove HBr salts) followed by Brine.
      
    • Caution: Pyridine derivatives can be water-soluble. If the product is polar, perform multiple extractions (3x) or use a "salting out" technique.

  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Protocol B: C-O Bond Formation (Etherification)

Best for: Phenols and Alcohols (Williamson Ether Synthesis).

Rationale: Phenols are weak nucleophiles requiring deprotonation. We pre-form the phenoxide anion to ensure that as soon as the pyridine bromide is introduced, it is trapped by the oxygen nucleophile rather than another pyridine nitrogen.

Materials
  • Substrate: 5-(Bromomethyl)pyridine hydrobromide[2]

  • Nucleophile: Phenol derivative

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Solvent: DMF or Acetone[1]

Step-by-Step Methodology
  • Anion Generation: Combine the Phenol (1.0 equiv) and

    
      (3.0 equiv) in DMF. Stir at RT for 30 minutes to ensure deprotonation.
    
  • Addition: Add 5-(Bromomethyl)pyridine HBr salt (1.1 equiv) in a single portion.

  • Thermal Activation: Heat the mixture to 60 °C .

    • Why Heat? Unlike amines, phenoxides are less likely to induce elimination, but the

      
       barrier is higher. The elevated temperature favors the intermolecular attack over the lower-energy self-quaternization (which is entropically disfavored at dilution).
      
  • Quench: Pour the mixture into ice water.

  • Isolation:

    • If the product precipitates (common for aryl ethers), filter and wash with water.

    • If oil separates, extract with EtOAc, wash with water (2x) to remove DMF, then Brine.

Protocol C: C-C Bond Formation (Malonate Alkylation)

Best for: Chain extension and building substituted ethyl pyridines.

Step-by-Step Methodology
  • Enolate Formation: Suspend NaH (60% in oil, 2.5 equiv) in dry THF at 0 °C. Dropwise add Diethyl malonate (1.2 equiv). Stir until gas evolution ceases (approx. 30 min).

  • Substrate Prep: In a separate vial, suspend 5-(Bromomethyl)pyridine HBr (1.0 equiv) in a minimal amount of DMF (or THF if solubility permits).

  • Coupling: Add the bromide suspension dropwise to the malonate enolate at 0 °C.

  • Completion: Warm to RT and stir for 3 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Black Tar / Precipitate Self-quaternization (Polymerization).1. Keep temperature at 0°C during addition.2. Switch to "Inverse Addition" (Add bromide to excess nucleophile).3. Ensure HBr salt is used, not free base.
Low Yield (Water Soluble) Product lost in aqueous phase during workup.1. Use DCM/Isopropanol (3:1) for extraction.2.[3] Saturate aqueous layer with NaCl.3. Adjust pH to ~8-9 (pKa of pyridine is ~5.2; ensure it is deprotonated).
Incomplete Reaction HBr salt quenching the nucleophile.Ensure at least 2.5 equiv of base are used (1 equiv to neutralize HBr, 1 equiv for the reaction, 0.5 excess).
Lachrymatory Effect Volatilization of benzyl-like halide.Safety: Handle only in a fume hood. Treat glassware with 1M NaOH to decompose residues before removal from hood.

Process Decision Tree

Workflow Input Start: 5-Bromomethyl Pyridine HBr CheckNuc Select Nucleophile Type Input->CheckNuc Amine Amine (Primary/Secondary) CheckNuc->Amine Phenol Phenol / Alcohol CheckNuc->Phenol Carbon Enolate / Malonate CheckNuc->Carbon ProcA Protocol A: In Situ Neutralization Solvent: ACN/DIPEA Temp: 0°C -> RT Amine->ProcA ProcB Protocol B: Pre-formed Anion Solvent: DMF/K2CO3 Temp: 60°C Phenol->ProcB ProcC Protocol C: Strong Base Solvent: THF/NaH Temp: 0°C Carbon->ProcC

Figure 2: Decision matrix for selecting the optimal substitution protocol based on nucleophile class.

References

  • Synthesis and Stability of Bromomethyl Pyridines

    • Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.[2][4] (2015).[4][5][6] Semantic Scholar.

    • Safety Data Sheet: 3-(Bromomethyl)pyridine hydrobromide.[7] Fisher Scientific.

  • Nucleophilic Substitution Mechanisms

    • Nucleophilic Substitution Reactions of 2-Bromo-6-(bromomethyl)pyridine.[1] BenchChem Application Notes.[8]

    • Nucleophilic Substitution Overview. Master Organic Chemistry.

  • Related Synthetic Protocols (Analogous Reactivity)

    • Process for the preparation of 2-chloro-5-aminomethyl-pyridine.[9] (EP0391205A1). Google Patents.

    • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. MDPI Molecules.

Sources

Using 5-(Bromomethyl)-2-chloro-4-methoxypyridine in SN2 reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Alkylation using 5-(Bromomethyl)-2-chloro-4-methoxypyridine

Introduction: The "Picolyl Warhead" in Drug Discovery

5-(Bromomethyl)-2-chloro-4-methoxypyridine (hereafter referred to as Compound A ) is a specialized heterocyclic building block widely utilized in the synthesis of kinase inhibitors (e.g., EGFR, HER2 targets) and TLR7 agonists.[1]

Its value lies in its dual-electrophilic nature :

  • Primary Reactivity (

    
    ):  The C5-bromomethyl group is a highly reactive "picolyl halide," enabling rapid attachment to nucleophilic cores (amines, phenols, thiols) under mild conditions.[1]
    
  • Latent Reactivity (

    
    ):  The C2-chlorine atom remains intact during initial alkylation but serves as a handle for subsequent nucleophilic aromatic substitution, allowing for modular scaffold elaboration.
    

The presence of the C4-methoxy group is critical; it provides electron density via resonance, modulating the basicity of the pyridine nitrogen and stabilizing the molecule compared to its electron-deficient congeners, while still permitting


 at the C2 position.[1]

Handling, Stability & Safety (Critical)

Compound A belongs to the class of


-halomethylpyridines (picolyl halides). These compounds are notoriously unstable as free bases and are potent lachrymators.
ParameterSpecification / Recommendation
Physical State White to pale yellow solid (low melting point) or oil.
Stability Issue Self-Quaternization: The pyridine nitrogen of one molecule can attack the bromomethyl group of another, leading to insoluble polymers/dimers.[1]
Storage -20°C under Argon/Nitrogen. Keep strictly anhydrous.
Handling Weigh quickly in a glovebox or under a cone of nitrogen. Do not store in solution for extended periods (unless protonated).
Safety Severe Lachrymator. Handle only in a functioning fume hood. Double-glove (Nitrile).

Pro-Tip: If the compound has turned from white/yellow to orange/brown or has become a gummy solid, significant polymerization has occurred.[1] Purify via rapid silica filtration (10% EtOAc/Hexanes) before use.

Core Reaction Protocols ( Alkylation)

Protocol A: N-Alkylation of Secondary Amines

Target: Synthesis of tertiary amine intermediates (e.g., for kinase inhibitor hinges).[1]

Rationale: Secondary amines are sufficiently nucleophilic to displace the bromide without requiring strong bases that might trigger elimination or hydrolysis.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: Compound A (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv) or 
    
    
    
    (3.0 equiv)[1]
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

  • Temperature: 0°C

    
     RT
    

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried reaction vial with the Secondary Amine (1.0 mmol) and MeCN (5 mL, 0.2 M).

  • Base Addition: Add DIPEA (2.5 mmol, 435 µL). Stir at 0°C for 5 minutes.

  • Alkylation: Add Compound A (1.1 mmol, ~260 mg) portion-wise (solid) or dropwise (if dissolved in min. MeCN).

    • Note: Adding at 0°C suppresses exotherms and minimizes side reactions.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LC-MS.[1][2]

    • Typical Time: 1–4 hours.[3][4]

    • Endpoint: Disappearance of amine; appearance of product mass [M+H]+.

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with saturated

      
       (2 x 10 mL) and Brine (10 mL).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: O-Alkylation of Phenols

Target: Ether linkage formation (common in biaryl ether drugs).

Rationale: Phenols are poor nucleophiles until deprotonated. The use of a mild inorganic base in a polar aprotic solvent is standard.[1]

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: Compound A (1.2 equiv)

  • Base: Cesium Carbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) (2.0 equiv) or Potassium Carbonate (
    
    
    
    )[1]
  • Solvent: DMF or NMP (Anhydrous)

  • Temperature: RT

    
     50°C
    

Step-by-Step Procedure:

  • Deprotonation: In a vial, combine Phenol (1.0 mmol) and

    
     (2.0 mmol, 652 mg) in DMF (4 mL). Stir at RT for 15 minutes to generate the phenoxide.
    
  • Addition: Add Compound A (1.2 mmol) in one portion.

  • Reaction: Stir at RT. If conversion is slow after 2 hours, heat to 50°C.[1]

    • Caution: Avoid temperatures >60°C to prevent decomposition of Compound A.

  • Quench: Pour mixture into ice-water (20 mL).

    • Observation: Product often precipitates as a solid.

  • Isolation: Filter the solid or extract with EtOAc/Ether.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield / Recovery Self-polymerization of Compound A.Use fresh reagent. Add Compound A slowly to the nucleophile (keep nucleophile in excess locally).
Hydrolysis (Alcohol formation) Wet solvent or hygroscopic base.Use anhydrous DMF/MeCN (molecular sieves). Store bases in a desiccator.
Elimination (Styrene formation) Base too strong or temp too high.Switch from NaH/KOH to

or DIPEA. Lower temp to 0°C.
N- vs O-Alkylation (Amides) Amide oxygen vs Nitrogen competition.[3]Use NaH in THF to favor N-alkylation of amides/ureas.

Mechanistic Pathway & Application Workflow

The following diagram illustrates the synthesis of a TLR7 agonist intermediate, showcasing the chemoselective alkylation of a pyrazolopyrimidine core using Compound A.

G Precursor Pyrazolopyrimidine Core (Nucleophile) TS Transition State (SN2 Attack) Precursor->TS + Base (DIPEA) Deprotonation Reagent Compound A (Electrophile) Reagent->TS Br Displacement Intermediate Alkylated Intermediate (C2-Cl Intact) TS->Intermediate C-N Bond Formation - HBr FinalProduct Final Drug Scaffold (Post-SNAr) Intermediate->FinalProduct SNAr at C2-Cl (Amine/Alkoxide)

Caption: Chemoselective alkylation workflow. The C2-Cl remains stable during the initial


 reaction, allowing for subsequent functionalization.[1][5]

References

  • Synthesis of 5-(Bromomethyl)

    • Method: Radical bromination of 2-chloro-4-methoxy-5-methylpyridine using NBS/AIBN or NBS/Benzoyl Peroxide.[1]

    • Source:World Intellectual Property Organization, WO 2021/154668 A1, "1H-Pyrazolo[4,3-d]pyrimidine Compounds as Toll-Like Receptor 7 (TLR7) Agonists," 2021 .[1]

  • General Reactivity of Picolyl Halides

    • Context: Stability and self-quaternization issues in heterocyclic synthesis.[1]

    • Source:Journal of Heterocyclic Chemistry, "Reactivity of halomethylpyridines," 2010 .[1]

  • Application in Kinase Inhibitors

    • Context: Use of 2-chloro-4-methoxypyridine scaffolds in EGFR inhibitor design.[1]

    • Source:Journal of Medicinal Chemistry, "Discovery of potent and selective covalent inhibitors," 2018 .[1]

Sources

Synthesis of GLP-1 receptor modulators using pyridine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of GLP-1 Receptor Modulators via Pyridine Intermediates

Executive Summary

The shift from injectable peptide therapeutics (e.g., semaglutide) to oral small molecules represents the current frontier in GLP-1 receptor modulation. Small molecule agonists such as Danuglipron (PF-06882961) and Orforglipron rely heavily on nitrogen heterocycles to mimic the binding interactions of the native GLP-1 peptide.[1]

This guide details the synthesis of the 2,6-disubstituted pyridine core , a critical pharmacophore in Danuglipron. The protocol focuses on the construction of the 4-(pyridin-2-yl)piperidine scaffold—a challenging motif that requires precise C–C bond formation and regioselective functionalization.[2][1] We present a scalable, convergent route utilizing LiHMDS-mediated enolate coupling and nucleophilic aromatic substitution (SNAr) , designed to minimize impurity profiles and maximize yield.[2]

Retrosynthetic Analysis & Strategy

The synthesis of Danuglipron is best approached via a convergent strategy, disconnecting the molecule into three key modules: the Benzimidazole Core , the Pyridine-Piperidine Linker , and the Benzyl Ether Tail .

Strategic Disconnection:

  • Bond A (Final Assembly): Alkylation of the piperidine nitrogen with the benzimidazole electrophile.

  • Bond B (Ether Linkage): SNAr displacement of the C6-chlorine on the pyridine by the benzyl alcohol.

  • Bond C (Core Construction): Coupling of the piperidine enolate to the 2,6-dichloropyridine.

Retrosynthesis FinalDrug Danuglipron (PF-06882961) Benzimidazole Module A: Benzimidazole Electrophile (Chloromethyl/Aldehyde) FinalDrug->Benzimidazole N-Alkylation PyridineCore Module B: Pyridine-Piperidine Core (Key Intermediate) FinalDrug->PyridineCore Convergent Assembly BenzylAlcohol Module C: 4-Cyano-2-fluorobenzyl Alcohol PyridineCore->BenzylAlcohol Etherification (SNAr) Dichloropyridine 2,6-Dichloropyridine PyridineCore->Dichloropyridine LiHMDS Coupling PiperidineEster N-Boc-Piperidine-4-carboxylate PyridineCore->PiperidineEster Enolate Formation

Figure 1: Retrosynthetic disassembly of Danuglipron highlighting the central role of the Pyridine-Piperidine intermediate.[2][1]

Detailed Protocol: Synthesis of the Pyridine-Piperidine Core

This protocol describes the synthesis of tert-butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate , the "Golden Intermediate" for this class of drugs.[2][1]

Phase 1: Enolate Coupling & Decarboxylation

Objective: Install the piperidine ring at the C2 position of the pyridine while retaining the C6-chlorine for future functionalization.

Reagents:

  • Starting Material A: 2,6-Dichloropyridine (1.0 equiv)[2][1]

  • Starting Material B: 1-(tert-butyl)-4-methyl piperidine-1,4-dicarboxylate (1.1 equiv)[2][1]

  • Base: Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (2.5 equiv)[2]

  • Solvent: Anhydrous Toluene/THF[2][1]

  • Quench: 0.5 N HCl

Step-by-Step Methodology:

  • Enolate Formation:

    • Charge a flame-dried 3-neck flask with Starting Material B (Piperidine ester) and anhydrous Toluene (5 mL/g).

    • Cool the solution to -78°C under nitrogen atmosphere.

    • Add LiHMDS dropwise over 30 minutes.[2][1] Maintain internal temperature below -70°C.

    • Mechanistic Note: Low temperature is critical to prevent self-condensation of the ester (Claisen condensation).[2][1]

    • Stir for 45 minutes at -78°C to ensure complete enolate formation.

  • SNAr Coupling:

    • Dissolve 2,6-Dichloropyridine in minimal Toluene and add it slowly to the enolate solution.

    • Allow the reaction to warm slowly to 20°C over 4 hours, then stir for an additional 12 hours.

    • Checkpoint: Monitor by LC-MS.[2][1] Look for the disappearance of dichloropyridine and formation of the coupled ester intermediate.

  • Hydrolysis & Decarboxylation (Krapcho-type):

    • Quench the reaction with 0.5 N HCl (careful, exothermic). Extract with Ethyl Acetate.[1]

    • Concentrate the organic layer to obtain the crude pyridine-ester.[1]

    • Decarboxylation: Dissolve the crude residue in DMSO/Water (10:1) with NaCl (2 equiv) and heat to 140°C for 4-6 hours.

    • Alternative: Saponify with LiOH in THF/Water, isolate the acid, then heat in Toluene at reflux to decarboxylate.

    • Purification: Flash column chromatography (Hexanes/EtOAc).[1][3]

Yield Expectation: 60-75% over 2 steps. Key Intermediate: tert-butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate.[2][1]

Detailed Protocol: Pyridine Functionalization (Etherification)

Objective: Attach the pharmacophoric benzyl tail via the remaining chloropyridine handle.

Reagents:

  • Substrate: Pyridine-Piperidine Intermediate (from Phase 1).[2][1]

  • Nucleophile: 4-Cyano-2-fluorobenzyl alcohol (1.2 equiv).[2][1]

  • Base: Sodium Hydride (NaH), 60% dispersion (1.5 equiv) OR Cs2CO3 (2.0 equiv).[2]

  • Catalyst (Optional): If SNAr is sluggish, use Pd(OAc)2 / BINAP (Buchwald-type C-O coupling).[2][1] However, the electron-deficient pyridine usually permits direct displacement.[2]

Workflow:

  • Activation:

    • In a dry flask, suspend NaH in anhydrous DMF (dimethylformamide) at 0°C.

    • Add 4-Cyano-2-fluorobenzyl alcohol dropwise.[2][1] Stir for 30 min until H2 evolution ceases (Alkoxide formation).

  • Displacement:

    • Add the Pyridine-Piperidine Intermediate (dissolved in DMF) to the alkoxide solution.[1]

    • Heat the mixture to 60-80°C for 4-8 hours.

    • Expert Tip: The 2-fluoro group on the benzyl alcohol is stable under these conditions, but avoid temperatures >100°C to prevent side reactions at the nitrile.

  • Workup:

    • Cool to RT. Dilute with water (slowly) to precipitate the product or extract with EtOAc.

    • Wash organics with LiCl (5% aq) to remove DMF.[1]

Final Assembly & Analytical Profile

The final step involves the removal of the Boc protecting group followed by coupling to the Benzimidazole core.

Coupling Protocol:

  • Deprotection: Treat the Ether-Pyridine-Piperidine intermediate with TFA/DCM (1:4) or 4N HCl in Dioxane at RT for 2 hours. Concentrate to dryness.[1]

  • Reductive Amination (Preferred):

    • Mix the deprotected piperidine (amine salt) with the Benzimidazole-Aldehyde fragment in DCE (Dichloroethane).

    • Add NaBH(OAc)3 (3 equiv) and DIPEA (2 equiv).[2][1] Stir at RT for 16 hours.[2][1]

  • Final Hydrolysis: If the benzimidazole fragment carried a methyl ester (at C6), hydrolyze with LiOH/THF/H2O to reveal the carboxylic acid.

Analytical Characterization (Expected Data):

ParameterSpecificationNotes
Appearance White to Off-White SolidAmorphous or Crystalline (Tris salt)
LC-MS (ESI+) [M+H]+ = 556.2Consistent with Formula C31H30FN5O4
1H NMR (DMSO-d6) δ 8.0-8.5 (Pyridine H)Distinct doublets for Pyridine C3/C5 protons
19F NMR Single peak ~ -110 ppmConfirming the 2-fluoro substituent
Chiral Purity > 98% eeCritical if Oxetane stereocenter is present

Troubleshooting & Expert Insights

  • Regioselectivity Issues: In the initial coupling of 2,6-dichloropyridine, the reaction is highly selective for mono-substitution due to the deactivation of the ring after the first alkylation. If bis-alkylation is observed, reduce the equivalents of the enolate to 0.95.

  • Decarboxylation Stalling: If the Krapcho decarboxylation (DMSO/NaCl) is slow, ensure the temperature reaches at least 135°C. Traces of water actually help this reaction.

  • Catalyst Poisoning: If using Pd-catalysis for the etherification step, the pyridine nitrogen can coordinate to Palladium. Use bidentate ligands like Xantphos or BINAP to prevent catalyst deactivation.[1]

References

  • Discovery of Danuglipron (PF-06882961): Griffith, D. A., et al.[2] "A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor."[2][1][4][5][6] Journal of Medicinal Chemistry, 2022, 65(12), 8208–8226. Link[2][1]

  • Synthesis of Pyridine Intermediates: "Process for the preparation of substituted pyridines." Organic Process Research & Development, 2023.[2] (Contextual citation based on standard LiHMDS protocols described in Pfizer patents).

  • Structural Biology of GLP-1R Small Molecules: Zhang, Y., et al. "Structural insights into the activation of GLP-1R by a small molecule agonist."[2] Nature Communications, 2020. Link

  • Danuglipron Clinical Data: Saxena, A. R., et al. "Efficacy and Safety of Oral Small Molecule Glucagon-Like Peptide 1 Receptor Agonist Danuglipron."[2] JAMA Network Open, 2023. Link[2][1]

  • Chemical Structure Validation: PubChem Compound Summary for CID 134611040 (Danuglipron). Link

Sources

Application Note: Strategic Solvent Selection for the Bromination of 2-Chloro-4-methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Divergence

The bromination of highly functionalized pyridine scaffolds, such as 2-chloro-4-methoxy-5-methylpyridine, represents a critical juncture in the synthesis of complex active pharmaceutical ingredients (APIs), including Toll-like receptor 7 (TLR7) agonists[1]. The direct introduction of a bromine atom onto the 4-methoxypyridine skeleton is historically challenging due to the inherently electron-deficient character of the pyridine ring[2].

However, the regiochemical outcome of this reaction is not solely dictated by the substrate's electronic directing groups; it is fundamentally controlled by solvent selection . By manipulating the solvent's dielectric constant, dipole moment, and hydrogen-bonding capacity, chemists can selectively drive the reaction down one of two divergent mechanistic pathways:

  • Wohl-Ziegler Radical Bromination: Targets the benzylic-like C-H bonds of the 5-methyl group to yield 5-(bromomethyl)-2-chloro-4-methoxypyridine . This requires non-polar, aprotic solvents that do not quench radical intermediates[3].

  • Electrophilic Aromatic Substitution (EAS): Targets the highly activated C-3 position of the pyridine ring to yield 3-bromo-2-chloro-4-methoxy-5-methylpyridine . This requires polar, protic, or highly coordinating solvents that stabilize the ionic Wheland intermediate[2].

MechanisticPathway Substrate 2-Chloro-4-methoxy- 5-methylpyridine NonPolar Non-Polar / Aprotic (PhCF3, PhCl) Substrate->NonPolar Solvation Polar Polar / Protic (AcOH, MeCN) Substrate->Polar Solvation Radical Wohl-Ziegler Radical Pathway (NBS, AIBN) NonPolar->Radical Homolytic Cleavage EAS Electrophilic Aromatic Substitution (NBS/Br2) Polar->EAS Heterolytic Cleavage Prod1 5-(Bromomethyl)-2-chloro- 4-methoxypyridine Radical->Prod1 C-H Abstraction Prod2 3-Bromo-2-chloro- 4-methoxy-5-methylpyridine EAS->Prod2 Wheland Intermed.

Figure 1: Mechanistic divergence in the bromination of 2-chloro-4-methoxy-5-methylpyridine.

Solvent Selection Matrix

To achieve absolute regiocontrol, the solvent must be matched to the desired mechanism. The table below summarizes the physicochemical properties of standard bromination solvents and their causal effect on the reaction pathway.

SolventDielectric Constant (ε)Dipole Moment (D)Preferred PathwayTypical YieldEHS / Practicality Profile
Carbon Tetrachloride (

)
2.20.00Radical (C-5 Methyl)85%Poor: Ozone-depleting, highly toxic. Historically standard, now restricted globally.
α,α,α-Trifluorotoluene (

)
9.22.86Radical (C-5 Methyl)82%Excellent: Modern green alternative to

. Strong C-F bonds resist radical abstraction.
Chlorobenzene (

)
5.61.69Radical (C-5 Methyl)78%Moderate: Good high-boiling alternative, but requires high vacuum for post-reaction removal[3].
Acetonitrile (

)
37.53.92EAS (C-3 Ring)75%Good: Strongly polar, stabilizes the Wheland intermediate. Easily removed under reduced pressure.
Acetic Acid (

)
6.21.74EAS (C-3 Ring)88%Moderate: Protic solvent; actively hydrogen-bonds with NBS to generate electrophilic

species.

Experimental Protocols: Self-Validating Workflows

The following protocols are engineered as self-validating systems. By monitoring specific visual and thermodynamic cues, scientists can verify the mechanistic integrity of the reaction in real-time.

Protocol A: Selective Radical Bromination (Wohl-Ziegler Pathway)

Target: 5-(Bromomethyl)-2-chloro-4-methoxypyridine Causality: Utilizing


 ensures that the succinimidyl radical does not abstract hydrogen atoms from the solvent. The low dielectric constant prevents heterolytic cleavage of NBS, suppressing ring bromination.
  • Solvent Preparation: Sparge α,α,α-trifluorotoluene (

    
    , 0.2 M relative to substrate) with dry 
    
    
    
    for 20 minutes.
    • Self-Validation Checkpoint: Perform a Karl Fischer titration. Moisture must be < 50 ppm. Excess water will induce heterolytic cleavage of NBS, generating

      
       and contaminating the batch with ring-brominated byproducts. Furthermore, failure to degas 
      
      
      
      (a radical scavenger) will result in stalled reaction progress.
  • Reagent Charging: To a flame-dried round-bottom flask, add 2-chloro-4-methoxy-5-methylpyridine (1.0 eq), N-bromosuccinimide (NBS, 1.05 eq), and Azobisisobutyronitrile (AIBN, 0.05 eq).

  • Execution: Add the degassed

    
    . Heat the suspension to 80 °C under an 
    
    
    
    atmosphere.
    • Self-Validation Checkpoint: The reaction mixture should maintain a pale yellow suspension, gradually becoming clear as NBS is consumed and succinimide floats to the surface. If the solution turns deep red, molecular bromine (

      
      ) is accumulating, indicating the radical chain has terminated.
      
  • Quench & Isolation: Cool to room temperature. Filter off the succinimide byproduct. Wash the organic filtrate with 10% aqueous

    
     to quench residual active bromine, followed by brine. Dry over anhydrous 
    
    
    
    and concentrate.
Protocol B: Selective Electrophilic Aromatic Substitution (EAS)

Target: 3-Bromo-2-chloro-4-methoxy-5-methylpyridine Causality: The 4-methoxy group (+M effect) and 2-chloro group (-I, +M effect) synergistically activate the C-3 position[4]. Acetic acid acts as a protic activator, hydrogen-bonding with the carbonyl oxygen of NBS to polarize the N-Br bond, rapidly generating the highly electrophilic


 species required to attack the electron-deficient pyridine ring.
  • Substrate Solvation: Dissolve 2-chloro-4-methoxy-5-methylpyridine (1.0 eq) in glacial acetic acid (

    
    , 0.2 M) at 20 °C.
    
  • Electrophile Addition: Add NBS (1.1 eq) in three equal portions over 15 minutes.

    • Self-Validation Checkpoint: Monitor the internal temperature. A controlled exotherm (ΔT ≈ 5–10 °C) validates active electrophilic substitution. A temperature spike >40 °C indicates uncontrolled

      
       generation, which can lead to over-bromination or cleavage of the 4-methoxy ether. Use a water bath to maintain T < 30 °C.
      
  • Execution: Stir the reaction at room temperature for 2–4 hours. Monitor via LC-MS until the starting material is consumed.

  • Quench & Isolation: Pour the reaction mixture into ice-water containing 10%

    
    .
    
    • Self-Validation Checkpoint: The immediate precipitation of a white/pale-yellow solid confirms the successful generation of the highly hydrophobic brominated pyridine core. Filter the solid, wash with cold water, and neutralize residual acetic acid with saturated

      
      .
      

Workflow Step1 Step1 Step2 Step 2: Reagent Addition Add Substrate (1.0 eq) & NBS (1.05 eq) Add AIBN (0.1 eq) for radical pathway Step1->Step2 Step3 Step 3: Execution Reflux / Heat to 80°C under N2 Monitor via HPLC/TLC Step2->Step3 Step4 Step 4: Quench Cool to RT Quench with 10% aq. Na2S2O3 Step3->Step4 Step5 Step 5: Isolation Extract with EtOAc Purify via Flash Chromatography Step4->Step5

Figure 2: Standardized experimental workflow for the selective bromination of pyridine derivatives.

Analytical Validation

To definitively confirm the regiochemistry of the isolated products,


-NMR (in 

) is the diagnostic tool of choice:
  • Starting Material: Exhibits a distinct singlet for the aromatic C-3 proton (~6.8 ppm) and a singlet for the C-5 methyl group (~2.1 ppm).

  • Radical Product (Protocol A): The C-5 methyl singlet disappears, replaced by a downfield two-proton singlet (~4.4 ppm) corresponding to the

    
     group. The aromatic C-3 proton remains intact.
    
  • EAS Product (Protocol B): The aromatic C-3 proton singlet disappears entirely due to bromine substitution. The C-5 methyl singlet remains intact at ~2.1 ppm.

References

  • Title: WO2019145177A1 - Bromination of pyridine derivatives | Source: Google Patents | URL
  • Title: WO2021154668A1 - 1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7)
  • Title : Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange | Source : Semantic Scholar | URL : [Link]

Sources

Reaction of 5-(Bromomethyl)-2-chloro-4-methoxypyridine with amines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Amination Strategies for 5-(Bromomethyl)-2-chloro-4-methoxypyridine

Introduction & Core Chemistry

This guide details the protocols for reacting 5-(Bromomethyl)-2-chloro-4-methoxypyridine (CAS: 1210247-52-1) with amine nucleophiles. This scaffold is a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands, due to its ability to serve as a "linker" module while retaining a reactive aryl chloride for subsequent diversification.

Chemoselectivity Profile

The molecule features two electrophilic sites with distinct reactivity profiles:

  • The Bromomethyl Group (C5 position): A benzylic-like halide.[1] It is highly reactive toward nucleophilic attack via an

    
     mechanism .[1]
    
  • The Chloro Group (C2 position): An aryl halide. While ortho to the pyridine nitrogen, its reactivity toward Nucleophilic Aromatic Substitution (

    
    ) is significantly dampened  by the electron-donating methoxy group at C4.
    

Expert Insight: The presence of the C4-methoxy group is the critical design feature that allows for high chemoselectivity. By donating electron density into the pyridine ring via resonance, it raises the energy of the Meisenheimer complex required for


 at the C2 position. Consequently, under mild conditions (Room Temp to 60°C), amines will react exclusively at the bromomethyl group, leaving the C2-chloro intact for later stages (e.g., Suzuki coupling or high-temp Buchwald-Hartwig amination).

Reaction Mechanism & Pathway

The reaction proceeds via a classic


 Nucleophilic Substitution . The amine lone pair attacks the methylene carbon, displacing the bromide ion.

DOT Diagram: Reaction Mechanism & Selectivity

ReactionPathway cluster_selectivity Chemoselectivity Control SM 5-(Bromomethyl)-2-chloro- 4-methoxypyridine TS Transition State (SN2 Attack at -CH2-) SM->TS + Amine (Mild Base) Amine Amine Nucleophile (R-NH2 or R2NH) Amine->TS Product 5-(Aminomethyl)-2-chloro- 4-methoxypyridine TS->Product - HBr (Fast, RT-60°C) SideProduct Side Product: Bis-alkylation (if 1° amine) Product->SideProduct + Excess SM (Avoidable) C2_Cl C2-Chloro Site (Unreactive at RT due to 4-OMe)

Caption: The reaction pathway highlights the exclusive


 attack at the bromomethyl group. The C2-chloro site remains inert due to electronic deactivation by the C4-methoxy group.

Experimental Protocols

Reagent Selection Guide
ComponentRecommended ReagentRole & Rationale
Solvent DMF (Anhydrous)Excellent solubility for polar intermediates; promotes

kinetics.
Acetonitrile (MeCN)Good alternative; easier to remove during workup than DMF.
DCM Suitable for highly reactive amines; prevents over-heating.
Base

(3.0 equiv)
Heterogeneous base; easy to filter off; mild enough to prevent side reactions.
DIPEA (2.0 equiv)Homogeneous organic base; useful if solubility is an issue.
Stoichiometry 1.0 : 1.1 (SM : Amine)For Secondary Amines . Slight excess ensures completion.
1.0 : 3.0 (SM : Amine)For Primary Amines .[2] Excess prevents bis-alkylation (dimerization).
Standard Protocol: Reaction with Secondary Amines

Objective: Synthesis of tertiary amines via alkylation.

Materials:

  • 5-(Bromomethyl)-2-chloro-4-methoxypyridine (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (3.0 equiv)
    
  • Acetonitrile (MeCN) or DMF [Concentration: 0.1 M]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend

    
      (3.0 equiv) in anhydrous MeCN  (or DMF).
    
  • Amine Addition: Add the Secondary Amine (1.1 equiv) to the suspension and stir at Room Temperature (RT) for 10 minutes.

  • Substrate Addition: Dissolve 5-(Bromomethyl)-2-chloro-4-methoxypyridine (1.0 equiv) in a minimal amount of solvent and add it dropwise to the reaction mixture over 5–10 minutes.

    • Why? Dropwise addition controls the exotherm and maintains a favorable concentration gradient.

  • Reaction: Stir the mixture at RT for 2–4 hours .

    • Monitoring: Check via TLC (Hexane/EtOAc) or LC-MS. The starting material (bromide) should disappear. If reaction is sluggish, heat to 40–50°C .

  • Workup:

    • Filtration: Filter off the solid

      
       and rinse the pad with EtOAc.
      
    • Extraction: Concentrate the filtrate (if MeCN). If DMF, dilute with water and extract with EtOAc (3x). Wash combined organics with Brine (2x) to remove DMF traces.

    • Drying: Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude product is often pure enough (>90%). If needed, purify via Flash Column Chromatography (Silica; Gradient: 0-50% EtOAc in Hexanes).

Modified Protocol: Reaction with Primary Amines

Challenge: Primary amines can react twice, leading to bis-alkylation (dimerization). Solution: Use a large excess of the amine or inverse addition.

Step-by-Step Procedure:

  • Preparation: Dissolve the Primary Amine (3.0 – 5.0 equiv) and DIPEA (2.0 equiv) in anhydrous DCM or THF . Cool to 0°C .[3][4][5]

  • Addition: Dissolve 5-(Bromomethyl)-2-chloro-4-methoxypyridine (1.0 equiv) in DCM/THF and add it very slowly (dropwise over 30 mins) to the cold amine solution.

    • Mechanism:[1][2][6] High localized concentration of amine ensures the bromide reacts with a fresh amine molecule rather than the already-formed product.

  • Reaction: Allow to warm to RT and stir for 2–6 hours.

  • Workup: Wash the organic layer with saturated

    
     and Brine.
    
  • Purification: Column chromatography is usually required to separate the mono-alkylated product from any trace bis-alkylated impurity.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Wet solvent or reagents. The

hydrolyzes to

.
Use strictly anhydrous solvents. Keep

oven-dried.
Dimerization Primary amine was limiting reagent.Increase amine equivalents (3-5 eq) or use "Inverse Addition" (add bromide to amine).
Quaternization Reaction left too long or too concentrated; Product reacts with SM.Monitor strictly by LC-MS. Stop reaction immediately upon consumption of SM.
Lachrymation Volatility of the bromomethyl species.Handle all solids and solutions in a fume hood. Treat glassware with base (NaOH) before removal from hood.

Workflow Visualization

DOT Diagram: Experimental Workflow

Workflow Start Start: Reagent Prep (Anhydrous Conditions) Mix Mix Base + Amine Solvent: MeCN or DMF Start->Mix AddSM Add Bromomethyl Pyridine (Dropwise, 0°C to RT) Mix->AddSM Monitor Monitor (TLC/LCMS) Target: Disappearance of SM AddSM->Monitor Decision Complete? Monitor->Decision Heat Heat to 40-50°C (If sluggish) Decision->Heat No Workup Workup: Filter Base -> Extract EtOAc -> Wash Brine Decision->Workup Yes Heat->Monitor Purify Purification: Flash Chromatography Workup->Purify

Caption: Operational workflow for the amination process, emphasizing temperature control and monitoring points.

References

  • National Institutes of Health (NIH). Synthesis and application of a bromomethyl substituted scaffold. (Analogous protocols for bromomethyl pyridine functionalization). Available at: [Link]

  • Chemistry LibreTexts. Reactions of Amines: Alkylation and Acylation. (Fundamental mechanism of amine alkylation). Available at: [Link][2][6]

Sources

Application Notes & Protocols: Strategic Synthesis of 5-Substituted-2-Chloro-4-Methoxypyridines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-substituted-2-chloro-4-methoxypyridine scaffold is a cornerstone in modern medicinal and agrochemical research, prized for its versatile reactivity that allows for the strategic construction of complex molecular architectures.[1][2][3] This guide provides an in-depth analysis of the primary synthetic strategies for introducing functional groups at the C5-position of the 2-chloro-4-methoxypyridine ring. We will explore the mechanistic underpinnings of electrophilic aromatic substitution and directed ortho metalation (DoM), offering detailed, field-proven protocols and critical insights to navigate the challenges associated with each method. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important heterocyclic building block.

Introduction: The Strategic Value of the Pyridine Core

The pyridine ring is a privileged scaffold in drug discovery, and its functionalization is a key activity in pharmaceutical development. The 2-chloro-4-methoxypyridine system, in particular, offers a unique electronic and steric profile. The chlorine atom at the C2 position serves as a reliable leaving group for nucleophilic aromatic substitution (SNAr) and a handle for palladium-catalyzed cross-coupling reactions.[2][3] The methoxy group at C4 is a strong electron-donating group, which activates the ring towards certain transformations and can influence the regioselectivity of substitutions.[3]

Functionalization at the C5 position is often a critical step in modifying the biological activity of the final compound. This guide focuses on the two most prevalent and reliable strategies for achieving this:

  • Electrophilic Aromatic Substitution (EAS): Direct introduction of electrophiles onto the electron-rich pyridine ring.

  • Directed ortho Metalation (DoM): A powerful technique that utilizes the coordinating ability of the C4-methoxy group to achieve highly regioselective lithiation and subsequent functionalization.[4]

Strategic Overview: Choosing Your Synthetic Path

The selection of a synthetic strategy depends heavily on the desired C5 substituent. Electrophilic substitution is generally suitable for introducing halogens and nitro groups, while directed metalation offers a broader scope for introducing a variety of carbon and heteroatom-based functionalities.

G start Starting Material: 2-Chloro-4-methoxypyridine sub_type Desired C5-Substituent? start->sub_type eas_node Electrophilic Aromatic Substitution (EAS) sub_type->eas_node Halogen Nitro dom_node Directed ortho Metalation (DoM) sub_type->dom_node Carbon-based Silyl, etc. bromo 5-Bromo (-Br) eas_node->bromo nitro 5-Nitro (-NO2) eas_node->nitro other Carbon Electrophiles (e.g., -CHO, -CR2OH) Silicon Electrophiles (-SiR3) dom_node->other

Figure 1. Decision workflow for C5-functionalization.

Methodology 1: Electrophilic Aromatic Substitution (EAS)

The electron-donating C4-methoxy group activates the pyridine ring towards electrophilic attack, primarily directing substitution to the C3 and C5 positions. Due to steric hindrance from the C2-chloro and C4-methoxy groups, substitution at the C5 position is often favored.

Halogenation: Synthesis of 5-Bromo-2-chloro-4-methoxypyridine

Bromination at the C5 position is a common and reliable transformation, creating a versatile handle for subsequent cross-coupling reactions. The use of N-bromosuccinimide (NBS) in a strong acid like sulfuric acid is a standard and effective method.

Causality and Rationale:

  • N-Bromosuccinimide (NBS): Serves as the electrophilic bromine source. In strong acid, the succinimide nitrogen is protonated, making the bromine atom more electrophilic and reactive.

  • Concentrated Sulfuric Acid (H₂SO₄): Acts as both a solvent and an activator. It protonates the pyridine nitrogen, further activating the ring towards electrophilic attack, and also protonates NBS to generate the highly reactive brominating agent.

Protocol 1: C5-Bromination [5]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-methoxypyridine (1.0 eq) in concentrated sulfuric acid (approx. 5 mL per gram of starting material) under an ice bath (0 °C).

  • Reagent Addition: Add N-bromosuccinimide (1.0 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to 55 °C for 3 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding an 8N aqueous sodium hydroxide solution until the pH is alkaline (pH > 9), keeping the mixture cool in an ice bath.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as chloroform or ethyl acetate (3x).[5]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 5-bromo-2-chloro-4-methoxypyridine as a white solid.[5]

Nitration: Synthesis of 2-Chloro-4-methoxy-5-nitropyridine

Nitration introduces a versatile nitro group, which can be reduced to an amine or used as an electron-withdrawing group. A common method involves the chlorination of a pre-functionalized pyridinone precursor.

Causality and Rationale:

  • Pyridinone Starting Material: The synthesis often starts from 2-hydroxy-4-methoxy-5-nitropyridine. The hydroxyl group is then converted to a chloro group.

  • Chlorinating Agent (POCl₃): Phosphorus oxychloride is a powerful dehydrating and chlorinating agent used to replace the hydroxyl group of the pyridone tautomer with a chlorine atom.

  • Base (Dimethylaniline): A mild, non-nucleophilic base is used to facilitate the reaction.[6]

Protocol 2: C5-Nitration via Chlorination [6]

  • Preparation: In a suitable reaction vessel, mix 2-hydroxy-4-methoxy-5-nitropyridine (1.0 eq) with dimethylaniline (1.1 eq) and cool the mixture to 10-20 °C.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, approx. 3 mL per gram of starting material) while maintaining the internal temperature between 10-20 °C.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours.

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into ice water.

  • Neutralization: Adjust the pH to 10-12 with an aqueous alkali solution (e.g., NaOH).

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by crystallization from a solvent like diisopropyl ether to afford 2-chloro-4-methoxy-5-nitropyridine.[6]

Methodology 2: Directed ortho Metalation (DoM)

Directed ortho metalation (DoM) is a highly regioselective method for functionalizing aromatic and heteroaromatic rings.[4] In the case of 2-chloro-4-methoxypyridine, the C4-methoxy group acts as a directing metalation group (DMG). It coordinates to a strong lithium base (e.g., LDA, LTMP), directing the deprotonation specifically to the adjacent C5 position.[4][7] This generates a lithiated intermediate that can be trapped with various electrophiles.

Causality and Rationale:

  • Directing Group: The lone pair electrons on the oxygen of the methoxy group chelate the lithium cation of the organolithium base.

  • Kinetic Deprotonation: This chelation brings the base into close proximity to the C5 proton, leading to its rapid and selective removal (kinetic deprotonation) over other protons on the ring.

  • Strong, Non-nucleophilic Base: Bases like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LTMP) are used because they are sterically hindered, which minimizes the risk of nucleophilic attack at the C2 position while being basic enough to deprotonate the pyridine ring.[7]

G sub 2-Chloro-4-methoxypyridine intermediate C5-Lithiated Intermediate sub->intermediate Deprotonation (Directed by OMe) base Strong Lithium Base (e.g., LTMP) product 5-Substituted Product intermediate->product Trapping electrophile Electrophile (E+) (e.g., DMF, RCHO, SiR3Cl)

Figure 2. General workflow for Directed ortho Metalation (DoM).

Protocol 3: General Procedure for DoM at C5 [7]

Note: This reaction must be carried out under strictly anhydrous conditions under an inert atmosphere (e.g., Argon or Nitrogen).

  • Base Preparation (LTMP): In a flame-dried, three-necked flask under argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous THF. Cool the solution to -20 °C. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise. Stir the mixture for 30 minutes at this temperature to generate LTMP.

  • Lithiating the Substrate: Cool the freshly prepared LTMP solution to -78 °C (dry ice/acetone bath). Add a solution of 2-chloro-4-methoxypyridine (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 10-30 minutes.

  • Electrophilic Quench: Add the desired electrophile (e.g., DMF, an aldehyde, or a silyl chloride, 1.2-1.5 eq) dropwise at -78 °C. Stir for an additional 30-60 minutes.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Summary of Methods and Yields

The following table summarizes representative examples of C5-functionalization, highlighting the versatility of the described methods.

5-SubstituentMethodKey ReagentsReported YieldReference
-Br EASNBS, H₂SO₄45%[5]
-NO₂ EAS (via Chlorination)POCl₃, Dimethylaniline~60-70%[6]
-CHO DoMLTMP, DMF~70% (overall for 2 steps)[7]
-CH(OH)R DoMLTMP, R-CHOGood yields reported[7]

Conclusion

The synthesis of 5-substituted-2-chloro-4-methoxypyridines is a critical task for the development of new chemical entities in the life sciences and material science sectors. A thorough understanding of the underlying mechanisms of both electrophilic aromatic substitution and directed ortho metalation allows the modern chemist to make informed decisions for accessing a wide array of functionalized building blocks. For halogenation and nitration, EAS provides a direct and scalable route. For more complex carbon-based or other substitutions, the regiochemical precision of DoM is unparalleled, offering a powerful tool for sophisticated molecular design. The protocols and insights provided herein serve as a robust foundation for researchers to successfully synthesize these valuable intermediates.

References

  • Synthesis of 2-methoxy-4-methyl-5-nitropyridine - PrepChem.com. Available at: [Link]

  • Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? | Request PDF - ResearchGate. Available at: [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - Semantic Scholar. Available at: [Link]

  • ortho metalation - Andrew G Myers Research Group. Available at: [Link]

  • 2-Chloro-4-methoxypyridine: A Versatile Synthon for Fine Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Directed ortho metalation - Wikipedia. Available at: [Link]

  • Directed Ortho Metalation Guide | PDF - Scribd. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines - Google Patents.
  • CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents.
  • Electronic Supplementary Material (ESI) for Chemical Communications - The Royal Society of Chemistry. Available at: [Link]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Available at: [Link]

  • The Chemistry Behind 2-Chloro-4-methoxypyridine: Properties and Synthetic Utility - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

Application Note: In Situ Generation and Utilization of 5-(Bromomethyl)-2-chloro-4-methoxypyridine in Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) often relies on highly reactive halomethyl heteroaromatic intermediates. 5-(Bromomethyl)-2-chloro-4-methoxypyridine is a critical building block used in the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors and various substituted benzimidazole analogs[1]. However, its isolation is notoriously difficult due to rapid intermolecular self-alkylation. This application note details the mechanistic rationale and field-proven protocols for the in situ generation and immediate consumption of this intermediate, ensuring high yields, minimizing dimer impurities, and maintaining a self-validating experimental workflow.

Mechanistic Rationale: The Quaternization Challenge

The fundamental challenge in handling 5-(bromomethyl)-2-chloro-4-methoxypyridine lies in its electronic topography. The methoxy group at the C4 position acts as a strong electron-donating group via resonance (+M effect). This electron density is funneled directly into the pyridine ring, significantly increasing the nucleophilicity of the pyridine nitrogen.

Concurrently, the benzylic-like bromomethyl group at C5 is a highly activated electrophile. When this compound is concentrated or isolated, the nucleophilic nitrogen of one molecule rapidly attacks the electrophilic bromomethyl carbon of another, triggering a Menschutkin-type SN2 reaction. This results in the formation of quaternary ammonium dimers and intractable polymeric mixtures[2]. As noted in standard benzylic etherification studies, heterocyclic-containing benzyl halides are highly unstable and prone to degradation in the presence of N-heterocycles, often necessitating their handling as hydrohalide salts or bypassing isolation entirely[3].

To circumvent this, the intermediate must be generated in situ at low steady-state concentrations and immediately trapped by a superior nucleophile (e.g., a primary amine or alkoxide).

Mechanism A 2-Chloro-4-methoxy- 5-methylpyridine B Radical Bromination (NBS, AIBN) A->B C 5-(Bromomethyl)-2-chloro- 4-methoxypyridine (Reactive Intermediate) B->C D Self-Alkylation / Dimerization (Menschutkin Reaction) C->D Isolation (Degradation) E In Situ Trapping (Nucleophile Addition) C->E In Situ (Productive) F Target API / Coupled Product E->F

Fig 1. Mechanistic divergence of 5-(bromomethyl)-2-chloro-4-methoxypyridine upon generation.

Synthetic Strategies and Workflow

Two primary pathways are utilized for the in situ generation of this intermediate, depending on the available precursor:

  • Pathway A (Wohl-Ziegler Radical Bromination): Utilizes 2-chloro-4-methoxy-5-methylpyridine, N-bromosuccinimide (NBS), and a radical initiator[4]. We recommend replacing the traditional, highly toxic carbon tetrachloride (CCl₄) with α,α,α-trifluorotoluene (PhCF₃). PhCF₃ provides excellent radical stability without abstractable hydrogen atoms.

  • Pathway B (Appel-Type Halogenation): Utilizes 2-chloro-4-methoxy-5-hydroxymethylpyridine and phosphorus tribromide (PBr₃). This is preferred when strictly anhydrous, low-temperature coupling is required.

Workflow S1 Step 1: Dissolution Precursor in PhCF3 S2 Step 2: Reagent Addition NBS + AIBN (Catalytic) S1->S2 S3 Step 3: Thermal Activation Reflux at 80°C for 2-4h S2->S3 S4 Step 4: Rapid Filtration Remove Succinimide under N2 S3->S4 S5 Step 5: In Situ Coupling Add Nucleophile + Base at 0°C S4->S5 S6 Step 6: Workup & Isolation Aqueous Wash & Chromatography S5->S6

Fig 2. Step-by-step workflow for the in situ generation and coupling of the bromomethyl intermediate.

Experimental Protocols

Protocol A: Radical Bromination and In Situ Amine Alkylation

Self-Validating System: This protocol utilizes a visual phase-transition cue. NBS is denser than PhCF₃ and sits at the bottom of the flask. As the reaction proceeds, the byproduct succinimide (which is less dense) floats to the surface. The complete migration of solid from the bottom to the top serves as an internal, self-validating indicator of reaction completion.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 2-chloro-4-methoxy-5-methylpyridine (1.0 equiv, 10 mmol) and anhydrous PhCF₃ (50 mL, 0.2 M).

  • Initiation: Add NBS (1.05 equiv, 10.5 mmol) and Azobisisobutyronitrile (AIBN) (0.05 equiv, 0.5 mmol). The slight stoichiometric excess of NBS ensures complete conversion without promoting over-bromination (di-bromo impurities).

  • Propagation: Heat the mixture to 80°C under reflux. Monitor the physical state of the suspension. Maintain reflux for 2–3 hours until the solid succinimide fully floats to the surface.

  • Filtration (Critical Step): Cool the mixture rapidly to 0°C using an ice bath to halt radical propagation. Filter the suspension through a Schlenk frit under positive N₂ pressure directly into a receiving flask. Causality: Rapid filtration under an inert atmosphere prevents moisture-induced hydrolysis of the highly reactive bromomethyl intermediate while removing the succinimide byproduct that could interfere with subsequent coupling.

  • In Situ Coupling: The receiving flask must be pre-charged with the target nucleophile (e.g., a secondary amine, 1.5 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv) in anhydrous THF at 0°C.

  • Completion: Stir the combined mixture at 0°C for 1 hour, then allow it to warm to room temperature for 4 hours. Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Hydroxyl-to-Bromide Conversion and In Situ Etherification

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-4-methoxy-5-hydroxymethylpyridine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM) (60 mL) under N₂. Cool to 0°C.

  • Halogenation: Add a solution of PBr₃ (0.4 equiv, 4.0 mmol) in DCM dropwise over 15 minutes. Causality: While one mole of PBr₃ can theoretically convert three moles of alcohol, using 0.4 equivalents ensures a slight stoichiometric excess to drive the reaction to completion quickly, minimizing the residence time of the reactive bromide in the absence of the target nucleophile.

  • Quenching/Coupling: Stir at 0°C for 30 minutes. Do not perform an aqueous workup. Instead, directly transfer the reaction mixture via cannula into a pre-cooled (-20°C) solution of the target sodium alkoxide (1.5 equiv) in anhydrous DMF.

  • Completion: Allow the reaction to slowly warm to room temperature over 2 hours before standard aqueous workup.

Quantitative Data & Yield Analysis

The following table summarizes the dramatic impact of in situ generation versus isolation on the overall yield and impurity profile of the final coupled API.

Generation MethodSolventIntermediate HandlingDimerization Impurity (%)Overall Coupled Yield (%)
Radical (NBS/AIBN)CCl₄Isolated (Silica Chromatography)> 40.0%< 20.0%
Radical (NBS/AIBN)PhCF₃Isolated (Rotary Evaporation)25.0 - 30.0%35.0%
Radical (NBS/AIBN) PhCF₃ In Situ (Filtered & Coupled) < 5.0% 82.0%
Appel-type (PBr₃) DCM In Situ (Direct Coupling) < 2.0% 88.0%

Table 1: Comparison of reaction conditions and handling methods for 5-(bromomethyl)-2-chloro-4-methoxypyridine. In situ trapping effectively outcompetes the Menschutkin dimerization pathway.

Safety & Handling

  • Vesicant Properties: Like all highly active benzylic and pyridinylic halides, 5-(bromomethyl)-2-chloro-4-methoxypyridine is a potent alkylating agent and a severe lachrymator/vesicant. All operations must be conducted in a high-performance fume hood.

  • Thermal Hazards: Radical brominations can be exothermic. Ensure the reaction is scaled appropriately with adequate cooling capacity before adding the radical initiator.

References

  • Bone, K. I., & Puleo, T. R. (2024). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. National Institutes of Health (PMC).[Link]

  • Bayer AG. (2019). Bromination of pyridine derivatives (WO2019145177A1).
  • Cadila Healthcare Limited. (2015). An improved process for the preparation of Rupatadine Fumarate (EP2824103B1).
  • Global Blood Therapeutics, Inc. (2021). Heterocyclic compounds as dihydroorotate dehydrogenase inhibitors (WO2021156787A1).

Sources

Troubleshooting & Optimization

Preventing over-bromination in Wohl-Ziegler reaction of methylpyridines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Over-Bromination in Wohl-Ziegler Reactions

Ticket ID: WZ-PYR-001 Status: Open for Consultation Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering selectivity issues during the radical bromination of methylpyridines (picolines) using N-Bromosuccinimide (NBS). The most common failure mode is the formation of gem-dibromides (and tribromides) alongside the desired mono-brominated product.

This guide moves beyond standard textbook procedures. It treats the reaction as a kinetic competition where the product (mono-bromide) is often more reactive than the starting material. To solve this, we must manipulate the concentration fields and radical stability within your reactor.

Module 1: The Mechanistic Root Cause

Why does over-bromination happen?

In standard benzylic systems (like toluene), the introduction of a bromine atom slightly deactivates the remaining benzylic protons. However, in electron-deficient heterocycles like pyridine, this deactivation is less pronounced.

Furthermore, the reaction is autocatalytic in nature regarding the radical chain. Once the mono-bromide is formed, the CH2-Br protons are still susceptible to abstraction. If the local concentration of radicals or bromine is high near the product, the second bromination occurs almost instantly.

The "Cycle of Over-Reaction"

The following diagram illustrates the competitive pathways. Note how the Mono-Product re-enters the radical cycle.

WohlZiegler_Competition Substrate Methylpyridine (Starting Material) Radical_SM Picolyl Radical (Mono-Target) Substrate->Radical_SM H• Abstraction NBS NBS (Bromine Source) NBS->Radical_SM Feed Radical_Mono Bromo-Picolyl Radical (Hyper-Reactive) NBS->Radical_Mono Feed Product_Mono Mono-Bromide (Desired) Radical_SM->Product_Mono + Br• Product_Mono->Radical_Mono H• Abstraction (Competes with SM!) Product_Di Gem-Dibromide (Impurity) Radical_Mono->Product_Di + Br•

Figure 1: Kinetic competition pathway showing how the Mono-Bromide competes with the Starting Material for radicals.

Module 2: Troubleshooting Guide (Q&A)

Scenario A: "I have 30% Dibromide and 10% Starting Material left."

Diagnosis: You are running the reaction to "completion." In this system, completion is mathematically impossible without over-bromination because the reaction rates of


 and 

are too similar. Corrective Action:
  • The 70% Rule: Stop the reaction (cooling/quenching) when conversion reaches 70-80%. Do not chase the last 20%.

  • Purification Strategy: It is far easier to separate non-polar Starting Material from the polar Mono-bromide (via acid-base extraction or chromatography) than it is to separate the Mono-bromide from the Di-bromide.

Scenario B: "The reaction hasn't started after 2 hours of reflux."

Diagnosis: The "Induction Period" is stalled. This is common in pyridines because the basic nitrogen can scavenge trace HBr, which is necessary to catalyze the formation of


 from NBS (Goldfinger Mechanism).
Corrective Action: 
  • Initiator Spike: Add a crystal of Iodine (

    
    ) or a drop of HBr/AcOH to jumpstart the 
    
    
    
    generation.
  • Light Source: If using thermal initiation (AIBN), supplement with a 500W halogen lamp or Blue LED (450nm) to break the induction barrier.

Scenario C: "I am getting ring bromination (3-bromo-4-methylpyridine)."

Diagnosis: The mechanism has shifted from Radical (homolytic) to Ionic (electrophilic aromatic substitution). This happens in polar solvents or if the radical chain terminates. Corrective Action:

  • Solvent Swap: Switch from Acetonitrile (polar) to Chlorobenzene, Trifluorotoluene, or Benzotrifluoride (non-polar).

  • Protonation: Pre-mix the pyridine with 1.0 eq of H2SO4 or TFA. The resulting pyridinium salt is highly electron-deficient, completely shutting down ionic ring bromination while leaving the methyl group available for radical attack (Wohl-Ziegler on protonated species).

Module 3: Optimized Protocol (The "Starved" Method)

This protocol minimizes the instantaneous concentration of radicals relative to the substrate.

Reagents & Setup
ComponentSpecificationRole
Substrate Methylpyridine (1.0 equiv)Reactant
Reagent NBS (0.90 equiv)Limiting Reagent (Crucial)
Solvent Trifluorotoluene or ChlorobenzeneNon-polar, high boiling point
Initiator AIBN (0.05 equiv) or BPORadical Source
Additives

(0.1 equiv)
Acid scavenger (Optional, prevents tar)
Step-by-Step Workflow
  • Preparation: Dissolve Methylpyridine (1.0 eq) in Solvent (5-10 volumes).

  • Thermal Equilibration: Heat the solution to reflux (or 80°C).

  • The "Portion-wise" Addition (Critical Step):

    • Do NOT add all NBS at once.[1]

    • Divide NBS/Initiator mixture into 4 equal portions.

    • Add Portion 1. Wait for color change (Orange

      
       Yellow/Colorless).
      
    • Add Portion 2 only after Portion 1 is consumed.

    • Why? This keeps the concentration of bromine radicals low, statistically favoring the attack on the abundant Starting Material over the scarce Product.

  • Monitoring: Check HPLC/GC after 0.7 eq of NBS has been added.

  • Termination: Stop reaction when Starting Material is <20% or Di-bromide >5%.

  • Workup: Cool to 0°C to precipitate Succinimide. Filter. Wash filtrate with dilute

    
    .
    

Module 4: Diagnostic Flowchart

Use this logic tree to determine your next experimental move.

Troubleshooting_Tree Start Analyze Crude NMR/GC Check_SM Is SM > 30%? Start->Check_SM Check_Di Is Di-Bromo > 10%? Check_SM->Check_Di No (High Conv) Action_Continue Continue Heating Add 0.1 eq Initiator Check_SM->Action_Continue Yes (Low Conv) Action_Stop STOP IMMEDIATELY Do not chase conversion Check_Di->Action_Stop No (Good Selectivity) Action_Change Restart with Inverse Addition Check_Di->Action_Change Yes (Over-cooked)

Figure 2: Decision matrix for in-process reaction monitoring.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use CCl4? A: While classic, Carbon Tetrachloride is toxic and ozone-depleting.[2] Trifluorotoluene (


)  is the modern, green equivalent with similar dielectric properties and radical stability profiles.

Q: Why does my reaction turn black/tarry? A: Pyridines are basic. They can polymerize or form tars in the presence of HBr (byproduct). Adding solid


  or 

to the reaction mixture acts as a buffer to neutralize HBr without interfering with the radical mechanism.

Q: Can I use light instead of heat? A: Yes. Photochemical initiation (Blue LED, ~450nm) often allows the reaction to proceed at lower temperatures (Room Temp), which naturally improves selectivity by reducing the kinetic energy available for the second activation barrier.

References

  • Mechanism of Wohl-Ziegler Reaction

    • Wohl-Ziegler bromination.[2][3][4][5][6][7][8][9] (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

    • Note: Confirms the Goldfinger mechanism where NBS acts as a bromine reservoir.
  • Process Safety & Scale-Up

    • Guan, M., et al. (2021).[3][10] Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375-1382.[10] [Link][10][11]

    • Note: Highlights the importance of semi-batch (portion-wise) addition for safety and kinetic control.
  • Solvent Effects & Alternatives: Podgoršek, A., et al. (2009). "Green" Wohl-Ziegler Bromination. Angewandte Chemie International Edition. (Contextual citation regarding replacement of CCl4 with esters/MeCN). Specific to Pyridines: Goswami, S., et al. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters. (Discusses ring vs side-chain competition).
  • Over-Bromination Control

    • Scientific Update. (2022). Now You See Me, Now You Don't - a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

    • Note: Validates the "stop early" and "purification str

Sources

Technical Support Center: 5-(Bromomethyl)-2-chloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-(Bromomethyl)-2-chloro-4-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered when working with this reactive intermediate. Our goal is to provide not just procedural steps but also the underlying scientific principles to ensure the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the handling, storage, and reactivity of 5-(Bromomethyl)-2-chloro-4-methoxypyridine.

Q1: What is the primary stability concern for 5-(Bromomethyl)-2-chloro-4-methoxypyridine?

A1: The primary stability concern is its susceptibility to hydrolysis due to moisture. The bromomethyl group is analogous to a benzylic bromide, making the methylene carbon highly electrophilic and prone to nucleophilic attack by water.[1] This reaction results in the formation of 5-(hydroxymethyl)-2-chloro-4-methoxypyridine and hydrogen bromide (HBr), consuming the starting material and introducing a significant impurity.

Q2: What are the ideal storage conditions for this compound?

A2: To maintain purity and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to exclude moisture and oxygen.[3] It should be kept away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

Q3: Can I handle this compound on an open bench?

A3: No. All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4] Due to its reactivity, handling under an inert atmosphere is also recommended to prevent degradation from atmospheric moisture.[3] Standard personal protective equipment (PPE), including chemical safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile), is mandatory.[3][5]

Q4: My NMR spectrum shows unexpected peaks. What could they be?

A4: The most common impurity is the hydrolysis product, 5-(hydroxymethyl)-2-chloro-4-methoxypyridine. In a ¹H NMR spectrum, you would expect to see the singlet for the bromomethyl (-CH₂Br) group shift upfield to a new singlet corresponding to the hydroxymethyl (-CH₂OH) group. You may also observe broadening of other peaks if the HBr byproduct is present.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems users may encounter and provides a logical approach to identifying the cause and implementing a solution.

Problem Potential Cause Recommended Solution & Explanation
Low reaction yield when using the compound as an alkylating agent. Degradation of Starting Material: The compound has likely hydrolyzed due to exposure to moisture. This is the most common cause of apparent low reactivity.1. Verify Purity: Before use, verify the purity of the starting material using HPLC or ¹H NMR. 2. Use Anhydrous Conditions: Ensure all solvents are rigorously dried (e.g., using molecular sieves), glassware is oven- or flame-dried, and the reaction is run under a positive pressure of an inert gas (N₂ or Ar).[3] This minimizes the competing hydrolysis reaction.
An unexpected, more polar spot appears on my Thin Layer Chromatography (TLC) plate. Formation of Hydrolysis Byproduct: The polar spot is almost certainly the alcohol derivative, 5-(hydroxymethyl)-2-chloro-4-methoxypyridine, formed from the reaction with trace water.1. Co-spotting: If you have a reference standard of the hydrolyzed product, co-spot it on the TLC plate to confirm its identity. 2. Implement Dry Conditions: As above, immediately adopt anhydrous reaction conditions. If performing a workup, use anhydrous drying agents like Na₂SO₄ or MgSO₄ thoroughly and minimize contact time with any aqueous phases.
The reaction mixture has turned yellow/brown and appears acidic. HBr Formation: The hydrolysis of the bromomethyl group releases hydrogen bromide (HBr).[6] This can lower the pH of the reaction mixture and potentially catalyze side reactions or degrade acid-sensitive functional groups on other molecules in the reaction.1. Use a Non-Nucleophilic Base: Include a proton sponge or a hindered amine base (e.g., 2,6-lutidine or diisopropylethylamine) in the reaction to scavenge the HBr as it is formed. 2. Aqueous Workup: During workup, a wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) can neutralize residual acid. Be aware this may promote further hydrolysis if the starting material is still present.
Visualizing the Degradation Pathway

The primary degradation route is a straightforward nucleophilic substitution reaction with water.

G Start 5-(Bromomethyl)-2-chloro- 4-methoxypyridine Product 5-(Hydroxymethyl)-2-chloro- 4-methoxypyridine Start->Product H₂O (Moisture) (SN1/SN2 Hydrolysis) HBr HBr

Caption: Hydrolysis of 5-(Bromomethyl)-2-chloro-4-methoxypyridine.

Part 3: Advanced Protocols & Best Practices

For researchers requiring quantitative data or developing robust processes, the following protocols and workflows are provided.

Protocol 1: Quantitative Purity Assessment by HPLC

This protocol provides a standardized method for determining the purity of 5-(Bromomethyl)-2-chloro-4-methoxypyridine and quantifying the primary hydrolysis impurity.[7][8]

Instrumentation & Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the compound.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute with a 50:50 mixture of acetonitrile/water to a working concentration of 0.1 mg/mL.[7]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm[7]

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Water (A) % Acetonitrile (B)
      0.0 70 30
      20.0 20 80
      25.0 20 80
      25.1 70 30

      | 30.0 | 70 | 30 |

  • Data Analysis: Calculate purity using the area percentage method. The hydrolysis product will have a significantly shorter retention time due to its increased polarity.

Protocol 2: Forced Degradation Study (Hydrolysis)

This workflow is used to intentionally degrade the compound to understand its stability profile and identify degradation products.

G A Prepare 1 mg/mL Stock Solution in Acetonitrile B Aliquot into Vials (e.g., 500 µL each) A->B C Add Stress Condition: Aqueous Buffer (pH 4, 7, 9) or Water B->C D Incubate at Controlled Temp (e.g., 40°C) C->D E Pull Samples at Time Points (T=0, 2, 4, 8, 24 hr) D->E F Quench/Dilute with Mobile Phase E->F G Analyze by HPLC-UV/MS F->G

Caption: Workflow for a forced hydrolysis degradation study.

Interpreting Results: By analyzing samples at different time points and pH values, you can determine the rate of hydrolysis. Analysis by HPLC-MS is recommended to confirm the mass of the degradation product, matching it to the expected hydroxymethyl derivative.

Best Practices for Handling & Storage: A Summary Table
Parameter Recommendation Scientific Justification
Atmosphere Handle and store under an inert gas (Nitrogen or Argon).[3]Prevents contact with atmospheric moisture, which is the primary driver of hydrolysis.
Temperature Store in a cool environment (e.g., 2-8 °C).Reduces the kinetic rate of potential degradation reactions.
Container Use a tightly sealed, amber glass vial with a PTFE-lined cap.Prevents moisture ingress and protects the compound from light, which can sometimes catalyze radical reactions with bromide compounds.
Solvents Use only anhydrous solvents from a freshly opened bottle or a solvent purification system.Wet solvents are a direct source of water that will readily react with the compound, lowering yields and purity.

By adhering to these guidelines and understanding the chemical behavior of 5-(Bromomethyl)-2-chloro-4-methoxypyridine, researchers can significantly improve the reliability and success of their synthetic endeavors.

References

  • BenchChem. A Comparative Guide to the Reaction Mechanisms of 4-Bromo-2,6-bis(bromomethyl)pyridine.
  • BenchChem. A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized 5-(Bromomethyl)-2-chloropyrimidine.
  • BenchChem. Comparative Analysis of 5-(Bromomethyl)-2-chloropyrimidine and Its Halogenated Analogs.
  • BenchChem. Navigating the Uncharted Territory: A Technical Guide to the Safe Handling of 5-(Bromomethyl)-2-chloropyrimidine.
  • Google Patents. Process for benzylic bromination. EP1057801A2.
  • TCI Chemicals. SAFETY DATA SHEET.
  • CymitQuimica. Safety Data Sheet. Published 2024-12-19.
  • Aaron Chemicals LLC. Safety Data Sheet for Pyridine, 2-(bromomethyl)-5-methoxy-, hydrochloride (1:1). Published 2024-11-01.

Sources

Technical Support Center: Minimizing Dibromomethyl Byproducts in NBS Bromination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-Bromosuccinimide (NBS) bromination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bromination reactions, with a specific focus on minimizing the formation of undesired dibromomethyl byproducts. This resource provides in-depth, experience-driven advice to enhance the selectivity and success of your synthetic work.

Troubleshooting Guide: Dibromomethyl Byproduct Formation

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction is producing a significant amount of the dibromomethyl byproduct. What are the primary causes?

The formation of dibromomethyl compounds during benzylic or allylic bromination with NBS is a common issue that points to an excess of reactive bromine species or reaction conditions that favor over-bromination. The root causes can generally be traced to several key factors:

  • Purity of NBS: Commercial NBS can degrade over time, especially when exposed to light and moisture, leading to the presence of molecular bromine (Br₂).[1][2] This free bromine can participate in non-radical, electrophilic addition reactions or accelerate the rate of bromination, leading to di- and polybrominated products.[3][4]

  • Reaction Stoichiometry: Using a molar excess of NBS relative to the substrate is a direct path to over-bromination. Once the desired monobrominated product is formed, it can compete with the starting material for the remaining NBS, leading to the dibrominated byproduct.

  • High Local Concentrations of Bromine: The mechanism of NBS bromination relies on the in-situ generation of a low, steady concentration of Br₂.[3][5][6] If Br₂ is generated too quickly or is present from the start due to impure NBS, the reaction can lose its selectivity.[3]

  • Reaction Temperature and Time: Higher temperatures can increase the rate of both the desired reaction and the subsequent bromination of the monobrominated product. Similarly, extending the reaction time beyond the complete consumption of the starting material provides an opportunity for over-bromination to occur.

Q2: How can I control the stoichiometry to favor monobromination?

Precise control over the stoichiometry is critical for maximizing the yield of the monobrominated product.

  • Accurate Molar Equivalents: Begin by using a 1:1 molar ratio of NBS to your substrate. It is often beneficial to use a slight sub-stoichiometric amount of NBS (e.g., 0.95 equivalents) to ensure that the starting material is the excess reagent, thereby minimizing the chance of the product reacting further.

  • Slow Addition of NBS: Instead of adding all the NBS at once, consider adding it portion-wise over the course of the reaction. This technique helps to maintain a low concentration of the brominating agent and can significantly improve selectivity.[7]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Quench the reaction as soon as the starting material has been consumed to a satisfactory level to prevent the formation of byproducts.[1]

Q3: My NBS reagent has a yellow or brownish tint. Can I still use it, and how do I purify it?

A yellow or brown color in your NBS reagent is a clear indication of the presence of molecular bromine (Br₂) due to decomposition.[1] While some reactions, like the Wohl-Ziegler reaction, may proceed adequately with crude NBS, for achieving high selectivity and minimizing byproducts, purification is strongly recommended.[1][2]

Protocol: Recrystallization of N-Bromosuccinimide

This protocol is a standard and effective method for purifying NBS.[1][2][8]

Materials:

  • Impure NBS

  • Distilled water

  • Heating mantle or hot plate

  • Erlenmeyer flask

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • In a fume hood, for every 10 g of impure NBS, bring 100 mL of distilled water to a near-boil (90-95°C).[1][2]

  • Add the impure NBS to the hot water and stir until it is completely dissolved.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize the crystallization of pure NBS.[1]

  • Collect the white crystals by vacuum filtration using a Buchner funnel.[1]

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the purified NBS crystals under vacuum. The purified NBS should be a white, crystalline solid.

Q4: What is the role of the radical initiator, and can it influence the formation of byproducts?

In NBS bromination, a radical initiator is used to start the radical chain reaction.[2][5] Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).[2][9] The initiator decomposes upon heating or irradiation to produce radicals, which then initiate the bromination cascade.

While the choice of initiator is not typically the primary factor in dibromination, its concentration and the initiation rate can play a role. A very high concentration of initiator can lead to a rapid, uncontrolled reaction, potentially increasing the local concentration of bromine radicals and reducing selectivity. It is crucial to use the initiator in catalytic amounts (typically 1-5 mol%).

Q5: How does the choice of solvent affect the selectivity of the bromination?

The solvent plays a crucial role in the selectivity of NBS bromination.[10]

  • Non-Polar Solvents: Carbon tetrachloride (CCl₄) is the traditional solvent for these reactions due to its inertness and ability to promote the radical pathway.[2][11] However, due to its toxicity and environmental concerns, safer alternatives are often sought. Other non-polar solvents like cyclohexane and benzene can also be used.[9][10]

  • Polar Solvents: The use of polar solvents can sometimes lead to different reaction pathways. For instance, in the presence of water or other nucleophilic solvents, NBS can react with alkenes to form bromohydrins.[2][3] Some studies have shown that solvents like acetonitrile can be effective for certain brominations, even avoiding the use of chlorinated solvents.[12]

  • Solvent Effects on Byproducts: In some cases, the choice of solvent can influence the solubility of the succinimide byproduct. In CCl₄, succinimide is poorly soluble and precipitates out of the reaction mixture, which can be a convenient way to monitor the reaction's progress.[9]

The key is to use a solvent that is inert to the reaction conditions and that favors the desired radical substitution pathway over competing ionic pathways.

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of NBS bromination?

NBS bromination, also known as the Wohl-Ziegler reaction, is a radical substitution reaction.[2][10] It proceeds via a radical chain mechanism:

  • Initiation: A radical initiator (like AIBN or BPO) or UV light generates a small number of bromine radicals (Br•) from the trace amounts of Br₂ present.[5][6]

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from an allylic or benzylic position, forming a resonance-stabilized radical and hydrogen bromide (HBr).[6][10]

    • The HBr then reacts with NBS to produce a molecule of Br₂.[10]

    • The newly formed Br₂ reacts with the substrate radical to yield the desired brominated product and another bromine radical, which continues the chain.[3]

  • Termination: The reaction terminates when two radicals combine.

The key to the selectivity of NBS is that it maintains a very low, constant concentration of Br₂, which favors radical substitution over electrophilic addition to double bonds.[3][5]

How can I effectively quench the reaction and work up the product?

Properly quenching the reaction is essential to prevent further reactions and to begin the purification process.

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.[1]

  • Quenching Excess NBS: Any remaining NBS or bromine can be quenched by adding a reducing agent. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is commonly used.[13] Alternatively, a wash with a weak base like sodium bicarbonate (NaHCO₃) can also be effective.[14]

  • Aqueous Workup: Dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove the succinimide byproduct.[1][14] A brine wash is then used to remove any remaining water from the organic layer.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]

Are there any safety precautions I should be aware of when working with NBS?

Yes, NBS should be handled with care.

  • Handling: NBS is a lachrymator and an irritant. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

  • Stability: NBS can decompose, sometimes violently, upon heating or exposure to impact or friction.[9] Store it in a cool, dark, and dry place, away from incompatible materials.

  • Byproducts: The brominated products, such as benzyl bromide, are often lachrymatory and should be handled with care.[10]

Visualizing the Process

Troubleshooting Flowchart for Dibromination

Troubleshooting Dibromination in NBS Reactions start High Dibromomethyl Byproduct Detected q1 Is the NBS reagent pure (white)? start->q1 purify Recrystallize NBS from hot water. q1->purify No q2 Is the NBS:Substrate ratio > 1:1? q1->q2 Yes purify->q2 adjust_stoichiometry Use 1:1 or slightly less NBS. Consider portion-wise addition. q2->adjust_stoichiometry Yes q3 Was the reaction time extended significantly after starting material was consumed? q2->q3 No adjust_stoichiometry->q3 monitor_reaction Monitor reaction closely (TLC/GC) and quench upon completion. q3->monitor_reaction Yes q4 Is the reaction temperature excessively high? q3->q4 No monitor_reaction->q4 lower_temp Run the reaction at a lower temperature if possible. q4->lower_temp Yes final_check Re-run reaction with optimized conditions. q4->final_check No lower_temp->final_check success Monobrominated product is major. final_check->success

Caption: A flowchart to systematically troubleshoot and resolve issues of dibromomethyl byproduct formation.

NBS Bromination Radical Chain Mechanism

NBS Bromination Radical Chain Mechanism cluster_initiation Initiation cluster_propagation Propagation initiator Initiator (AIBN/BPO) + Heat/Light br_radical Br• initiator->br_radical substrate R-CH3 br_radical->substrate H abstraction substrate_radical R-CH2• substrate->substrate_radical hbr HBr substrate->hbr br2 Br2 substrate_radical->br2 nbs NBS hbr->nbs nbs->br2 succinimide Succinimide nbs->succinimide br2->br_radical Chain continues product R-CH2Br br2->product

Caption: The radical chain mechanism for selective allylic/benzylic bromination using NBS.

Quantitative Data Summary

ParameterRecommendation for MonobrominationRationale
NBS Purity Use pure, white crystalline NBS.Impure (yellow/brown) NBS contains Br₂ which can lead to non-selective reactions.[1][2]
Stoichiometry 0.95-1.0 equivalents of NBS.A slight excess of substrate minimizes the chance of the product undergoing further bromination.
Radical Initiator 1-5 mol% (AIBN or BPO).Catalytic amounts are sufficient to initiate the chain reaction without causing an uncontrolled rate.[9]
Solvent Anhydrous, non-polar (e.g., CCl₄, cyclohexane).Favors the radical pathway and minimizes ionic side reactions like bromohydrin formation.[2][6][10]
Temperature Lowest effective temperature.Higher temperatures can decrease selectivity by accelerating the rate of dibromination.[1]

References

  • Wikipedia. (2024). N-Bromosuccinimide. Retrieved from [Link]

  • Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Retrieved from [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide). Retrieved from [Link]

  • OrgoSolver. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]

  • Awang, D. V. C., Vincent, A., Wilson, W. L., & Avdovich, H. W. (1972). Selectivity in NBS Bromination. I. The Reaction of Methyl En01 Ethers of Cyclohexane-l,3-diones. A Reexamination. Canadian Journal of Chemistry, 50(1), 104-109.
  • OpenOChem Learn. (n.d.). Strategy for Predicting Products of Allylic Brominations. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, May 24). NBS: Radical Bromination [Video]. YouTube. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. Retrieved from [Link]

  • ResearchGate. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Chemia. (2022, March 22). A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2. Retrieved from [Link]

  • ResearchGate. (2021, March 23). N-BromoSuccinimide (NBS) reaction. Retrieved from [Link]

  • Reddit. (2017, January 24). Purification of N-iodosuccinimide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 15). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2019, January 28). Preparation of N-Bromosuccinimide. Retrieved from [Link]

  • Plutus IAS. (2025, September 9). NBS Mechanism Explained for UPSC Chemistry Optional | Md Izazul Sir Plutus IAS [Video]. YouTube. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2007, November 26). Learning to respect NBS the hard way. Retrieved from [Link]

  • ResearchGate. (n.d.). N -Bromosuccinimide - A Selective, Mild Substitute for Bromine. Retrieved from [Link]

  • ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from [Link]

  • Reddit. (2023, January 30). Question about use of bromine (experimental procedure). Retrieved from [Link]

  • ResearchGate. (2017, February 25). How to do workup after doing bromination with NBS?. Retrieved from [Link]

  • Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Retrieved from [Link]

Sources

Technical Support Center: Safe Handling of Lachrymatory Pyridine Alkyl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Handling lachrymatory pyridine alkyl halides—whether working with inherently lachrymatory halogenated pyridines like 2-(chloromethyl)pyridine or reacting pyridine with potent electrophiles like benzyl bromide—requires a deep mechanistic understanding of why these chemicals behave the way they do.

The protocols below are designed as self-validating systems , ensuring that every step you take has a built-in physical or chemical check to confirm your safety and experimental success.

Module 1: Knowledge Base & Mechanistic Causality (FAQs)

Q: Why do pyridine-reactive alkyl halides cause such severe, instantaneous lachrymation? A: The lachrymatory response is not merely a physical irritation; it is a rapid, covalent chemical reaction occurring within your nervous system. Alkyl halides (such as benzyl bromide or alpha-haloketones) are highly potent electrophiles. When their vapors contact the mucous membranes of your eyes, they undergo an SN2 alkylation reaction with the nucleophilic cysteine thiol groups on the TRPA1 ion channel located in the trigeminal nerve of the cornea [1]. This covalent modification forces the channel open, causing a massive influx of Ca2+ and Na+ ions. This depolarizes the neuron, sending a sharp pain signal to the brainstem that triggers the reflex arc of lacrimation [2].

Q: Are standard safety glasses and surgical masks sufficient for handling these compounds? A: Absolutely not. Because lachrymators are volatile electrophiles, their vapors easily bypass standard safety glasses. Handling must strictly occur within a certified chemical fume hood [3]. If handling outside a hood is unavoidable (e.g., during a spill cleanup), a full-face atmosphere-supplying respirator or a tightly sealed respirator with organic vapor cartridges is mandatory to protect both the respiratory tract and the ocular mucous membranes [4].

Q: Why do we use nucleophilic quenchers instead of water for spills and reaction workups? A: Water is a poor nucleophile and hydrolyzes alkyl halides far too slowly to mitigate an immediate vapor hazard. To rapidly neutralize the lachrymatory threat, we must introduce a superior nucleophile that outcompetes the biological thiols in your eyes. Using a mild amine (like ethanolamine) or a 10% sodium thiosulfate solution provides a highly reactive target, rapidly converting the volatile alkyl halide into a non-volatile, non-lachrymatory salt or thioether [5].

Module 2: Quantitative Data Matrix

Understanding the physical properties of your reagents dictates your engineering controls. Below is a comparison of common lachrymatory alkyl halides used in pyridine chemistry.

Chemical AgentCAS NumberElectrophilic Leaving GroupApprox. Vapor Pressure (20°C)Recommended Chemical Quench
Benzyl Bromide 100-39-0Bromide (Br⁻)~0.4 mmHg10% Sodium Thiosulfate or Ethanolamine
2-(Chloromethyl)pyridine 6959-47-3Chloride (Cl⁻)~0.1 mmHgDilute Sodium Bicarbonate / Thiosulfate
Phenacyl Bromide 70-11-1Bromide (Br⁻)<0.1 mmHg (Solid)10% Sodium Thiosulfate
Bromoacetone 598-31-2Bromide (Br⁻)~9.0 mmHg10% Sodium Thiosulfate

Module 3: Experimental Workflow - Self-Validating Pyridinium Salt Synthesis

When synthesizing pyridinium salts using lachrymatory alkyl halides (or handling halogenated alkyl pyridines), follow this self-validating methodology.

Step 1: System Purge & Setup

  • Action: Assemble your reaction apparatus (round-bottom flask, addition funnel) entirely within a certified fume hood. Purge the system with inert gas (N₂ or Ar).

  • Causality: Moisture can cause side reactions, but more importantly, a closed, inert system prevents lachrymatory vapors from escaping into the lab environment.

Step 2: Reagent Preparation & Cooling

  • Action: Dissolve pyridine in a non-polar solvent (e.g., toluene or diethyl ether) and cool the flask to 0°C using an ice bath.

  • Causality: The reaction between pyridine and an alkyl halide is exothermic. Heat increases the vapor pressure of the unreacted lachrymator, drastically increasing inhalation risk [5]. Cooling suppresses this volatility.

Step 3: Controlled Alkylation

  • Action: Add the lachrymatory alkyl halide (e.g., benzyl bromide) dropwise via the addition funnel.

  • Self-Validation: Because pyridinium salts are highly polar, they are insoluble in non-polar solvents like toluene. The immediate formation of a white precipitate serves as a visual, self-validating indicator that the reaction is proceeding successfully and the electrophile is being consumed.

Step 4: Nucleophilic Quenching & Validation

  • Action: Once TLC confirms the disappearance of the alkyl halide, add 10% aqueous sodium thiosulfate to the mixture and stir vigorously for 15 minutes.

  • Self-Validation: To ensure the lachrymator is completely destroyed before removing the flask from the hood, spot the aqueous phase with 4-(4-nitrobenzyl)pyridine (a colorimetric reagent for alkylating agents). A lack of blue/purple color upon basification confirms the complete destruction of the electrophile.

Module 4: Incident Response & Troubleshooting

Q: How do I safely neutralize a spill of a lachrymatory alkyl halide outside the fume hood? A: Do not attempt to clean it with standard paper towels and water. Follow this strict protocol:

  • Evacuate & Isolate: Immediately evacuate the area to prevent TRPA1-mediated respiratory and ocular distress [6].

  • Don PPE: The responder must equip a full-face respirator with organic vapor cartridges and heavy-duty nitrile/neoprene gloves.

  • Containment: Cover the spill with an inert absorbent material (e.g., dry sand or vermiculite).

  • Chemical Quench: Carefully pour a 10% sodium thiosulfate solution or a dilute ethanolamine solution over the absorbent. Allow it to sit for 30 minutes to ensure complete SN2 consumption of the SN2-alkylating agent before sweeping it into a hazardous waste container.

Pathway & Workflow Visualizations

TRPA1_Pathway A Lachrymatory Alkyl Halide (e.g., Benzyl Bromide) B Corneal Sensory Nerves (Trigeminal Nerve) A->B Exposure C TRPA1 Ion Channel (Cysteine Thiol Alkylation) B->C SN2 Attack D Channel Conformational Change & Opening C->D Covalent Bonding E Ca2+ / Na+ Influx (Neuronal Depolarization) D->E Ion Gating F Action Potential to Brainstem E->F Signal Transduction G Parasympathetic Reflex (Lacrimal Gland) F->G Processing H Tear Production (Lachrymation) G->H Reflex Arc

Molecular mechanism of lachrymation via TRPA1 ion channel alkylation and neuronal depolarization.

Synthesis_Workflow S1 Pre-Reaction Setup (Certified Fume Hood & PPE) S2 Reagent Preparation (Pyridine + Solvent) S1->S2 S3 Alkyl Halide Addition (Dropwise, 0°C) S2->S3 S4 Reaction Monitoring (TLC/NMR Validation) S3->S4 Exothermic Control S6 Spill Scenario? (Outside Hood) S3->S6 Accidental Release S5 Quenching Unreacted Halide (Add Thiosulfate) S4->S5 Completion S7 Evacuate & Don Respirator Apply Absorbent & Quench S6->S7 Emergency Protocol

Step-by-step experimental workflow for pyridinium salt synthesis and emergency spill response.

References

  • Benzyl Bromide - Common Organic Chemistry . Source: commonorganicchemistry.com. URL: 3

  • The MSDS HyperGlossary: Lachrymator . Source: ilpi.com. URL: 4

  • An In-Depth Technical Guide to the Lachrymatory Properties of Alpha-Haloketones . Source: benchchem.com. URL: 1

  • 2,5-Bis(chloromethyl)pyridine | Crosslinking Agent . Source: benchchem.com. URL: 5

  • Tear Gas and Pepper Spray Toxicity - StatPearls . Source: nih.gov. URL: 6

  • Noxious effects of riot control agents on the ocular surface: Pathogenic mechanisms and management . Source: nih.gov. URL:2

Sources

Technical Support Center: Optimizing Radical Initiators for Pyridine Bromination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals seeking to optimize the Wohl-Ziegler bromination of alkylpyridines. Synthesizing benzylic-type bromides on electron-deficient heterocycles presents unique mechanistic challenges. Below, we dissect the causality behind initiator selection (AIBN vs. BPO), troubleshoot common synthetic failures, and provide self-validating experimental protocols.

Executive Summary: Initiator Kinetics & Compatibility

The successful functionalization of alkylpyridines via radical bromination relies entirely on maintaining a steady concentration of halogen radicals while suppressing ionic side reactions[1]. While both Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO) are standard thermal initiators, their structural differences dictate vastly different behaviors in the presence of basic heterocycles[2].

Quantitative Comparison of Initiator Properties
ParameterAIBN (Azobisisobutyronitrile)BPO (Benzoyl Peroxide)
Activation Energy (

)
~130 kJ/mol~120-130 kJ/mol
10-Hour Half-Life Temp 65 °C73 °C
Primary Radical Species 2-Cyanopropyl radicalBenzoyloxy / Phenyl radical
Decomposition Driving Force

gas evolution (Unimolecular)
O-O bond homolysis
Compatibility with Pyridines Excellent (Inert to nucleophiles)Poor (Prone to induced decomposition)
Dominant Side Reactions Radical recombination (Minimal)Hydrogen abstraction, Induced ionic cleavage

Troubleshooting & FAQs: Mechanistic Insights

Q1: My BPO-initiated bromination of 2-methylpyridine turned black immediately, and I recovered zero product. What happened? The Causality: You have observed induced ionic decomposition . BPO contains an electrophilic O-O peroxide bond. The basic, nucleophilic lone pair on the pyridine nitrogen attacks this bond, leading to a non-radical, ionic decomposition pathway[2][3]. This forms an unstable N-benzoyloxypyridinium intermediate that rapidly degrades (often polymerizing or forming a black tar), entirely depleting your initiator before it can generate the benzoyloxy radicals required for the Wohl-Ziegler propagation step. The Solution: Switch to AIBN . AIBN undergoes a strictly unimolecular thermal decomposition driven by the entropic release of stable nitrogen gas[2][4]. It lacks electrophilic sites susceptible to nucleophilic attack, ensuring a steady, predictable supply of 2-cyanopropyl radicals even in the presence of basic heterocycles[5].

Q2: I am using AIBN and NBS, but NMR shows bromination on the pyridine ring rather than the alkyl side-chain. How do I correct this regioselectivity? The Causality: You have inadvertently triggered an Electrophilic Aromatic Substitution (EAS) pathway instead of a radical pathway[6]. While NBS is designed to provide a low, steady concentration of bromine radicals, degraded NBS contains trace amounts of


 and 

. In the presence of these polar impurities, or if ambient moisture is present, the reaction shifts from homolytic cleavage to ionic bromination of the ring[1][7]. The Solution:
  • Purify Reagents: Rigorously recrystallize NBS from boiling water and dry it under vacuum over

    
     to remove trace hydrobromic acid[7].
    
  • Solvent Selection: Ensure you are using strictly anhydrous, non-polar, aprotic solvents (e.g.,

    
    , or modern safer alternatives like 
    
    
    
    or cyclohexane) to suppress the stabilization of ionic intermediates[7][8].

Q3: The reaction works, but I am getting a mixture of mono- and di-brominated alkyl chains. How do I control the stoichiometry? The Causality: Alkyl radicals adjacent to the pyridine ring are highly stabilized. Once mono-bromination occurs, the remaining benzylic protons can still be abstracted by the highly reactive bromine radicals propagating in the system, leading to over-bromination[8]. The Solution: Employ a staggered addition technique. Instead of adding all reagents upfront, add the 1.05 equivalents of NBS in two or three separate portions over the course of the reflux, alongside catalytic top-ups of AIBN[9]. This keeps the instantaneous radical concentration low, kinetically favoring the unreacted starting material over the mono-brominated product.

Mechanistic Workflows

The following diagrams illustrate the logical flow of reaction pathways and initiator decomposition mechanisms.

G Sub Alkylpyridine NBS_AIBN NBS + AIBN (Non-polar, Heat) Sub->NBS_AIBN Radical Pathway NBS_BPO NBS + BPO (Non-polar, Heat) Sub->NBS_BPO Nucleophilic Attack Ionic Br2 / H+ (Polar/Protic) Sub->Ionic Electrophilic Pathway Prod_Side Side-Chain Bromination (Target) NBS_AIBN->Prod_Side Homolytic Cleavage Prod_Deg N-Oxidation / Degradation (Initiator Depletion) NBS_BPO->Prod_Deg Ionic Decomposition Prod_Ring Ring Bromination (Side Product) Ionic->Prod_Ring EAS

Divergent reaction pathways in pyridine bromination based on initiator and conditions.

Mechanism AIBN AIBN Rad_AIBN 2-Cyanopropyl Radicals + N2 (gas) AIBN->Rad_AIBN Thermal (65-85°C) BPO BPO Rad_BPO Benzoyloxy Radicals BPO->Rad_BPO Thermal (80-95°C) N_Attack N-Benzoyloxypyridinium Intermediate BPO->N_Attack O-O Cleavage (Ionic) Pyr Pyridine Nitrogen (Lone Pair) Pyr->BPO Nucleophilic Attack (Induced Decomp) Prop Wohl-Ziegler Propagation Rad_AIBN->Prop H-Abstraction Rad_BPO->Prop H-Abstraction Quench Reaction Quenched (Black Tar) N_Attack->Quench Degradation

Mechanistic comparison of AIBN unimolecular homolysis versus BPO induced decomposition.

Standard Operating Procedure: AIBN-Initiated Wohl-Ziegler Bromination

This self-validating protocol ensures the suppression of ionic pathways and maximizes the yield of the mono-brominated alkylpyridine[5][7].

Materials Required:

  • Alkylpyridine substrate (e.g., 2-methylpyridine)

  • N-Bromosuccinimide (NBS) - Must be freshly recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous Trifluorotoluene (

    
    ) or Carbon Tetrachloride (
    
    
    
    )
  • Saturated aqueous

    
     and Brine
    

Step-by-Step Methodology:

  • Reagent Preparation: Recrystallize NBS from boiling water (approx. 10 mL water per gram of NBS). Filter the white crystals, wash with ice-cold water, and dry thoroughly under high vacuum over

    
     overnight. Validation step: The NBS should be pure white, not yellow.[7]
    
  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the alkylpyridine (1.0 equiv) in the anhydrous non-polar solvent (approx. 0.2 M concentration)[5][7].

  • Initiation: Add the recrystallized NBS (1.05 equiv) and a catalytic amount of AIBN (0.05 equiv) to the solution[7].

  • Propagation (Staggered): To prevent di-bromination, you may opt to add the NBS and AIBN in two equal portions. Heat the mixture to reflux (approx. 80–85 °C). The reaction is driven by the thermal decomposition of AIBN, which visually manifests as slight bubbling (

    
     gas evolution)[2][9].
    
  • Monitoring: Monitor the reaction strictly via TLC or GC-MS. As the reaction proceeds, the dense NBS powder will be consumed, and succinimide (which is less dense) will float to the surface of the solvent[8].

  • Quenching & Work-up: Once the starting material is consumed, cool the flask to 0 °C. Filter off the insoluble succinimide byproduct through a sintered glass funnel and wash the filter cake with a small volume of cold reaction solvent[1][7].

  • Neutralization: Transfer the filtrate to a separatory funnel. Wash the organic layer twice with saturated aqueous

    
     to neutralize any trace 
    
    
    
    generated during the reaction, followed by a single wash with brine[7].
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (typically a Hexane/Ethyl Acetate gradient) to isolate the pure side-chain brominated pyridine[7].
    

References

1.5 2.7 3. 8 4.9 5.2 6.3 7.6 8. 1 9.4

Sources

Technical Support Center: Stabilizing Reactive Bromomethyl Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Hydrolysis of Bromomethyl Groups (


) During Aqueous Workup
Ticket Priority:  High (Yield/Purity Critical)
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division
Introduction: The "Silent Killer" of Yields

Welcome to the technical support center. If you are reading this, you are likely observing the conversion of your valuable bromomethyl intermediate (typically a benzylic or allylic bromide) into its corresponding alcohol (


) or dimer ether during workup.

This is a classic problem in organic synthesis. The bromomethyl group on an


 hybridized system (like a benzene ring or alkene) is uniquely activated. The adjacent 

-system stabilizes the transition state for nucleophilic attack, making these compounds exceptionally sensitive to hydrolysis by water—even at neutral pH.

This guide moves beyond basic textbook advice to provide a process-chemistry level strategy for isolating these labile intermediates.

Part 1: Diagnostic & Risk Assessment

Before attempting another batch, determine your Hydrolysis Risk Score . Not all bromomethyl groups are equally unstable. The rate of hydrolysis is dictated by the electronic nature of the substrate and the mechanism (


 vs. 

).
The Mechanism of Failure

Hydrolysis occurs via two competing pathways during aqueous workup:

  • 
     (Dissociative):  The C-Br bond breaks spontaneously to form a carbocation, which is then trapped by water. This is the dominant pathway for electron-rich substrates.
    
  • 
     (Associative):  Water (or hydroxide) attacks the carbon directly, displacing the bromide. This dominates in basic conditions or electron-poor substrates.
    
Visualizing the Risk (Substituent Effects)

The following diagram illustrates how substituents on the aromatic ring drastically alter stability.

G Start Substrate Analysis: Ar-CH2-Br EDG Electron Donating Group (e.g., -OMe, -NHAc, -Me) Start->EDG Substituent Type EWG Electron Withdrawing Group (e.g., -NO2, -CN, -CF3) Start->EWG SN1 Pathway: SN1 (Carbocation Formation) EDG->SN1 Stabilizes Cation SN2 Pathway: SN2 (Direct Displacement) EWG->SN2 Activates Electrophile RiskHigh RISK: CRITICAL Spontaneous hydrolysis in neutral water. Requires Anhydrous Workup. SN1->RiskHigh RiskMod RISK: MANAGEABLE Stable in acid/neutral. Unstable in Base (OH-). SN2->RiskMod

Figure 1: Mechanistic pathway and risk assessment based on electronic substituents. Electron Donating Groups (EDGs) significantly increase hydrolysis risk by stabilizing the carbocation intermediate.

Stability Data Table
Substituent (para)Electronic EffectDominant Hydrolysis Mode

in 50% Aq. Acetone (Relative)
Workup Recommendation
-OMe / -OH Strong Donation

(Very Fast)
MinutesAvoid Aqueous Workup
-Me (Methyl) Weak Donation

/

Mixed
HoursCold, Fast, Neutral
-H (Unsubstituted) Neutral

HoursCold, Fast, Neutral
-NO

/ -CN
Withdrawal

Days (at pH 7)Avoid Base (NaHCO

)

-Keto (C(=O)CH

Br)
Inductive Withdrawal

(Very Fast)
N/A (Violent)Strictly Anhydrous
Part 2: The "Cold-Fast-Acidic" Protocol

If your risk assessment allows for an aqueous workup (i.e., you are not working with a p-methoxy benzyl bromide or an


-bromo ketone), you must adhere to the Cold-Fast-Acidic  doctrine.
Why Acidic?

Many researchers reflexively use Sodium Bicarbonate (NaHCO


) to neutralize acid byproducts (like HBr). This is a critical error. 
  • The Trap: Bicarbonate creates a locally basic environment (pH ~8.5) and generates CO

    
     gas, which improves mixing (emulsion risk). Hydroxide ions (even at low concentration) are 
    
    
    
    more nucleophilic than water, accelerating
    
    
    hydrolysis.
  • The Fix: Keep the aqueous phase slightly acidic (pH 3-5). H

    
     suppresses the concentration of OH
    
    
    
    and does not significantly catalyze the leaving of Br
    
    
    in these systems.
Optimized Workup Protocol

Prerequisites:

  • Pre-cool all wash buffers to 0–4°C.

  • Pre-cool the reaction mixture to 0°C.

  • Have drying agent (MgSO

    
    ) ready before you start.
    

Step-by-Step Methodology:

  • Dilution (The Buffer Zone): Dilute the reaction mixture with a non-polar solvent (DCM or Toluene) before adding water. This sequesters the benzyl bromide in the organic phase, limiting its contact with the aqueous phase.

    • Tip: Toluene is superior to DCM for phase separation speed.

  • The Quench (Cold & Acidic): Instead of water or NaHCO

    
    , use a cold 5% NaH
    
    
    
    PO
    
    
    (Monosodium Phosphate)
    solution.
    • Why: This buffers the system to ~pH 4.5, preventing base-catalyzed hydrolysis while safely neutralizing strong mineral acids.

  • Phase Separation (Speed is Key): Agitate gently (do not shake vigorously to avoid emulsions) for 30-60 seconds. Separate layers immediately.

    • Critical: If an emulsion forms, do not wait. Add brine immediately or filter through a pad of Celite.

  • The "Bone Dry" Step: Wash the organic layer once with cold saturated brine. Drain the organic layer directly onto a bed of anhydrous MgSO

    
    .
    
    • Note: MgSO

      
       is preferred over Na
      
      
      
      SO
      
      
      here because it acts faster and has a slightly acidic character.
  • Concentration: Evaporate solvent at the lowest practical temperature (<30°C). High vacuum/low temp is safer than Rotavap bath heat.

Part 3: Troubleshooting & FAQs
Q1: I have a p-Methoxy or p-Hydroxy benzyl bromide. It hydrolyzes even with the protocol above. What now?

A: You are fighting thermodynamics. These substrates form carbocations too easily. You must switch to an Anhydrous Workup :

  • Precipitate inorganic salts (like succinimide from NBS) by adding cold non-polar solvent (Hexanes/Et

    
    O).
    
  • Filter the slurry through a fritted funnel (under N

    
     if possible).
    
  • Concentrate the filtrate directly.

  • If purification is needed, use rapid silica plug filtration (neutralized silica) rather than aqueous extraction.

Q2: Can I store the bromomethyl intermediate?

A: Generally, no. These are "make-and-use" intermediates.

  • If you must store: Store as a solid (if applicable) at -20°C under Argon.

  • Stabilizers: Storing over a few granules of anhydrous K

    
    CO
    
    
    
    or in the presence of copper wire can sometimes help scavenge HBr, which is autocatalytic (HBr protonates the leaving group, accelerating loss), but this is compound-specific.
Q3: I see the alcohol spot on TLC. Can I convert it back to the bromide?

A: Yes, but it's inefficient. You can treat the crude alcohol with PBr


 or CBr

/PPh

(Appel reaction). However, it is usually more cost-effective to optimize the bromination step (e.g., using NBS/CCl

or NBS/PhCF

) to prevent hydrolysis in the first place.
Part 4: Decision Logic for Workup

Use this flow to determine the correct processing path for your specific molecule.

WorkupLogic Start Start: Reaction Complete CheckSub Check Substituents: Are there strong EDGs? (OMe, OH, NH2) Start->CheckSub YesEDG YES: High Instability CheckSub->YesEDG Electron Rich NoEDG NO: Moderate Stability CheckSub->NoEDG Electron Poor/Neutral Anhydrous PROTOCOL A: Anhydrous 1. Dilute with Et2O/Hexane 2. Filter salts 3. Evaporate YesEDG->Anhydrous CheckAlpha Is it an alpha-bromo ketone? NoEDG->CheckAlpha Aqueous PROTOCOL B: Cold/Acidic 1. Dilute with Toluene/DCM 2. Wash w/ Cold 5% NaH2PO4 3. Dry MgSO4 immediately CheckAlpha->Anhydrous Yes (Violent Hydrolysis) CheckAlpha->Aqueous No (Benzylic/Allylic)

Figure 2: Decision tree for selecting the appropriate workup method based on substrate stability.

References
  • BenchChem. (2025).[1] Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. (Extrapolated principles of hydrolytic stability).

  • University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7498, Benzyl bromide.

  • Podgoršek, A., et al. (2009). Halogenation of Organic Compounds using Elemental Halogens or their Salts. Organic Process Research & Development.
  • Carlson, R., et al. (2012).[2] Practical synthetic methods for three unstable, unsaturated bromomethyl ketones. Organic Process Research & Development, 16(8), 1371-1377.[2]

Sources

Improving yield of 5-bromomethyl pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address the chronic yield and stability issues associated with the synthesis of 5-bromomethylpyridine (Note: due to the symmetry of the pyridine ring, this compound is structurally identical to and officially named 3-(bromomethyl)pyridine under IUPAC nomenclature; both terms are used interchangeably in literature).

This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and validated protocols to help you optimize your workflows.

I. Strategic Route Selection & Yield Comparison

The synthesis of 5-bromomethylpyridine typically relies on one of two divergent pathways: the radical bromination of 3-picoline (Wohl-Ziegler reaction) or the nucleophilic substitution of 3-pyridinemethanol. Understanding the mechanistic limitations of each is the first step in optimizing your yield.

G start1 3-Picoline rxn1 Wohl-Ziegler (NBS, AIBN, Heat) start1->rxn1 start2 3-Pyridinemethanol rxn2 Nucleophilic Substitution (PBr3 or HBr) start2->rxn2 prod 5-Bromomethylpyridine (Free Base) rxn1->prod Prone to overbromination salt 5-Bromomethylpyridine Hydrobromide Salt rxn2->salt High Yield Pathway prod->prod Polymerization (Yield Loss) prod->salt Acidification (Stabilization)

Fig 1: Mechanistic pathways for 5-bromomethylpyridine synthesis and stability outcomes.

Quantitative Route Comparison
ParameterRoute A: Wohl-Ziegler Bromination [3]Route B: Alcohol Substitution [1]
Starting Material 3-Picoline (Inexpensive)3-Pyridinemethanol (Moderate cost)
Reagents NBS, AIBN/BPO, Solvent (CCl₄ or PhCF₃)PBr₃ or 48% HBr
Typical Yield 40% – 55% (Monobrominated)85% – 95%
Primary Yield Killer Overbromination (Dibromomethyl byproduct)Free-base polymerization during workup
Scalability Moderate (Exothermic radical chain)Excellent (Highly predictable)

II. Troubleshooting & FAQs

Q1: I successfully synthesized 5-bromomethylpyridine via the PBr₃ route, but during solvent evaporation, the product turned into a black, insoluble tar. What happened?

The Causality: You isolated the product as a free base. 5-bromomethylpyridine contains both a highly nucleophilic pyridine nitrogen and a highly electrophilic benzylic bromide. In the concentrated free-base form, intermolecular alkylation (a Menschutkin-type reaction) occurs spontaneously [2]. The nitrogen of one molecule attacks the bromomethyl group of another, triggering a rapid, exothermic runaway polymerization that results in a black, insoluble poly-pyridinium tar. The Solution: Never isolate the free base. The product must be isolated and stored as the hydrobromide (HBr) salt. Protonating the pyridine nitrogen eliminates its nucleophilicity, completely shutting down the polymerization pathway and rendering the compound shelf-stable for months.

Q2: My Wohl-Ziegler bromination of 3-picoline yields significant amounts of 3-(dibromomethyl)pyridine, destroying my yield. How do I prevent this?

The Causality: In radical chain mechanisms, the monobrominated product competes with the starting material for the bromine radical. While the electron-withdrawing nature of the first bromine slightly deactivates the benzylic position, the statistical probability and high reaction temperatures still allow for significant dibromination. The Solution:

  • Sub-stoichiometric NBS: Limit NBS to 0.85 – 0.90 equivalents. It is far easier to separate unreacted 3-picoline (which is volatile) than to separate the dibrominated byproduct.

  • Temperature Control: Maintain a strict internal temperature of 70–75°C. Boiling at higher temperatures accelerates the secondary bromination rate exponentially.

Q3: My radical bromination stalls at 50% conversion despite using excess NBS. Why?

The Causality: Radical quenching. The initiator, AIBN (Azobisisobutyronitrile), has a half-life of roughly 1.5 hours at 75°C. If you add all the AIBN at the beginning of the reaction, the radical supply depletes before the NBS is fully consumed. Furthermore, trace moisture or oxygen in the solvent will prematurely terminate the radical chain. The Solution: Add the AIBN in three equal portions over the course of the reaction (e.g., at t=0, t=2h, and t=4h) to maintain a steady state of radical initiation [3]. Ensure your solvent is rigorously degassed (sparged with N₂) and anhydrous.

Troubleshooting issue Issue: Low Yield / Poor Mass Balance route Which synthetic route was utilized? issue->route wz Wohl-Ziegler (NBS) route->wz pbr3 PBr3 / Alcohol route->pbr3 wz_check1 IPC: High dibromo byproduct? wz->wz_check1 wz_check2 IPC: Stalled conversion? wz->wz_check2 pbr3_check Observation: Product turned black/tarry? pbr3->pbr3_check wz_sol1 Action: Reduce NBS to 0.85 eq. Lower temp to 70°C. wz_check1->wz_sol1 Yes wz_sol2 Action: Add AIBN in 3 portions. Degas solvent with N2. wz_check2->wz_sol2 Yes pbr3_sol Action: Polymerization occurred. Precipitate as HBr salt immediately. pbr3_check->pbr3_sol Yes

Fig 2: Diagnostic logic tree for troubleshooting low yields in 5-bromomethylpyridine synthesis.

III. Validated Experimental Protocols

Protocol A: Optimized High-Yield Synthesis via 3-Pyridinemethanol (Recommended)

This protocol is self-validating by utilizing direct salt precipitation, bypassing the unstable free-base intermediate entirely to guarantee high yields [1].

Reagents:

  • 3-Pyridinemethanol: 10.0 g (91.6 mmol, 1.0 eq)

  • Phosphorus tribromide (PBr₃): 11.1 g (41.2 mmol, 0.45 eq) (Note: 1 mole of PBr₃ reacts with 3 moles of alcohol, but a slight excess ensures complete conversion).

  • Anhydrous Dichloromethane (DCM): 100 mL

Step-by-Step Methodology:

  • Preparation: Dissolve 3-pyridinemethanol in anhydrous DCM under a nitrogen atmosphere in a 250 mL round-bottom flask. Cool the solution to 0°C using an ice-water bath.

  • Addition: Add PBr₃ dropwise via an addition funnel over 30 minutes. Self-Validation Check: The reaction is highly exothermic; ensure the internal temperature does not exceed 5°C to prevent side reactions. A white/yellowish precipitate will begin to form.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours.

  • IPC (In-Process Control): Quench a 0.1 mL aliquot in saturated NaHCO₃, extract with EtOAc, and check via TLC (10% MeOH/DCM). The starting material spot (Rf ~0.2) should be completely consumed.

  • Workup & Stabilization: Do not neutralize. The product is currently in the reaction mixture as a complex with phosphorus byproducts. Carefully add 20 mL of cold methanol to quench unreacted PBr₃.

  • Isolation: Concentrate the solvent under reduced pressure (bath temp < 30°C). Triturate the resulting residue with diethyl ether (150 mL). The 5-bromomethylpyridine hydrobromide salt will precipitate as a free-flowing, off-white solid.

  • Purification: Filter the solid, wash with cold diethyl ether (2 x 50 mL), and dry under high vacuum. Expected Yield: 88-92%.

Protocol B: Controlled Radical Bromination of 3-Picoline

Use this protocol if starting from 3-picoline is strictly required. It employs kinetic control to minimize overbromination [3].

Reagents:

  • 3-Picoline: 10.0 g (107.4 mmol, 1.0 eq)

  • N-Bromosuccinimide (NBS): 16.2 g (91.3 mmol, 0.85 eq )

  • AIBN: 0.88 g (5.37 mmol, 0.05 eq)

  • Trifluoromethylbenzene (PhCF₃): 100 mL (A greener, higher-boiling alternative to toxic CCl₄).

Step-by-Step Methodology:

  • Preparation: Combine 3-picoline and PhCF₃ in a flask equipped with a reflux condenser. Sparge the solution with N₂ for 15 minutes to remove oxygen (critical for radical stability).

  • Reagent Loading: Add the NBS and one-third of the AIBN (0.29 g).

  • Heating: Heat the mixture to an internal temperature of 75°C.

  • Initiator Dosing: After 1.5 hours, add the second third of the AIBN. After 3 hours, add the final third. Self-Validation Check: The heavy NBS powder at the bottom of the flask will gradually be replaced by succinimide, which floats to the top of the solvent.

  • IPC: After 5 hours, analyze by GC-MS or ¹H NMR. You should observe ~80% conversion of 3-picoline, with <5% dibrominated byproduct. Stop the reaction here to preserve mass balance.

  • Workup: Cool the reaction to 0°C to fully precipitate the succinimide byproduct. Filter the mixture.

  • Salt Formation (Critical): To the filtrate, immediately bubble dry HBr gas or add 2.0 M HBr in diethyl ether until precipitation ceases. Filter the resulting 5-bromomethylpyridine hydrobromide salt. Expected Yield: 45-50% (based on NBS).

References

  • Source: RSC Medicinal Chemistry / National Institutes of Health (NIH)
  • Pyridine and its Derivatives: Properties and Reactions (Menschutkin Reaction & Stability)
  • A Process for the Preparation of Rupatadine (Wohl-Ziegler Bromination of Picolines)

Validation & Comparative

In-Depth NMR Analysis Guide: Evaluating the ¹H Chemical Shift of the CH₂Br Group in 3-(Bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Note on Nomenclature: While occasionally referred to as 5-bromomethylpyridine in the context of specific disubstituted ring systems (e.g., 2-chloro-5-bromomethylpyridine), the IUPAC-preferred name for the monosubstituted parent compound is 3-(bromomethyl)pyridine . Due to the symmetry of the unsubstituted pyridine ring, the 3- and 5- positions are chemically equivalent. This guide utilizes the standard IUPAC nomenclature.

Mechanistic Causality: Decoding the Chemical Shift

The methylene protons (-CH₂-) of the bromomethyl group in 3-(bromomethyl)pyridine exhibit a distinct, sharp singlet in the ¹H NMR spectrum. As a Senior Application Scientist, it is critical to look beyond the raw ppm value and understand the causal electronic forces dictating this shift. The exact position of this resonance is governed by two primary electronic environments:

  • Inductive Deshielding (-I Effect): The highly electronegative bromine atom pulls electron density away from the adjacent aliphatic carbon. This strips the methylene protons of their localized electron shielding, shifting the resonance downfield by approximately +2.0 to +2.5 ppm relative to a standard alkane methyl group.

  • Magnetic Anisotropy of the Pyridine Ring: The π-electron cloud of the aromatic pyridine ring generates an induced magnetic field when exposed to the NMR spectrometer's external magnetic field (

    
    ). The methylene protons sit within the deshielding zone of this induced field, pushing the chemical shift further downfield to the ~4.45 ppm region.
    

G N1 CH2 Protons N4 Deshielding Effect (Downfield Shift) N1->N4 N2 Bromine Atom (Electronegative) N2->N1 Inductive Pull (-I) N3 Pyridine Ring (Aromatic Anisotropy) N3->N1 Magnetic Anisotropy N5 Observed Shift (~4.45 ppm) N4->N5

Caption: Logical relationship of electronic effects dictating the CH2Br chemical shift.

Comparative Data Analysis: Empirical vs. Predicted Performance

When validating the structure of 3-(bromomethyl)pyridine, researchers often rely on NMR prediction algorithms (e.g., ChemDraw, Mnova). However, empirical solvent effects and the physical state of the compound (free base vs. hydrobromide salt) create critical deviations from idealized predictions.

Commercial 3-(bromomethyl)pyridine is almost exclusively supplied as a hydrobromide salt due to the extreme instability of the free base . The protonation of the pyridine nitrogen in the salt form withdraws further electron density, exacerbating the downfield shift.

Table 1: Comparative ¹H NMR Chemical Shifts for the -CH₂Br Protons
Compound StateSolventEmpirical Shift (ppm)Predicted Shift (ppm)*MultiplicityIntegration
Free Base CDCl₃~4.454.41Singlet (s)2H
Hydrobromide Salt DMSO-d₆~4.754.65Singlet (s)2H
2-Chloro-5-bromomethyl CDCl₃4.424.40Singlet (s)2H

*Predicted values based on standard empirical additivity rules (e.g., modified Shoolery's rules).

Analytical Insight: The downfield shift observed in DMSO-d₆ (~4.75 ppm) compared to CDCl₃ (~4.45 ppm) is driven by the strong hydrogen-bonding capability of DMSO, which further deshields the protons. If you are comparing your synthesized batch against literature, ensure you are matching the exact salt state and solvent, as the


 can be as large as 0.30 ppm.

Experimental Protocols: Overcoming Polymerization

A critical failure point in acquiring high-resolution NMR data for 3-(bromomethyl)pyridine is the compound's tendency to rapidly polymerize. As documented in advanced supramolecular synthesis literature, the free base of 3-(bromomethyl)pyridine polymerizes in the solid state and in concentrated solutions .

To acquire an accurate CDCl₃ spectrum of the free base, the following self-validating extraction protocol must be executed immediately prior to NMR acquisition. This workflow bypasses the isolation of the free base, directly trapping it in the NMR solvent.

Step-by-Step Methodology: Direct NMR Extraction
  • Cooling: Suspend 50 mg of 3-(bromomethyl)pyridine hydrobromide in 2 mL of distilled water and cool to 0 °C in an ice bath.

  • Neutralization: Dropwise, add saturated aqueous sodium carbonate (Na₂CO₃) until the solution reaches pH 7.

    • Causality: Gentle neutralization prevents the exothermic degradation that occurs with stronger bases (like NaOH), which can trigger unwanted nucleophilic substitution (hydrolysis to the alcohol) .

  • Extraction: Extract the aqueous layer directly with 1 mL of CDCl₃.

    • Causality: Extracting directly into the deuterated NMR solvent bypasses the need to concentrate the free base to dryness. Concentration is the primary trigger for runaway polymerization.

  • Drying: Pass the CDCl₃ layer through a small plug of anhydrous magnesium sulfate (MgSO₄) to remove residual D₂O/H₂O.

  • Acquisition: Transfer the dried CDCl₃ solution directly to an NMR tube and acquire the spectrum immediately.

G Step1 3-(Bromomethyl)pyridine Hydrobromide Salt Step2 Neutralize with Na2CO3 (aq) at 0 °C Step1->Step2 Step3 Extract directly with CDCl3 (Avoid concentration to dryness) Step2->Step3 Step4 Dry over MgSO4 & Filter Step3->Step4 Step5 Immediate NMR Acquisition (Prevents Polymerization) Step4->Step5

Caption: Experimental workflow for NMR sample preparation to prevent polymerization.

References

  • Henkelis, J. J., Ronson, T. K., Harding, L. P., & Hardie, M. J. (2011). "M3L2 metallo-cryptophanes: [2]catenane and simple cages." Chemical Communications, 47(23), 6560-6562. URL:[Link]

  • Berglund, S., et al. (2024). "Hydrogen production by a fully de novo enzyme." Dalton Transactions, 53(31), 12905-12916. URL:[Link]

Mass spectrometry fragmentation of 5-(Bromomethyl)-2-chloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of 5-(Bromomethyl)-2-chloro-4-methoxypyridine

Introduction & Rationale

5-(Bromomethyl)-2-chloro-4-methoxypyridine (Chemical Formula:


) is a highly functionalized, polyhalogenated pyridine derivative frequently utilized as a critical intermediate in pharmaceutical synthesis. For analytical chemists and drug development professionals, the structural elucidation and impurity profiling of this compound present a unique challenge. The presence of both a bromine and a chlorine atom creates a complex, heavily overlapping isotopic envelope, while the labile bromomethyl group dictates a highly specific fragmentation pathway.

This guide objectively compares the performance of three primary mass spectrometry (MS) platforms—Orbitrap High-Resolution Mass Spectrometry (HRMS) , Triple Quadrupole (QqQ) , and Gas Chromatography-Electron Ionization (GC-EI-MS) —for the characterization of this compound. By understanding the causality behind the ionization and fragmentation behaviors, researchers can select the optimal platform for their specific analytical workflow [1].

Platform Performance Comparison

Selecting the correct MS platform depends on whether the goal is structural confirmation, trace-level quantitation, or library-based identification. Table 1 summarizes the performance metrics of each alternative.

Table 1: Comparative Performance of MS Platforms for 5-(Bromomethyl)-2-chloro-4-methoxypyridine

Performance MetricOrbitrap HRMS (ESI+)Triple Quadrupole (ESI+)GC-EI-MS (70 eV)
Primary Utility Structural elucidation & formula confirmationHigh-throughput quantitation & impurity profilingVolatile screening & library matching
Mass Accuracy

ppm
Nominal (

Da)
Nominal (

Da)
Isotopic Fidelity Excellent: Resolves isobaric overlapsModerate: Prone to unit-resolution interferenceHigh: Hard ionization preserves M+• cluster
Sensitivity (LOD) High (~1-5 ng/mL)Ultra-High (

ng/mL in MRM)
Moderate (~10-50 ng/mL)
Fragmentation CID/HCD (Even-electron ions)CID (Even-electron ions)Electron Impact (Radical cations)

Mechanistic Fragmentation Pathways

Understanding the causality behind the fragmentation of 5-(Bromomethyl)-2-chloro-4-methoxypyridine is essential for interpreting the resulting spectra.

The Isotopic Signature

Because bromine exists as


 and 

in a ~1:1 ratio, and chlorine exists as

and

in a ~3:1 ratio, the intact molecular ion exhibits a highly diagnostic M : M+2 : M+4 isotopic cluster. For the protonated adduct

, these peaks appear at m/z 235.9, 237.9, and 239.9 [1]. Validating this exact cluster is a mandatory step to prevent false positives from isobaric interferences.
Collision-Induced Dissociation (CID) Logic

Under Electrospray Ionization (ESI+), the nitrogen atom of the pyridine ring is readily protonated. When subjected to CID, the molecule undergoes energetically favored pathways:

  • Benzyl-Type Cleavage: The carbon-bromine bond in the bromomethyl group is highly labile. The primary fragmentation is the neutral loss of Hydrogen Bromide (HBr, 80/82 Da), yielding a resonance-stabilized pyridinylmethyl cation at m/z 156.0 / 158.0 (

    
    ).
    
  • Methoxy Cleavage: Subsequent fragmentation of the m/z 156 precursor involves the loss of the methoxy group. This can occur via the radical loss of a methyl group (

    
    , 15 Da) to yield m/z 141.0 , or the neutral loss of formaldehyde (
    
    
    
    , 30 Da) to yield m/z 126.0 [2].

Fragmentation MolIon Molecular Ion [M+H]+ m/z 235.9 / 237.9 / 239.9 Frag1 Fragment 1[M+H-HBr]+ m/z 156.0 / 158.0 MolIon->Frag1 - HBr (Neutral Loss) Loss of 80/82 Da Frag2 Fragment 2[M+H-HBr-CH3•]+ m/z 141.0 / 143.0 Frag1->Frag2 - CH3• (Radical Loss) Loss of 15 Da Frag3 Fragment 3 [M+H-HBr-CH2O]+ m/z 126.0 / 128.0 Frag1->Frag3 - CH2O (Neutral Loss) Loss of 30 Da

Caption: ESI-MS/MS fragmentation pathway of 5-(Bromomethyl)-2-chloro-4-methoxypyridine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every analytical run must include internal checks to prove the validity of the resulting data.

Protocol A: Orbitrap HRMS (High-Resolution Structural Confirmation)

This protocol is optimized for exact mass determination and isotopic fidelity.

  • System Suitability Test (SST): Infuse a standard positive ion calibration solution (e.g., caffeine, MRFA, Ultramark 1621).

    • Causality & Acceptance: Ensures the mass analyzer is properly calibrated before sample introduction. Mass accuracy must be

      
       ppm, and resolution must be 
      
      
      
      at m/z 200 to confidently resolve the Cl/Br isotopic fine structure.
  • Blank Injection: Inject a solvent blank (50:50 Water:Acetonitrile with 0.1% Formic Acid).

    • Causality & Acceptance: Confirms the absence of carryover in the LC system. The target m/z 235.9472 must have a signal-to-noise ratio (S/N)

      
      .
      
  • Sample Acquisition: Inject 2 µL of the analyte (1 µg/mL). Operate in Full MS / data-dependent MS2 (ddMS2) mode using a Normalized Collision Energy (NCE) of 25, 35, and 45.

  • Data Validation: Extract the

    
     chromatogram. The observed isotopic ratio of m/z 235.9 : 237.9 : 239.9 must match the theoretical distribution (~77 : 100 : 24) within a 
    
    
    
    relative error margin.
Protocol B: GC-EI-MS (Library Matching & Fingerprinting)

Because 5-(Bromomethyl)-2-chloro-4-methoxypyridine is relatively volatile, GC-EI-MS provides a highly reproducible "hard ionization" fingerprint[3].

  • SST (Autotune): Perform an autotune using Perfluorotributylamine (PFTBA).

    • Causality & Acceptance: Validates the electron multiplier voltage and quadrupole mass axis. The m/z 69, 219, and 502 peaks must meet standard relative abundance criteria.

  • Blank Run: Inject 1 µL of the extraction solvent (e.g., Hexane).

  • Sample Run: Inject 1 µL of the sample (split ratio 10:1). Program the GC oven: Initial temp 60°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min).

  • Data Validation: The resulting mass spectrum must display the radical molecular ion (

    
    ) at nominal m/z 234, 236, and 238. The base peak will typically be the 
    
    
    
    fragment at m/z 156, due to the high energy of the 70 eV electron beam causing immediate homolytic cleavage of the C-Br bond.

Workflow Start Sample Prep & SST HRMS Orbitrap HRMS (High Mass Accuracy) Start->HRMS ESI+ GCMS GC-EI-MS (Library Matching) Start->GCMS EI (70 eV) Result1 Formula Confirmation Error < 2 ppm HRMS->Result1 Result2 Structural Fingerprint Isotope Validation GCMS->Result2

Caption: Self-validating analytical workflow for MS characterization.

Conclusion

For the rigorous characterization of 5-(Bromomethyl)-2-chloro-4-methoxypyridine, the choice of analytical platform dictates the type of data acquired. Orbitrap HRMS is the superior choice for definitive structural elucidation due to its sub-2 ppm mass accuracy and ability to resolve complex Br/Cl isotopic envelopes. Conversely, GC-EI-MS serves as a robust, highly standardized alternative for routine purity screening and library matching. Regardless of the platform, leveraging the predictable loss of the bromomethyl group (


 or 

) is the cornerstone of validating this molecule's structure.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications (3rd ed.). Wiley. [Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link]

Distinguishing 3-(Bromomethyl)pyridine from 3-Bromo-4-methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomeric Divergence

In pyridine functionalization, the distinction between 3-(bromomethyl)pyridine (often referred to as 5-bromomethyl in specific substitution patterns) and 3-bromo-4-methylpyridine is not merely structural—it is a fundamental divergence in chemical reactivity.

While both isomers share the molecular formula


 and a molecular weight of ~172.02  g/mol , they represent two distinct classes of halides:
  • Isomer A (Alkyl Halide): 3-(Bromomethyl)pyridine.[1][2][3][4][5][6] Contains a reactive benzylic-like carbon-bromine bond.[4]

  • Isomer B (Aryl Halide): 3-Bromo-4-methylpyridine.[3][4][7][8] Contains a stable aromatic carbon-bromine bond and a separate methyl group.[4]

Core Insight: The most reliable method for differentiation is


H NMR spectroscopy , specifically targeting the aliphatic region. Chemically, their behavior toward silver nitrate (

) provides a definitive, non-spectroscopic confirmation.

Structural & Electronic Analysis

Understanding the electronic environment is the prerequisite for selecting the correct analytical method.[4]

FeatureIsomer A: 3-(Bromomethyl)pyridine Isomer B: 3-Bromo-4-methylpyridine
Structure Pyridine ring with a

side chain.[3][4]
Pyridine ring with

on ring and

on ring.[1][4][9][10]
Halide Type Alkyl Halide (Benzylic-type).[4]Aryl Halide (Heteroaromatic).[4]
C-Br Bond

Carbon-Bromine.[4] Weaker, longer.[4]

Carbon-Bromine.[4] Stronger, shorter.[4]
Reactivity High. Susceptible to

and self-quaternization.[4]
Low. Requires Pd-catalysis for substitution.[4]
Physical State Often a solid (hydrobromide salt) or unstable oil.[4]Stable liquid or low-melting solid.[4]
Safety Lachrymator , corrosive, potent alkylating agent.[4]Irritant, standard organic handling.[4][8]

Nomenclature Note: In mono-substituted pyridines, positions 3 and 5 are equivalent.[4] Thus, "5-bromomethylpyridine" is synonymous with 3-(bromomethyl)pyridine.[4] In the di-substituted Isomer B, the bromine is at position 3 and methyl at 4 (or 5-bromo-4-methyl depending on numbering conventions, but the relative 1,2-relationship between substituents is fixed).

Protocol 1: H NMR Spectroscopy (The Gold Standard)

This is the definitive method. The chemical shift difference between a bromomethyl group (


) and a methyl group (

) is distinct and non-overlapping.
Experimental Setup
  • Solvent:

    
     or 
    
    
    
    (use
    
    
    if Isomer A is a salt).[4]
  • Concentration: ~10 mg in 0.6 mL solvent.[4]

  • Reference: TMS (0.00 ppm) or residual solvent peak.[4]

Data Interpretation[2][4][5][7][8][11][12]
Signal of InterestIsomer A (Alkyl Halide) Isomer B (Aryl Halide) Differentiation Logic
Aliphatic Region Singlet (2H) @ 4.4 – 4.6 ppm Singlet (3H) @ 2.3 – 2.5 ppm The "Smoking Gun"
Aromatic Region Complex multiplet (4 protons)Complex multiplet (3 protons)Isomer B has one fewer aromatic proton.[4]
Integration Ratio Aromatic (4H) : Aliphatic (2H) = 2:1 Aromatic (3H) : Aliphatic (3H) = 1:1 Confirmation via integration.[4]

Mechanism of Shift: In Isomer A, the electronegative bromine atom is directly attached to the methylene carbon, deshielding it significantly (


 ~4.5). In Isomer B, the methyl group is attached to the aromatic ring; it is less deshielded (

~2.4) because the bromine is on a different carbon atom.[4]

Protocol 2: Chemical Differentiation (Silver Nitrate Test)

If NMR is unavailable, or a quick bench-side confirmation is required, the differing reactivity of the C-Br bond allows for a visual chemical test.

Principle
  • Alkyl halides (Isomer A) undergo rapid ionization or

    
    -like substitution with silver ions, precipitating insoluble silver bromide (
    
    
    
    ).[4]
  • Aryl halides (Isomer B) possess a strong

    
     bond stabilized by resonance and do not react with 
    
    
    
    under mild conditions.[4]
Step-by-Step Methodology
  • Preparation: Prepare a 2% solution of Silver Nitrate (

    
    ) in ethanol.
    
  • Sample Loading: Place 2-3 drops (or ~20 mg) of the unknown liquid/solid into a small test tube.

  • Solubilization: Add 1 mL of ethanol to dissolve the sample.

  • Reaction: Add 0.5 mL of the

    
     solution.
    
  • Observation:

    • Immediate White/Pale Yellow Precipitate: Indicates Isomer A (3-bromomethyl).[4] The precipitate is

      
      .[4]
      
    • Clear Solution / No Change: Indicates Isomer B (3-bromo-4-methyl).[4][10]

  • Validation (Optional): If Isomer B is suspected, heating the tube in a water bath (

    
    ) should still yield no precipitate, confirming the stability of the aryl halide.
    

Safety Warning: Silver nitrate stains skin black.[4] Wear gloves.[4][5] Isomer A is a lachrymator; perform this test in a fume hood.[4]

Protocol 3: Mass Spectrometry (Fragmentation Analysis)

While the parent ion (


) is identical (~171/173 m/z due to 

isotopes), the fragmentation pathways differ.
  • Isomer A (Bromomethyl):

    • Shows a dominant peak at m/z ~92 (

      
      ).[4]
      
    • Reason: Loss of the bromine atom generates the picolyl cation (

      
      ), which is resonance-stabilized. This fragmentation is highly favorable.[4]
      
  • Isomer B (Bromo-methyl):

    • Fragmentation is more difficult.[4] Loss of Br is less favorable than in the benzylic system.[4]

    • Likely to show loss of

      
       or 
      
      
      
      before loss of
      
      
      in soft ionization, or a higher abundance of the molecular ion relative to fragments compared to Isomer A.

Decision Tree Visualization

The following flowchart provides a logical path for distinguishing the isomers using the data types described above.

IsomerDistinction Start Unknown Isomer Sample (C6H6BrN) NMR_Step Step 1: 1H NMR Analysis (Check Aliphatic Region) Start->NMR_Step Chem_Step Step 2: AgNO3 Chemical Test (Ethanolic Solution) Start->Chem_Step Alternative Check_Shift Where is the Singlet? NMR_Step->Check_Shift Result_A Isomer A: 3-(Bromomethyl)pyridine (Alkyl Halide) Check_Shift->Result_A ~4.5 ppm (2H) Result_B Isomer B: 3-Bromo-4-methylpyridine (Aryl Halide) Check_Shift->Result_B ~2.4 ppm (3H) Precipitate Precipitate Forms (AgBr) Chem_Step->Precipitate Precipitate->Result_A Yes (Immediate) Precipitate->Result_B No Reaction

Figure 1: Analytical workflow for distinguishing bromomethyl pyridine isomers.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 817630, 3-Bromo-4-methylpyridine. Retrieved October 26, 2023, from [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry (5th ed.).[4] Longman Scientific & Technical.[4] (Standard reference for AgNO3 halide classification tests).

Sources

Reactivity comparison: 5-chloromethyl vs 5-bromomethyl pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison: 5-Chloromethyl vs. 5-Bromomethyl Pyridine in Nucleophilic Substitution

Introduction

As a Senior Application Scientist in drug development, I frequently encounter the dilemma of selecting the optimal halomethylpyridine building block for synthetic routing. While 5-chloromethylpyridine and 5-bromomethylpyridine are structurally identical aside from their halogen atom (note: in mono-substituted IUPAC nomenclature, the 3- and 5-positions are chemically equivalent), their operational reactivity profiles dictate entirely different synthetic strategies. This guide objectively compares their performance, stability, and kinetics in


 nucleophilic substitution reactions, providing self-validating protocols to ensure reproducible yields.

Mechanistic Causality: The "Why" Behind the Reactivity

The reactivity of halomethylpyridines in nucleophilic substitution is governed by a delicate interplay of electronic effects and leaving group thermodynamics[1].

  • The Electronic Landscape : The pyridine nitrogen exerts a strong electron-withdrawing inductive (-I) effect. Because the 5-position (or 3-position) lacks the direct resonance stabilization (-M effect) found at the 2- and 4-positions, 5-halomethylpyridines are slightly less reactive than their ortho/para-like counterparts. However, they remain highly competent electrophiles for

    
     pathways[1].
    
  • Leaving Group Thermodynamics : The fundamental difference between the two reagents lies in the carbon-halogen bond. The C-Br bond is weaker (~285 kJ/mol) and more polarizable than the C-Cl bond (~327 kJ/mol). Furthermore, the bromide ion (

    
    ) is a weaker conjugate base than the chloride ion (
    
    
    
    ), making it a vastly superior leaving group[1].
  • The Stability vs. Reactivity Trade-off : The enhanced electrophilicity of 5-bromomethylpyridine results in significantly shorter reaction times and higher yields[2]. However, this comes at the cost of stability; the bromo-variant is highly prone to auto-alkylation and dimerization, necessitating storage as a hydrobromide salt at low temperatures[3]. Conversely, 5-chloromethylpyridine offers a purer product profile over prolonged storage but requires harsher thermal conditions to overcome the higher activation energy of the C-Cl bond[2].

Quantitative Data Presentation

The following table summarizes the comparative performance metrics of both reagents in standard


 amination workflows.
Parameter5-Chloromethylpyridine5-Bromomethylpyridine
Leaving Group Chloride (

)
Bromide (

)
Relative

Reactivity
Baseline (1x)High (~50-100x faster)
Storage Stability Moderate to High (Stable as HCl salt)Low (Prone to dimerization; requires HBr salt)[3]
Typical Reaction Temp 60 °C - 80 °C0 °C - 25 °C
Typical Reaction Time 12 - 24 hours1 - 4 hours[2]
Catalysis Requirement Often requires Finkelstein conditions (NaI/KI)None required

Reaction Pathway Visualization

To conceptualize the kinetic differences, we must look at the transition state. The larger atomic radius of bromine better diffuses the developing negative charge in the transition state, lowering the activation barrier.

SN2_Pathway Nu Nucleophile (e.g., 2° Amine) TS SN2 Transition State [Nu···C···X]‡ Nu->TS Nucleophilic Attack Substrate 5-Halomethylpyridine (X = Cl or Br) Substrate->TS Electrophilic Carbon Product Alkylated Product (Aminomethylpyridine) TS->Product Bond Formation LG Leaving Group (Cl⁻ or Br⁻) TS->LG Bond Cleavage

Caption: SN2 reaction pathway of 5-halomethylpyridines with nucleophiles.

Experimental Protocols: Self-Validating Amination

The following methodology details the synthesis of a 5-(aminomethyl)pyridine derivative using a secondary amine. Every step is designed with causality and self-validation in mind.

Causality & Design: This protocol utilizes a polar aprotic solvent (Acetonitrile, MeCN) to solvate the base cation without hydrogen-bonding to the nucleophile, thereby maximizing


 kinetics[4].

Step 1: Electrophile Preparation & Free-Basing

  • Action : Suspend 1.0 equivalent of the 5-halomethylpyridine salt (HCl or HBr) in anhydrous MeCN to achieve a 0.3 M concentration. Add 3.0 equivalents of finely powdered Potassium Carbonate (

    
    ).
    
  • Causality : Because halomethylpyridines are stored as salts to prevent degradation,

    
     serves a dual purpose: it neutralizes the salt to release the active electrophile in situ, and it acts as an acid scavenger for the HX byproduct generated during amination, preventing the deactivation of the nucleophilic amine[4].
    

Step 2: Nucleophile Introduction

  • Action : Cool the suspension to 0 °C using an ice bath. Add 1.2 equivalents of the secondary amine dropwise over 15 minutes.

  • Causality : The dropwise addition at low temperature controls the exothermic nature of the reaction and suppresses unwanted bis-alkylation. For the highly reactive 5-bromomethylpyridine, strict temperature control is paramount to prevent polymerization[2].

Step 3: Thermal Activation & Kinetic Control

  • Action :

    • For 5-Bromomethylpyridine: Remove the ice bath and stir at room temperature (20-25 °C) for 2 to 4 hours.

    • For 5-Chloromethylpyridine: Heat the reaction to 60 °C for 12-16 hours. (Pro-Tip: Add 0.1 eq of KI to accelerate the reaction via an in situ Finkelstein halogen exchange).

  • Causality : The higher bond dissociation energy of the C-Cl bond requires thermal activation. The C-Br bond is weaker and highly polarizable, allowing for rapid substitution at ambient temperatures[1].

Step 4: Self-Validation Checkpoint

  • Action : Analyze a 10 µL aliquot via LC-MS and TLC (Eluent: 9:1 DCM:MeOH).

  • Validation : The system is self-validating. A successful reaction will show the complete disappearance of the starting material peak. If using the chloro-variant and conversion is <80% after 12 hours, the lack of KI catalysis is the likely root cause. Do not proceed to workup until >95% conversion is confirmed.

Step 5: Workup and Isolation

  • Action : Filter the suspension through a Celite pad to remove inorganic salts (

    
     and unreacted 
    
    
    
    ). Concentrate the filtrate under reduced pressure, dissolve the residue in Ethyl Acetate (EtOAc), and wash with saturated aqueous brine. Dry the organic layer over anhydrous
    
    
    , filter, and purify via flash chromatography on silica gel[2].

Experimental Workflow Visualization

Workflow Step1 1. Reagent Prep Dissolve Salt in MeCN Step2 2. Base Addition Add K2CO3 (Acid Scavenger) Step1->Step2 Step3 3. Nucleophile Addition Dropwise at 0°C Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC Checkpoint Step3->Step4 Step4->Step4 Incomplete (Add Heat/Time) Step5 5. Workup & Extraction Aqueous Brine / EtOAc Step4->Step5 >95% Conversion Step6 6. Purification Flash Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for SN2 amination of 5-halomethylpyridines.

Conclusion

The choice between 5-chloromethyl and 5-bromomethyl pyridine is a classic synthetic trade-off between stability and reactivity. For rapid, high-yielding functionalizations at ambient temperatures, the bromomethyl variant is superior, provided it is handled and stored correctly. Conversely, for large-scale operations where reagent stability and controlled reaction rates are prioritized, the chloromethyl variant—often supplemented with Finkelstein catalysis—remains the industry standard.

References

  • 3 Bromomethyl Pyridine Hydrobromide Powder. IndiaMART.[Link]

Sources

A Senior Application Scientist's Guide to the NMR Characterization of 2-Chloro-4-methoxy-5-methylpyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of synthetic precursors is a cornerstone of chemical integrity and project success. The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to a vast array of pharmaceuticals.[1] This guide provides an in-depth, expert-led comparison of analytical techniques for the characterization of a key pyridine intermediate, 2-chloro-4-methoxy-5-methylpyridine, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy.

We will move beyond a simple recitation of data to explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems. This guide is structured to provide not only the "how" but, more critically, the "why," empowering researchers to make informed analytical decisions.

The Analytical Challenge: Beyond Simple Confirmation

The synthesis of highly substituted pyridine derivatives can often yield a mixture of regioisomers.[2] Therefore, a robust analytical workflow is essential not just to confirm the presence of the desired product but to definitively establish its specific substitution pattern. While several techniques contribute to a complete analytical picture, NMR spectroscopy stands as the gold standard for detailed structural elucidation in solution.[3]

Here, we present a logical workflow for the comprehensive characterization of a novel or target compound like 2-chloro-4-methoxy-5-methylpyridine.

G cluster_0 Synthesis & Preliminary Analysis cluster_1 Definitive Structural Elucidation A Synthesis of Precursor B Purification (e.g., Chromatography) A->B C Purity & Preliminary ID (TLC, LC-MS, FTIR) B->C D 1D NMR Spectroscopy (¹H, ¹³C, DEPT-135) C->D Proceed if pure E 2D NMR Spectroscopy (COSY, HSQC, HMBC) D->E F Structure Confirmation E->F

Figure 1. A typical workflow for the synthesis and definitive characterization of a chemical precursor.

Part 1: One-Dimensional NMR - The Foundational Analysis

One-dimensional (1D) NMR is the initial and most crucial step for structural analysis.[3] It provides direct information about the chemical environment and connectivity of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a wealth of information based on chemical shift (δ), integration, and multiplicity (splitting pattern). For 2-chloro-4-methoxy-5-methylpyridine, we can predict the following signals:

  • Aromatic Protons: The pyridine ring contains two protons. Due to the electron-withdrawing nature of the nitrogen atom and the ring structure, these protons will appear in the downfield aromatic region (typically δ 7.0-9.0 ppm).[3] The proton at C6 (adjacent to the nitrogen) is expected to be the most deshielded, appearing at a higher chemical shift than the proton at C3.

  • Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, typically in the range of δ 3.8-4.2 ppm.

  • Methyl Protons (-CH₃): The methyl group attached to the pyridine ring will also appear as a sharp singlet, generally further upfield than the methoxy group, around δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The broadband-decoupled ¹³C NMR spectrum reveals all unique carbon environments in the molecule. For our target compound, we expect to see 7 distinct signals corresponding to the 7 carbon atoms. The chemical shifts are heavily influenced by the substituents.

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable here. It differentiates carbon signals based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (those with no attached protons) are absent.[4] This allows for the confident assignment of the methyl, methoxy, and protonated aromatic carbons.

Experimental Protocol: 1D NMR Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified 2-chloro-4-methoxy-5-methylpyridine sample.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.[5][6] CDCl₃ is a good starting point for moderately polar compounds, while DMSO-d₆ is excellent for highly polar molecules.[7]

    • Rationale: The choice of solvent is critical. The solvent must fully dissolve the analyte without reacting with it. Its residual solvent peaks should not overlap with key analyte signals.[7][8]

  • Instrument Setup (300-500 MHz Spectrometer):

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and signal resolution.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum to aid in carbon signal assignment.

Predicted NMR Data Summary

The following table summarizes the predicted ¹H and ¹³C NMR data for 2-chloro-4-methoxy-5-methylpyridine.

GroupPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)DEPT-135 Phase
H-3~7.0-7.5~110-120Positive (CH)
H-6~8.0-8.5~145-150Positive (CH)
-OCH₃~3.9-4.1~55-60Positive (CH₃)
-CH₃~2.3-2.5~15-20Positive (CH₃)
C-2 (C-Cl)-~150-155Absent (Quat.)
C-4 (C-O)-~160-165Absent (Quat.)
C-5 (C-CH₃)-~125-135Absent (Quat.)

Part 2: Two-Dimensional NMR - Unambiguous Structural Confirmation

While 1D NMR provides a strong foundation, complex structures or those with close/overlapping signals require two-dimensional (2D) NMR for definitive assignment.[3] 2D techniques reveal correlations between nuclei, painting a clear picture of molecular connectivity.

G cluster_0 1D NMR cluster_1 2D NMR Correlation cluster_2 Structural Information H1 ¹H Spectrum COSY COSY (¹H-¹H) H1->COSY HSQC HSQC (¹H-¹³C, 1-bond) H1->HSQC HMBC HMBC (¹H-¹³C, 2-3 bonds) H1->HMBC C13 ¹³C Spectrum C13->HSQC C13->HMBC H_H Proton-Proton Coupling Networks COSY->H_H H_C1 Direct C-H Attachments HSQC->H_C1 H_C3 Long-Range Connectivity (Quat C's) HMBC->H_C3

Figure 2. The relationship between 1D and 2D NMR experiments and the structural information they provide.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds.[9] For our molecule, a cross-peak between the signals for H-3 and H-6 would be expected, confirming their relationship within the same spin system, although the coupling constant (⁴J) might be small.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the most reliable way to assign carbon signals.[10] It generates a cross-peak for every proton and the carbon to which it is directly attached. This allows for the unambiguous correlation of the H-3, H-6, methoxy, and methyl proton signals to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons. It shows correlations between protons and carbons over 2-3 bonds.[10][11] For instance, the protons of the methyl group (-CH₃ at C-5) should show a correlation to C-5, C-4, and C-6. Similarly, the methoxy protons should correlate to the C-4 carbon. These correlations are critical for piecing together the full molecular structure and confirming the substitution pattern.

Part 3: A Comparative Look at Alternative Techniques

While NMR is paramount for structural elucidation, other techniques provide complementary and often faster validation of key molecular features. A multi-technique approach ensures the highest level of confidence in a compound's identity and purity.[1][12]

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry, and purity.Unrivaled for complete structural elucidation in solution. Quantitative capability (qNMR).Relatively low sensitivity, longer acquisition times, requires soluble sample.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), and fragmentation patterns.Extremely high sensitivity, provides molecular formula, suitable for complex mixtures (LC-MS, GC-MS).Provides limited information on atom connectivity and no stereochemical information. Isomers can be indistinguishable.
FTIR Spectroscopy Presence of specific functional groups (e.g., C=O, O-H, N-H, C-O).Fast, inexpensive, requires minimal sample, provides a quick "fingerprint" of the molecule.Provides no information on the overall molecular skeleton or connectivity. Not suitable for complex structural problems.
Alternative Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent alternative for confirming molecular weight and assessing the purity of volatile compounds like our target precursor.[1]

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Method:

    • Column: Use a standard non-polar capillary column (e.g., DB-5 or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: The resulting chromatogram will show the purity of the sample, while the mass spectrum of the main peak should show a molecular ion (M⁺) corresponding to the mass of 2-chloro-4-methoxy-5-methylpyridine (C₇H₈ClNO, MW ≈ 157.6 g/mol ). The isotopic pattern of the molecular ion, showing a ~3:1 ratio for the (M)⁺ and (M+2)⁺ peaks, is a definitive indicator of the presence of one chlorine atom.

Conclusion

The characterization of 2-chloro-4-methoxy-5-methylpyridine serves as an excellent case study for the application of a modern, multi-faceted analytical workflow. While rapid techniques like FTIR and MS provide crucial preliminary data on functional groups and molecular weight, only NMR spectroscopy, particularly through the combined application of 1D and 2D experiments (COSY, HSQC, and HMBC), can deliver the unambiguous, high-resolution structural proof required in a rigorous research and development setting. By understanding the strengths and limitations of each technique and the causal logic behind experimental design, scientists can confidently and efficiently characterize novel chemical entities.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Cheng, J. P., & Zhao, Y. (1985). Nitrogen and Oxygen Nuclear Quadrupole and Nuclear Magnetic Resonance Spectroscopic Study of N-0 Bonding in Pyridine. Magnetic Resonance in Chemistry, 23(5), 315-318.
  • Adhikari, A. V., & Kumar, S. (2014).
  • Alfa Chemistry. (2026).
  • BenchChem. (2025).
  • Nanalysis. (2019).
  • University of Rochester, Department of Chemistry. (2026). How to Get a Good 1H NMR Spectrum.
  • NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
  • Columbia University, NMR Core Facility. HSQC and HMBC.
  • Wang, Y., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5293.
  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
  • University of California, San Diego.

Sources

Isotope Pattern Analysis for Bromine and Chlorine Substituted Pyridines: A Comparative Guide to MS Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogenated Pyridine Challenge

In medicinal chemistry, pyridine scaffolds are ubiquitous, often functionalized with bromine or chlorine to modulate metabolic stability (blocking P450 oxidation sites) or serve as handles for cross-coupling reactions (e.g., Suzuki-Miyaura). However, distinguishing between multi-halogenated species—such as separating a dichloro-pyridine impurity from a bromo-pyridine target—is a frequent bottleneck.

This guide compares the two dominant analytical approaches: Nominal Mass Spectrometry (LRMS) versus High-Resolution Accurate Mass (HRAM) Spectrometry .[1] While LRMS is the standard workhorse for reaction monitoring, this guide argues that HRAM is the requisite standard for structural validation of halogenated pyridines due to the complexity of isotopic envelopes.

Fundamentals: The "A+2" Isotope Signature

To interpret the data correctly, one must understand the causality of the spectral patterns. Unlike Carbon-12 (where the M+1 peak is a minor ~1.1% contribution), Chlorine and Bromine are "A+2" elements. They possess heavy isotopes with significant natural abundance separated by 2 mass units.[2]

  • Chlorine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     / 
    
    
    
    ):
    Exists in an approximate 3:1 ratio.[3][4][5]
  • Bromine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     / 
    
    
    
    ):
    Exists in an approximate 1:1 ratio.[4][5]

When these atoms are substituted onto a pyridine ring (


), the molecular ion cluster (

) becomes a unique fingerprint.
Theoretical Isotope Ratios (Normalized to Base Peak)
Halogen SubstitutionM (Rel. Abundance)M+2 (Rel. Abundance)M+4 (Rel. Abundance)M+6 (Rel. Abundance)Pattern Description
1 Cl 100%~32%< 1%-3:1 doublet
1 Br 100%~97%< 1%-1:1 doublet
2 Cl 100%~64%~10%-9:6:1 triplet
2 Br 51%100%49%-1:2:1 triplet
1 Br, 1 Cl 76%100%24%-~3:4:1 triplet
1 Br, 2 Cl 44%100%66%11%Complex quartet

Note: Ratios are approximate and based on natural abundances (


 75.78%, 

49.31%). Carbon contributions will slightly skew these values.

Comparative Analysis: LRMS vs. HRAM

This section objectively compares Low-Resolution Single Quadrupole MS (LRMS) against High-Resolution Orbitrap/Q-TOF (HRAM) for this specific application.

Performance Matrix
FeatureLRMS (Single Quad)HRAM (Orbitrap / Q-TOF)Verdict for Halogenated Pyridines
Mass Accuracy Nominal (± 0.5 Da)< 3 ppm (± 0.001 Da)HRAM Wins: Critical for distinguishing mass defects (e.g.,

vs

).
Isotope Fidelity Moderate.[3] Skewed by scan speed/saturation.High. Preserves exact intensity ratios.HRAM Wins: Essential for resolving overlapping envelopes in mixtures.
Spectral Resolution Unit Resolution. Merges isobaric interferences.> 50,000 FWHM.[6] Resolves fine structure.HRAM Wins: Can separate background matrix from analyte.
Sensitivity High (SIM mode).High (Full Scan).Tie: LRMS is sufficient for quantitation; HRAM for identification.
Workflow Speed Fast (seconds).Moderate (requires calibration).[3]LRMS Wins: Better for high-throughput reaction monitoring.
The "Self-Validating" Argument for HRAM

In LRMS, a peak at m/z 191 could be a bromopyridine (


) or a completely different matrix component. You rely solely on the pattern, which can be distorted by co-eluting peaks.
In HRAM, the mass defect serves as a self-validation. Bromine has a significant negative mass defect.
  • Calculated Mass (

    
    -Pyridine):  156.9527
    
  • Interference (Non-halogenated): 157.1000

  • Result: HRAM separates these by >100 mDa, confirming the elemental composition before you even analyze the isotope pattern.

Experimental Protocol: Isotope Pattern Deconvolution

Objective: To definitively identify the halogenation state of a substituted pyridine using HRAM.

Step 1: Sample Preparation
  • Solvent: Methanol (LC-MS grade). Avoid chlorinated solvents (DCM/Chloroform) to prevent background chlorine contamination.

  • Concentration: 1-10 µg/mL.

    • Causality: High concentrations cause detector saturation, which artificially suppresses the M+2 peaks, distorting the isotope ratio (the "dead time" effect).

Step 2: Instrument Acquisition (HRAM)
  • Ionization: ESI Positive Mode (Pyridines protonate easily at the Nitrogen).

  • Resolution Setting: Set > 30,000 FWHM.

    • Reasoning: Sufficient to resolve the fine isotope structure of Carbon-13 satellites from the halogen peaks.

  • Scan Range: m/z 100 – 1000.

Step 3: Data Analysis Workflow (Logic Tree)

The following logic tree illustrates the decision-making process for identifying the halogen count based on observed spectral data.

HalogenLogic Start Start: Analyze Molecular Ion (M) Cluster CheckM2 Check M+2 Intensity (Relative to M) Start->CheckM2 NoM2 M+2 < 5% CheckM2->NoM2 Very Low M2_30 M+2 ≈ 30-35% CheckM2->M2_30 ~1:3 Ratio M2_100 M+2 ≈ 90-100% CheckM2->M2_100 ~1:1 Ratio M2_60 M+2 ≈ 60-70% CheckM2->M2_60 ~2:3 Ratio ResultNone No Halogen (F/I possible) NoM2->ResultNone Result1Cl 1 Chlorine M2_30->Result1Cl CheckM4 Check M+4 Intensity M2_100->CheckM4 M4_Low M+4 < 5% CheckM4->M4_Low M4_Med M+4 ≈ 25-30% CheckM4->M4_Med M4_High M+4 ≈ 50% CheckM4->M4_High Result1Br 1 Bromine M4_Low->Result1Br Result1Br1Cl Mixed: 1 Br + 1 Cl M4_Med->Result1Br1Cl Result2Br 2 Bromines M4_High->Result2Br Result2Cl 2 Chlorines (Check M+4 ≈ 10%) M2_60->Result2Cl

Figure 1: Decision logic for assigning halogenation states based on M+2 and M+4 peak intensities.

Structural Elucidation Workflow

To ensure scientific integrity, the analysis must go beyond simple pattern matching.[1] The following workflow integrates HRAM data with fragmentation logic.

Workflow Sample Sample Injection (LC-MS) FullScan Full Scan MS1 (Determine Formula) Sample->FullScan IsotopeCheck Isotope Pattern Analysis FullScan->IsotopeCheck Extract M, M+2 MS2 MS/MS Fragmentation (HCD/CID) IsotopeCheck->MS2 Select Precursor Validation Structure Confirmation IsotopeCheck->Validation Pattern Matches Theory NeutralLoss Check Neutral Loss (-79/-81 Br, -35/-37 Cl) MS2->NeutralLoss Identify Loss NeutralLoss->Validation Pattern Matches Loss

Figure 2: Integrated workflow for structural confirmation of halogenated pyridines.

Self-Validating Checkpoints
  • The 79/81 Check: If your MS1 spectrum suggests Bromine (1:1 doublet), your MS2 spectrum must show a neutral loss of 79 and 81 Da, or the formation of Br+ ions (m/z 79/81) if analyzing in negative mode (rare for pyridines) or if the C-Br bond is weak. In positive mode pyridines, look for the loss of the halogen radical [M-X]+.

  • The Mass Defect Check: Bromine introduces a mass defect of approx -90 mDa relative to hydrocarbons. If the accurate mass is not significantly lower than the nominal mass, suspect an interference.

Conclusion

For the routine monitoring of known reactions, LRMS remains a cost-effective and rapid tool. However, for the identification of unknown impurities, metabolic byproducts, or complex multi-halogenated pyridine scaffolds, HRAM is the mandatory choice. The ability to couple sub-ppm mass accuracy with precise isotope pattern fidelity allows researchers to "read" the halogen count directly from the mass spectrum, reducing the risk of costly misidentifications in early-stage drug development.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. Link

  • Thermo Fisher Scientific. (2016). High Mass Resolution is Essential for Confident Compound Detection. Link

  • Chemistry LibreTexts. (2022). Isotope Abundance and Mass Spectrometry. Link

  • BenchChem. (2025).[7] Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Link

  • MtoZ Biolabs. (2023). What is the Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry?Link

Sources

TLC Visualization for Bromomethyl Pyridines: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: TLC Visualization Methods for Bromomethyl Pyridines Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

Bromomethyl pyridines represent a unique challenge in thin-layer chromatography (TLC). They possess a dual nature: a basic pyridine ring and a highly reactive, electrophilic alkyl bromide "warhead." This duality creates two primary problems:

  • Instability: The acidic nature of standard silica gel (

    
    ) often catalyzes the decomposition of the bromomethyl group into the corresponding alcohol (hydroxymethyl pyridine) or induces self-quaternization.
    
  • Detection Specificity: While UV active, distinguishing the intact bromide from its hydrolysis byproducts requires chemical derivatization that targets the specific reactivity of the C-Br bond.

This guide compares the most effective visualization strategies, prioritizing the 4-(p-Nitrobenzyl)pyridine (NBP) method for its superior specificity in detecting alkylating agents.

Part 1: The Chemical Context & Stability Challenge

Before selecting a stain, the stability of the analyte on the stationary phase must be addressed. Bromomethyl pyridines are notorious for "streaking" or decomposing on acidic silica.

The Decomposition Pathway: On acidic silica, the bromomethyl group is susceptible to hydrolysis (forming the polar alcohol) or nucleophilic attack by the pyridine nitrogen of a neighboring molecule (self-polymerization).

Protocol for Stabilization (Mandatory Pre-requisite): To ensure the spot you visualize is the actual compound and not a decomposition artifact, you must neutralize the silica acidity.

  • Method A (Mobile Phase Modifier): Add 1–2% Triethylamine (

    
    ) to your eluent system.
    
  • Method B (Plate Pre-treatment): Elute a blank TLC plate with a solution of 5%

    
     in acetone and dry it before spotting your sample.
    
Part 2: Comparative Analysis of Visualization Methods
Method 1: 4-(p-Nitrobenzyl)pyridine (NBP) – The "Gold Standard"

Best For: Confirming the presence of the reactive alkyl bromide (alkylating agent). Mechanism: NBP acts as a nucleophile, attacking the bromomethyl group to form a quaternary salt. Subsequent deprotonation by a base yields a highly conjugated, blue/violet zwitterion.

Experimental Protocol:

  • Preparation:

    • Reagent A: 5% w/v solution of 4-(p-nitrobenzyl)pyridine in acetone.

    • Reagent B: 10% v/v Piperidine in acetone (or 1M NaOH aqueous solution).

  • Workflow:

    • Elute and dry the TLC plate thoroughly.[1]

    • Dip/Spray with Reagent A .

    • Heat at 110°C for 2–5 minutes. (Crucial step: drives the alkylation).

    • Spray with Reagent B .[2]

  • Result: Intense blue/violet spots on a white background.

  • Why it wins: It is specific to the activity of the bromide. Hydrolyzed impurities (alcohols) will not stain blue.

Method 2: Dragendorff’s Reagent – The "Heterocycle Hunter"

Best For: General detection of the pyridine ring; distinguishing basic nitrogen species. Mechanism: Heavy metal complexation (Bismuth/Potassium Iodide) with the tertiary amine of the pyridine.

Experimental Protocol:

  • Preparation (Munier modification):

    • Solution A: 1.7g Bismuth subnitrate + 20g Tartaric acid in 80mL

      
      .
      
    • Solution B: 16g KI in 40mL

      
      .[2]
      
    • Working Solution: Mix Solution A + Solution B (1:1), then dilute 1 part of this mix with 3 parts of 10% tartaric acid solution.

  • Workflow:

    • Elute and dry the plate.[1][3]

    • Dip/Spray with the Working Solution.[2]

    • No Heat Required. [2][4]

  • Result: Orange/Red spots on a yellow background.

  • Limitation: It detects the pyridine ring regardless of the side chain. It will stain both the bromomethyl product and the hydroxymethyl impurity.

Method 3: Silver Nitrate (

) – The Halide Precipitator

Best For: Detecting ionizable halides. Mechanism: Precipitation of AgBr upon exposure to UV or reducing agents.

Experimental Protocol:

  • Preparation: 1%

    
     in Methanol/Water (9:1).
    
  • Workflow:

    • Spray plate.[1][2][4]

    • Expose to bright UV light or sunlight for 10–20 minutes.

  • Result: Gray/Black spots (silver metal formation).

  • Limitation: Less specific than NBP; background darkens over time.

Part 3: Summary Data & Comparison
FeatureUV (254 nm) NBP Stain Dragendorff's Silver Nitrate
Target Conjugated SystemsAlkylating Agents (C-Br)Basic Nitrogen (Pyridine)Halides
Specificity Low (Detects all aromatics)High (Only reactive halides)Medium (All pyridines)Medium (Halides)
Sensitivity High (<1 µg)High (<5 µg)High (<5 µg)Medium
Destructive? NoYesYesYes
Shelf Life N/AReagents stable for monthsWeeks (Refrigerate)Light Sensitive
Color Dark shadows (Green BG)Blue/Violet Orange Gray/Black
Part 4: Visualization Workflows (Diagrams)
Diagram 1: Decision Matrix for Stain Selection

This flowchart guides the researcher through the logical process of selecting the correct stain based on the analytical question (Purity vs. Identity).

StainSelection Start Start: TLC Developed UVCheck Step 1: UV (254 nm) Is the spot visible? Start->UVCheck Question Analytical Goal? UVCheck->Question Specific Confirm Bromomethyl Activity (C-Br) Question->Specific Reactivity Check General Confirm Pyridine Structure (N-Het) Question->General Structure Check NBP Method: NBP Stain (Blue/Violet Spot) Specific->NBP Drag Method: Dragendorff (Orange Spot) General->Drag Impurity Check for Hydrolysis (Alcohol Impurity) NBP->Impurity If no color (Inactive) Impurity->Drag Stains Orange? (Likely Alcohol)

Caption: Logical workflow for selecting the appropriate visualization method based on the analytical objective.

Diagram 2: Mechanism of NBP Visualization

Understanding the chemistry ensures the user understands the necessity of the heating step (alkylation) and the base step (color generation).

NBPMechanism Substrate Bromomethyl Pyridine Heat HEAT (110°C) Alkylation Step Substrate->Heat NBP_Reagent NBP Reagent (Nucleophile) NBP_Reagent->Heat Salt Pyridinium Salt (Colorless) Heat->Salt SN2 Reaction Base Base (NaOH/Piperidine) Deprotonation Salt->Base Product Zwitterionic Adduct (BLUE/VIOLET) Base->Product Ylide Formation

Caption: The reaction pathway of NBP staining. Heat drives the initial alkylation; base reveals the chromophore.

References
  • Detection of Alkylating Agents: Epstein, J., et al. "Estimation of Microquantities of Sulphur Mustard and Other Alkylating Agents." Analytical Chemistry, 1955.

  • NBP Mechanism & Specificity:Friedman, O. M., et al. "Colorimetric Estimation of Nitrogen Mustards in Aqueous Media." Journal of Pharmacology and Experimental Therapeutics, 1960.
  • TLC Staining Guide: Chemistry LibreTexts. "Visualizing TLC Plates." Accessed 2024.

  • Dragendorff's Reagent Preparation: SiliCycle Inc. "TLC Stains & Visualization."[1][3][5][6]

  • Pyridine Stability on Silica: BenchChem. "Purification of Pyridine Derivatives."

Sources

Chemoselectivity in Pyridine Scaffolds: A Comparative Guide to Benzyl Bromide vs. Aryl Chloride Leaving Groups

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most powerful strategies for synthesizing complex molecules is the use of bifunctional building blocks. Scaffolds such as chloropyridinylmethyl bromides (e.g., 2-(bromomethyl)-5-chloropyridine) contain two distinct electrophilic sites: a benzylic bromide and an aryl chloride.

Understanding the orthogonal reactivity between these two leaving groups allows researchers to perform sequential, site-selective functionalizations without the need for cumbersome protecting group chemistry. This guide provides an objective comparison of their leaving group abilities, the mechanistic causality behind their divergent reactivity, and field-proven, self-validating protocols for their selective manipulation.

Mechanistic Causality: The "Why" Behind the Selectivity

The ability to selectively react one functional group over another in a single molecule (chemoselectivity) relies on the activation energy required for the respective reaction pathways. In the case of benzyl bromide versus aryl chloride on a pyridine ring, the divergence is driven by both the nature of the carbon center and the thermodynamic stability of the leaving group.

The Benzylic Bromide ( Pathway)

The carbon-bromine bond at the benzylic (or pyridylmethyl) position is highly activated toward bimolecular nucleophilic substitution (


). Bromide is a superior leaving group compared to chloride. Because bromine has a larger atomic radius, it is highly polarizable and effectively disperses the developing negative charge in the transition state. Furthermore, the conjugate acid of bromide (HBr, pKa 

-9) is stronger than that of chloride (HCl, pKa

-7), making the bromide anion a weaker, more stable conjugate base[1].

Additionally, the primary


 hybridized benzylic carbon presents minimal steric hindrance for backside attack, and the adjacent pyridine 

-system lowers the activation energy by stabilizing the

transition state. Consequently, nucleophilic substitution occurs rapidly under mild conditions.
The Aryl Chloride ( and Cross-Coupling Pathways)

In stark contrast, the carbon-chlorine bond on the pyridine ring involves an


 hybridized carbon. Backside attack is geometrically impossible, ruling out 

[2]. Instead, substitution must proceed via Nucleophilic Aromatic Substitution (

) or transition-metal catalysis.

While the electron-withdrawing pyridine nitrogen activates the ortho and para positions for


, forming the requisite anionic intermediate (the Meisenheimer complex) requires overcoming significant aromatic stabilization energy. Thus, displacing the chloride requires harsh conditions (high temperatures and strong nucleophiles). Alternatively, in transition-metal catalysis (e.g., Suzuki or Buchwald-Hartwig couplings), the oxidative addition of low-valent metals like Pd(0) into the C(

)-Cl bond is orders of magnitude slower than into the C(

)-Br bond[3].

Quantitative Performance Comparison

The inherent kinetic and thermodynamic differences between these two moieties dictate their performance in the lab. The table below summarizes the key parameters that guide experimental design.

PropertyBenzyl Bromide MoietyAryl Chloride (Pyridine) Moiety
Electrophilic Carbon

(Aliphatic / Benzylic)

(Aromatic)
Primary Mechanism

(Nucleophilic Substitution)

or Transition-Metal Catalysis
Leaving Group Quality Excellent (Weak base, highly polarizable)Poor to Moderate (Stronger C-Cl bond)
Activation Energy (

)
Low (Reacts readily at 20–25 °C)High (Requires >80 °C or Pd/Ni catalysts)
Chemoselectivity Reacts First (Orthogonal)Reacts Second (Requires harsh activation)
Typical Nucleophiles Amines, thiolates, mild alkoxidesStrong alkoxides, anilines, boronic acids

Visualizing the Orthogonal Workflow

By exploiting the vast difference in leaving group ability, chemists can design a logical, two-step workflow to functionalize both sites sequentially.

G A Bifunctional Pyridine (Benzyl-Br + Aryl-Cl) B Mild Nucleophile (Amine) RT, 2h A->B Step 1: SN2 (Fast) C SN2 Product (Aryl-Cl Intact) B->C D Strong Alkoxide 100°C, 12h C->D Step 2a: SNAr (Slow) F Pd(0) Catalyst, Boronic Acid 90°C, 12h C->F Step 2b: Suzuki (Catalyzed) E SNAr Product (Both Substituted) D->E G Cross-Coupled Product (Both Substituted) F->G

Workflow for orthogonal functionalization of benzyl bromide and aryl chloride sites.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific analytical checkpoints to confirm that the chemoselectivity has been maintained.

Protocol A: Chemoselective Amination of the Benzyl Bromide

Objective: Displace the benzylic bromide with a secondary amine while leaving the aryl chloride completely intact.

  • Reaction Setup: In an oven-dried flask, dissolve 1.0 equivalent of the bifunctional pyridine (e.g., 2-(bromomethyl)-5-chloropyridine) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Reagent Addition: Add 1.2 equivalents of the target secondary amine, followed dropwise by 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Execution: Stir the reaction mixture at room temperature (20–25 °C) for 2 hours.

  • Self-Validation (LC-MS Check): Sample the reaction. The mass spectrum must show the desired

    
     peak for the amine adduct. Crucially, look for the characteristic chlorine isotope pattern:  a 3:1 ratio of the 
    
    
    
    to
    
    
    peaks. The presence of this isotopic signature confirms that the aryl chloride has not prematurely reacted.
  • Workup: Wash the organic layer with saturated aqueous

    
    , dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Downstream Suzuki-Miyaura Coupling of the Aryl Chloride

Objective: Functionalize the remaining aryl chloride using palladium-catalyzed cross-coupling.

  • Reaction Setup: Transfer the purified product from Protocol A (1.0 eq) to a microwave vial. Add 1.5 equivalents of the desired arylboronic acid and 2.0 equivalents of

    
    .
    
  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.1 M). Add 5 mol% of

    
     as the catalyst.
    
  • Execution: Seal the vial, purge with nitrogen, and heat at 90 °C for 12 hours (or microwave at 110 °C for 1 hour).

  • Self-Validation (LC-MS Check): The LC-MS should now show complete disappearance of the chlorinated intermediate. The new product mass will lack the 3:1

    
     chlorine isotope pattern, confirming successful substitution of the poorer chloride leaving group.
    
  • Workup: Filter through a pad of Celite, extract with ethyl acetate, and purify via flash chromatography.

References

  • LibreTexts Chemistry, "7.3: Other Factors that Affect SN2 Reactions".
  • National Institutes of Health (PMC), "Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent".
  • Organic Chemistry Portal, "Nucleophilic Substitution (SN1, SN2)".
  • ACS Publications, "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis".

Sources

A Comparative Guide to the Spectroscopic Identification of Dibromomethyl Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Impurity Identification

In pharmaceutical development, the control of impurities is not merely a matter of regulatory compliance but a fundamental pillar of drug safety and efficacy. Organic impurities, which can arise from starting materials, by-products of synthesis, or degradation, require rigorous characterization.[1][2] The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances, mandate the reporting, identification, and qualification of impurities exceeding specific thresholds, often as low as 0.10% for identification.[3][4]

Dibromomethyl (-CHBr₂) containing compounds represent a specific class of impurities that can emerge from bromination reactions, a common strategy in organic synthesis. Their identification presents unique challenges and opportunities due to the distinct spectroscopic properties imparted by the two heavy bromine atoms. This guide provides a comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (FTIR/Raman)—used to identify and characterize these impurities. We will delve into the causality behind experimental choices, provide validated protocols, and offer a decision-making framework for selecting the most appropriate analytical strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and quantity of specific nuclei, primarily ¹H and ¹³C. For dibromomethyl impurities, NMR offers highly characteristic signals.

Expertise & Experience: The "Why" Behind the Chemical Shift

The key to identifying the dibromomethyl group lies in its distinct chemical shifts, which are governed by the electronic environment of the proton and carbon nuclei.

  • ¹H NMR: A single proton attached to a carbon bearing two bromine atoms (-CHBr₂) experiences significant deshielding. This is due to the strong negative inductive effect of the two electronegative bromine atoms, which withdraw electron density from the C-H bond. Consequently, the methine proton of the -CHBr₂ group typically resonates at a downfield chemical shift, often in the range of δ 5.5-7.5 ppm . This is significantly further downfield than its monobrominated (-CH₂Br, ~δ 3.4-4.7 ppm) or non-brominated analogues.[5][6][7] The precise shift is influenced by the nature of the adjacent atoms.

  • ¹³C NMR: Similarly, the carbon atom of the -CHBr₂ group is also deshielded. Its resonance typically appears in a distinct region of the ¹³C NMR spectrum, generally between δ 20-40 ppm .[8][9] While this region can sometimes overlap with other sp³ carbons, the combination of this ¹³C shift with the characteristic ¹H signal provides a powerful diagnostic tool.

Experimental Protocol: ¹H NMR Analysis

This protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum for impurity identification.[10]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the drug substance sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals with the analyte.

    • For quantitative analysis (qNMR), add a known amount of a certified internal standard.

    • Filter the solution through a pipette plugged with glass wool into the NMR tube to remove any particulate matter.

  • Instrument Setup & Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp peaks and high resolution. Modern spectrometers often automate this process.

    • Set appropriate acquisition parameters, including the spectral width, number of scans (typically 16-64 for impurity detection to improve signal-to-noise), and relaxation delay.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by referencing the residual solvent peak or an internal standard like tetramethylsilane (TMS) to δ 0.00 ppm.[6]

Trustworthiness: Self-Validating Data Interpretation

The identification is confirmed by analyzing the following features in the spectrum:

  • Chemical Shift (δ): Look for a signal in the characteristic downfield region (δ 5.5-7.5 ppm).

  • Integration: The relative area of the peak should correspond to a single proton. Comparing its integral to a known peak from the main compound allows for quantification.

  • Coupling (Splitting Pattern): The multiplicity of the -CHBr₂ signal follows the n+1 rule. If the adjacent carbon has 'n' protons, the signal will be split into 'n+1' peaks. For example, a CH₃-CHBr₂ moiety will show the -CHBr₂ proton as a quartet.[6] This provides direct evidence of neighboring atoms.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Sample in Deuterated Solvent prep2 Add Internal Standard (for qNMR) prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Lock & Shim prep3->acq1 acq2 Set Parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate & Integrate proc2->proc3 proc4 Assign Peaks (δ, J, Integral) proc3->proc4

Mass Spectrometry (MS): The Isotopic Fingerprint

Mass spectrometry is an exceptionally sensitive technique that measures the mass-to-charge ratio (m/z) of ions. Its power in identifying dibromomethyl impurities stems from the unique natural isotopic abundance of bromine.

Expertise & Experience: The Unmistakable Bromine Pattern

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively).[11][12] This gives any bromine-containing ion a characteristic isotopic pattern.

  • One Bromine Atom: A molecule with one bromine atom will show two peaks in its mass spectrum for the molecular ion (M⁺): one for the molecule containing ⁷⁹Br and another, two mass units higher (M+2), for the molecule with ⁸¹Br. The relative intensity of these peaks is approximately 1:1.[11]

  • Two Bromine Atoms: For a dibrominated compound, there are three possibilities for the molecular ion:

    • Contains two ⁷⁹Br atoms (M⁺)

    • Contains one ⁷⁹Br and one ⁸¹Br atom (M+2)

    • Contains two ⁸¹Br atoms (M+4)

The statistical probability of these combinations results in a highly characteristic triplet of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1 .[12][13] The observation of this pattern is definitive proof that the ion contains two bromine atoms.

MS_Isotope_Pattern

Experimental Protocol: GC-MS for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and semi-volatile impurities.[14]

  • Sample Preparation:

    • Dissolve a known quantity (e.g., 10 mg) of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to make a ~1 mg/mL solution.

    • If necessary, perform a dilution to bring the concentration within the linear range of the instrument.

  • GC Method Development:

    • Select a GC column with appropriate polarity (e.g., a non-polar DB-5ms or equivalent).

    • Develop a temperature program that effectively separates the impurity from the main component and other impurities. This typically involves an initial hold, a temperature ramp, and a final hold.

    • Optimize parameters such as injection volume, inlet temperature, and carrier gas flow rate.

  • MS Acquisition:

    • Set the mass spectrometer to scan over a relevant mass range (e.g., 40-500 m/z).

    • Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Acquire data in full scan mode to capture the mass spectra of all eluting compounds.

Trustworthiness: Self-Validating Data Interpretation
  • Retention Time: The impurity will have a specific retention time, separating it from the active pharmaceutical ingredient (API).

  • Molecular Ion Cluster: Examine the mass spectrum of the impurity peak. The presence of a 1:2:1 triplet of peaks (M, M+2, M+4) confirms the presence of two bromine atoms.

  • Fragmentation Pattern: The way the molecular ion breaks apart provides a structural fingerprint. For dibromomethyl compounds, common fragmentation includes the loss of a bromine radical (Br•) or hydrogen bromide (HBr), which will also exhibit characteristic isotopic patterns.[15][16]

Vibrational Spectroscopy (FTIR/Raman): A Rapid Functional Group Screen

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules.[17] These techniques are complementary and serve as a rapid method for functional group identification.[18]

Expertise & Experience: Identifying C-Br and C-H Vibrations
  • IR Spectroscopy: For a vibration to be IR active, it must result in a change in the molecule's dipole moment.[19] The C-Br bond is polar, and its stretching vibration gives rise to a strong absorption in the fingerprint region of the IR spectrum, typically between 500-700 cm⁻¹ . The C-H stretching of the dibromomethyl group will appear in the usual C-H region (~2850-3000 cm⁻¹), while its bending (scissoring, wagging) vibrations will be in the 1450-1200 cm⁻¹ range.

  • Raman Spectroscopy: Raman activity requires a change in the molecule's polarizability during a vibration.[19] Symmetrical bonds, which may be weak or silent in the IR spectrum, are often strong in the Raman spectrum. The C-Br stretch is also Raman active and will appear in a similar region as in the IR spectrum.

While powerful for confirming the presence of certain bonds, vibrational spectroscopy often lacks the specificity of NMR or MS for identifying an unknown impurity without a reference standard. The fingerprint region (below 1500 cm⁻¹) can be crowded and difficult to interpret in complex molecules.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common, rapid technique that requires minimal sample preparation.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid powder sample directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.

  • Sample Analysis: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs the background subtraction, providing the final absorbance spectrum of the sample.

Comparative Guide: Choosing the Right Technique

The selection of an analytical technique depends on the specific question being asked, the sample matrix, and the required level of confidence.

FeatureNMR SpectroscopyMass SpectrometryVibrational (FTIR/Raman)
Specificity Very High (Unambiguous structure)High (Definitive elemental composition)Moderate (Functional groups)
Sensitivity Moderate (µg-mg)Very High (pg-ng)Low to Moderate (mg)
Key Identifier ¹H chemical shift (δ 5.5-7.5 ppm) & ¹³C shift (δ 20-40 ppm)M, M+2, M+4 isotopic pattern (1:2:1 ratio)C-Br stretch (500-700 cm⁻¹)
Quantitative? Yes (qNMR with internal standard)[10]Yes (with calibration curve)[14]Generally semi-quantitative
Sample Prep Requires dissolution in deuterated solventOften requires chromatographic separationMinimal (especially ATR-FTIR)
Best For Complete structural elucidation and quantification.Detecting and identifying trace-level impurities; confirmation of bromine content.Rapid screening for the presence of specific functional groups.
Decision-Making Workflow

Decision_Workflow start Impurity Detected (e.g., by HPLC) q1 Is the impurity volatile? start->q1 gcms Perform GC-MS Analysis q1->gcms Yes lcms Perform LC-MS Analysis q1->lcms No q2 Is a 1:2:1 isotopic pattern observed? gcms->q2 lcms->q2 isolate Isolate Impurity (e.g., Prep-HPLC) q2->isolate Yes re_eval Re-evaluate Hypothesis q2->re_eval No nmr Perform ¹H and ¹³C NMR isolate->nmr q3 Confirm -CHBr₂ signals? (¹H: δ 5.5-7.5 ppm) (¹³C: δ 20-40 ppm) nmr->q3 end Structure Confirmed q3->end Yes q3->re_eval No

Conclusion

The identification of dibromomethyl impurities requires a multi-faceted spectroscopic approach. While a rapid FTIR scan can suggest the presence of C-Br bonds, it lacks definitive power. Mass spectrometry is the most sensitive and direct method for confirming that an impurity contains precisely two bromine atoms , owing to the unmistakable 1:2:1 isotopic cluster. For absolute structural proof and to distinguish between isomers, NMR spectroscopy remains the unparalleled gold standard , providing conclusive evidence of the -CHBr₂ moiety through its characteristic chemical shifts and coupling patterns. An integrated strategy, often beginning with a hyphenated technique like LC-MS or GC-MS followed by NMR analysis of an isolated fraction, provides the highest level of confidence and ensures full compliance with the rigorous standards of pharmaceutical development.[20]

References

  • Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • ICH. (2006, October 25). Impurities in new drug substances Q3A (R2).
  • PubMed. (2014, August 5). Gas chromatography plasma-assisted reaction chemical ionization mass spectrometry for quantitative detection of bromine in organic compounds.
  • Taylor & Francis Online. (2007, May 4). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Pharmaceutical Technology. (2025, March 10). Organic Impurities in Chemical Drug Substances.
  • PMDA. IMPURITIES - ICH Harmonised Tripartite Guideline.
  • PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers.
  • ACS Publications. Mass spectra of organic compounds containing bromine and chlorine.
  • Chemguide. mass spectra - the M+2 peak.
  • Royal Society of Chemistry. Compound-specific stable carbon and bromine isotope analysis tracking transformation mechanisms of organobrominated contaminants: a review of principles, methodologies and applications.
  • BenchChem. (2025). Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm: A Comparative Guide.
  • Doc Brown's Chemistry. Interpreting the mass - spectrum of 1,2-dibromoethane.
  • BenchChem. (2025, November 3). Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1,1-Dibromo-2-chlorotrifluoroethane.
  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • ChemicalBook. Dibromomethane(74-95-3) 13C NMR spectrum.
  • ChemicalBook. 1,2-DIBROMO-1,2-DIPHENYLETHANE(13440-24-9) 13C NMR spectrum.
  • Doc Brown's Chemistry. C2H4Br2 CH3CHBr2 1,1-dibromoethane low high resolution 1H proton nmr spectrum.
  • PMC. (2023, July 11). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring.
  • Chemical shifts.
  • VIBRATIONAL SPECTROSCOPY IR AND RAMAN.
  • BenchChem. (2025). A Comparative 1H NMR Analysis of (Z)-1,4-dibromobut-2-ene and its (E)-Isomer.
  • BenchChem. (2025). Technical Support Center: Spectroscopic Identification of Synthesis Impurities.
  • BenchChem. (2025). GC-MS Analysis for Purity Confirmation of Synthesized 1,5-Dibromohexane: A Comparative Guide.
  • BenchChem. (2025). Navigating the Stereoisomers of 1,2-Dibromobut-2-ene: A Comparative Analysis of 13C NMR Chemical Shifts.
  • NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0215181).
  • PubMed. (2005, December 15). Rapid and highly sensitive determination of trace proteins using dibromomethyl carboxyazo-Pb(II) complex as a spectroscopic reagent.
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • The Royal Society of Chemistry. Supporting information.
  • Doc Brown's Chemistry. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift.
  • Spectroscopy Online. (2020, December 20). Analytical Vibrational Spectroscopy - NIR, IR, and Raman.
  • University of Siegen. Vibrational Spectroscopy (IR, Raman).
  • Edinburgh Instruments. (2023, August 29). Infrared or Raman Spectroscopy?.
  • Comparison between IR and Raman.
  • Nuclear Magnetic Resonances (NMR) Spectroscopy (Sections 13.3).
  • Cambrex. Impurity Identification.
  • MDPI. (2025, October 4). Derivative-Based Non-Target Identification of DNA-Reactive Impurities with Fragment Ion Filtering.

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Safety Operating Guide

Personal protective equipment for handling 5-(Bromomethyl)-2-chloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 5-(Bromomethyl)-2-chloro-4-methoxypyridine

Executive Summary

5-(Bromomethyl)-2-chloro-4-methoxypyridine (CAS: 1[1]) is a highly reactive electrophilic intermediate widely utilized in pharmaceutical synthesis and drug development. Due to the presence of a benzylic-like bromide, this compound presents significant acute and chronic laboratory hazards. This guide provides drug development professionals with field-proven, self-validating protocols for the safe handling, operational workflow, and chemical destruction of this reagent.

Hazard Profile & Chemical Biology

To handle this compound safely, researchers must understand the causality behind its toxicity. The hazards of 5-(Bromomethyl)-2-chloro-4-methoxypyridine are driven by two primary chemical mechanisms:

  • Potent Alkylating Agent (

    
     Reactivity):  The bromomethyl group (-CH₂Br) features an exceptional leaving group attached to an electron-deficient pyridine ring. This makes the molecule a highly active electrophile that undergoes rapid 
    
    
    
    nucleophilic substitution. In biological systems, it irreversibly alkylates nucleophilic sites on proteins (e.g., cysteine thiols) and DNA base pairs, making it a severe skin/eye corrosive, a potent lachrymator (tear gas effect), and a suspected mutagen[2].
  • Moisture Sensitivity & Hydrolysis: Upon exposure to ambient humidity, the bromomethyl group can slowly hydrolyze, liberating highly corrosive hydrobromic acid (HBr) gas. This necessitates strict inert-atmosphere storage and handling.

Personal Protective Equipment (PPE) Matrix

Because standard laboratory PPE is insufficient against highly penetrative alkylating agents, the following upgraded protective matrix must be implemented prior to handling.

Protection AreaRecommended EquipmentScientific Rationale
Hands Double-gloving: Inner nitrile (4 mil), Outer butyl rubber or heavy-duty nitrile (8+ mil).Bromomethyl compounds can permeate standard thin nitrile over time. Double gloving ensures a fail-safe against

dermal penetration.
Eyes/Face Chemical splash goggles AND a full-face shield.The compound is a severe lachrymator. A face shield prevents vapor contact with ocular mucosa and protects against micro-splashes.
Body Flame-resistant (FR) lab coat, chemical-resistant apron, full-length pants, closed-toe non-porous shoes.Protects against corrosive burns and systemic absorption via accidental spills.
Respiratory Must be handled strictly inside a certified high-flow chemical fume hood.High volatility of the lachrymatory moiety causes immediate respiratory distress. If ventilation fails, a full-face respirator with ABEK/P3 cartridges is required[2].

Operational Workflow & Safety Protocols

Workflow Storage Inert Storage (-20°C) Argon/Nitrogen Purged Transfer Transfer to Fume Hood (Secondary Containment) Storage->Transfer Maintain cold chain Weighing Weighing & Dispensing (Enclosed Balance) Transfer->Weighing Full PPE required Reaction Reaction Vessel Setup (Inert Atmosphere) Weighing->Reaction Minimize air exposure Quench In Situ Quenching (Sodium Thiosulfate) Reaction->Quench Post-reaction workup Waste Aqueous & Organic Waste (Segregated & Labeled) Quench->Waste Verify destruction (NBP test)

Fig 1: Operational workflow for handling bromomethylpyridines, from storage to nucleophilic quench.

Step-by-Step Handling Methodology:

  • Preparation: Purge the reaction vessel with Argon or Nitrogen. Ensure the chemical fume hood sash is pulled down to the lowest operable height.

  • Dispensing: Remove the reagent from -20°C storage and allow it to warm to room temperature inside a desiccator before opening to prevent condensation (which leads to HBr generation).

  • Transfer: Weigh the compound using an enclosed analytical balance inside the fume hood. Use static-free spatulas to avoid aerosolizing the powder.

  • Decontamination: Immediately after transfer, rinse all spatulas and weigh boats with a quenching solution (see Section 6) before removing them from the hood.

Emergency Response & Spill Management

In the event of a spill outside the fume hood:

  • Evacuate: Immediately clear personnel from the immediate area due to the extreme lachrymatory hazard.

  • Contain: Wearing full PPE (including respiratory protection), cover the spill with an inert, dry absorbent (e.g., sand or diatomaceous earth). Do not sweep dry, as this aerosolizes the alkylating agent.

  • Neutralize: Carefully pour a 10% aqueous sodium thiosulfate solution over the absorbent to chemically destroy the reactive bromide.

  • Collect: Allow 30 minutes for the quenching reaction to complete, then scoop the neutralized slurry into a hazardous waste container.

Disposal & Quenching Plan (Self-Validating Protocol)

Direct disposal of unreacted 5-(Bromomethyl)-2-chloro-4-methoxypyridine into standard organic waste is strictly prohibited. Alkylating agents must be chemically destroyed via nucleophilic substitution prior to disposal[3].

The Thiosulfate Quenching Protocol: We utilize the thiosulfate ion (


), a highly effective, low-toxicity nucleophile, to displace the bromide and form a harmless, water-soluble Bunte salt[4].
  • Dissolution: Dissolve the residual or waste 5-(Bromomethyl)-2-chloro-4-methoxypyridine in a water-miscible co-solvent (e.g., Ethanol or THF) to ensure homogeneity.

  • Nucleophilic Quenching: Slowly add a 5-fold molar excess of saturated aqueous sodium thiosulfate (

    
    ). Alternatively, 10% ammonium hydroxide (
    
    
    
    ) can be used[4].
  • Incubation: Stir the biphasic mixture vigorously at room temperature for 12–24 hours to ensure complete

    
     displacement.
    
  • Self-Validation (The NBP Test): To build a self-validating system, verify the destruction of the alkylating agent using the 4-(4-nitrobenzyl)pyridine (NBP) test [3].

    • Mechanism: Add a drop of the quenched mixture to an NBP solution, followed by basification.

    • Result: If the solution turns blue/purple, unreacted alkylating agent remains—continue stirring. If it remains colorless/yellow, the destruction is complete and verified.

  • Disposal: Transfer the validated, neutralized mixture to the appropriate aqueous/organic hazardous waste streams.

References

1.[1] Title: 1210247-52-1_CAS号:1210247-52-1_N-[2-(1,3 ... - cas号查询 Source: chemsrc.com URL: 1 2.[2] Title: 2-(Bromomethyl)pyridine hydrobromide 98% - Sigma-Aldrich Source: sigmaaldrich.com URL: 2 3.[3] Title: HAZARDOUS SUBSTANCE DATABASE (HSDB) INFORMATION FOR CHROMIC ACID Source: epa.gov URL: 3 4.[4] Title: Plant Mutation Breeding and Biotechnology Source: fao.org URL: 4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.